molecular formula C5H2Cl2N2O2 B1602999 3,6-Dichloropyrazine-2-carboxylic acid CAS No. 356783-15-8

3,6-Dichloropyrazine-2-carboxylic acid

Cat. No.: B1602999
CAS No.: 356783-15-8
M. Wt: 192.98 g/mol
InChI Key: JKDYBIZSSBHQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloropyrazine-2-carboxylic acid (CAS 356783-15-8) is an important organic compound and key chemical intermediate in pharmaceutical research, with a molecular formula of C 5 H 2 Cl 2 N 2 O 2 and a molecular weight of 192.99 g/mol . Its primary research value lies in its role as a critical precursor in the synthetic pathway of Favipiravir (T-705), a broad-spectrum antiviral drug . Favipiravir has demonstrated activity against various RNA viruses, including influenza, Ebola, and SARS-CoV-2, the virus responsible for the COVID-19 pandemic . As a versatile building block, this compound is specifically functionalized for further chemical transformations; the chlorine atoms are amenable to nucleophilic substitution, such as fluorination to create key difluoro intermediates, while the carboxylic acid group provides a handle for further derivatization or eventual conversion to a carboxamide . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It must not be used for personal, human, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dichloropyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDYBIZSSBHQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627390
Record name 3,6-Dichloropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356783-15-8
Record name 3,6-Dichloropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dichloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloropyrazine-2-carboxylic acid is a halogenated heterocyclic compound that serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure, featuring an electron-deficient pyrazine ring substituted with two chlorine atoms and a carboxylic acid group, imparts a versatile reactivity profile. This makes it a valuable intermediate in the fields of medicinal chemistry and agrochemical research. The strategic placement of reactive sites on the molecule allows for selective functionalization, enabling the construction of diverse molecular scaffolds for drug discovery and the development of novel active pharmaceutical ingredients (APIs). For instance, related pyrazine nitrile derivatives are key for producing antiviral APIs like favipiravir[1]. This guide provides a comprehensive overview of its chemical properties, reactivity, and practical applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic characteristics of this compound is fundamental for its application in synthesis and analysis.

1.1. Core Chemical Properties

The key properties of the title compound are summarized in the table below. Note that data for the specific 3,6-dichloro isomer can be limited, and thus properties for the closely related and more commonly documented 3,5-dichloro isomer are also provided for context.

PropertyThis compound3,5-Dichloropyrazine-2-carboxylic acid (for comparison)
CAS Number 55955-08-3312736-49-5[2][3][4]
Molecular Formula C₅H₂Cl₂N₂O₂C₅H₂Cl₂N₂O₂[4][5]
Molecular Weight 192.99 g/mol 192.99 g/mol [4]
Appearance White to brown crystalline powderWhite to brown powder or crystal
Purity Typically >95-98% (by HPLC)>98.0% (HPLC)
Melting Point Not consistently reported137.0 to 142.0 °C
1.2. Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be simple, showing two characteristic signals. The lone aromatic proton on the pyrazine ring (at the C5 position) will appear as a singlet in the downfield region (typically δ 8.0-9.0 ppm) due to the deshielding effects of the electronegative nitrogen atoms and chlorine substituents. The carboxylic acid proton (-COOH) will be observed as a broad singlet, also in the downfield region (δ 10-13 ppm), and its position can be concentration-dependent.

  • ¹³C NMR Spectroscopy : The carbon spectrum will display five distinct signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (δ 160-170 ppm). The four carbons of the pyrazine ring will resonate in the aromatic region (δ 130-160 ppm), with the carbon atoms attached to chlorine (C3 and C6) and the carboxylic acid (C2) showing the most significant downfield shifts.

  • FT-IR Spectroscopy : The infrared spectrum provides key information about the functional groups present.

    • O-H Stretch : A very broad and strong absorption band is expected in the 2500–3300 cm⁻¹ range, characteristic of the hydrogen-bonded carboxylic acid dimer.

    • C=O Stretch : A sharp, intense peak for the carbonyl group should appear between 1700–1750 cm⁻¹.

    • C=N/C=C Stretches : Medium to weak absorptions in the 1400–1600 cm⁻¹ region correspond to the pyrazine ring vibrations.

    • C-Cl Stretch : Strong to medium bands in the 600–800 cm⁻¹ region are indicative of the carbon-chlorine bonds.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three functional components: the pyrazine ring, the chlorine substituents, and the carboxylic acid group.

2.1. Reactivity of the Pyrazine Ring

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This deficiency is further amplified by the electron-withdrawing effects of the two chlorine atoms and the carboxylic acid. This electronic nature dictates its reactivity:

  • Nucleophilic Aromatic Substitution (SNAr) : The chloro-substituents are highly activated towards displacement by nucleophiles. This is the most important reaction for this class of compounds, allowing for the introduction of a wide range of functionalities (e.g., amines, alkoxides, thiols).

  • Regioselectivity : The position of nucleophilic attack is influenced by the directing effects of the existing substituents. For the related 3,5-dichloropyrazines, studies have shown that an electron-withdrawing group at the C2 position (like a carboxylic acid) preferentially directs nucleophilic attack to the C5 position[6]. This provides a predictable pathway for selective functionalization.

2.2. Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard transformations, which are critical for its use in drug discovery, particularly in forming amide bonds to link molecular fragments[7][8].

  • Amide Bond Formation : This is arguably the most common and vital reaction for this molecule in medicinal chemistry. The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction typically requires an activating agent to convert the hydroxyl group into a better leaving group, as the direct reaction is often inefficient[8][9]. Common coupling reagents include carbodiimides (EDC, DCC), phosphonium salts (PyBOP), and uronium salts (HATU, HBTU)[10][11].

  • Esterification : Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate yields the corresponding ester. Esters can serve as protecting groups or as prodrugs to improve pharmacokinetic properties.

The interplay between these reactive sites allows for a modular approach to synthesis, where the carboxylic acid can be converted to an amide or ester, followed by selective substitution of one or both chlorine atoms.

Diagram of Key Reactive Sites

The following diagram illustrates the primary sites of reactivity on the this compound molecule.

Caption: Key reactive sites on this compound.

Applications in Drug Discovery and Agrochemicals

Heterocyclic scaffolds, particularly those containing pyrazine rings, are prevalent in pharmaceuticals and agrochemicals due to their ability to engage in specific biological interactions. Dichloropyrazine derivatives are used as intermediates in the synthesis of a wide range of bioactive compounds, including antimicrobial, antifungal, and anti-inflammatory agents[12].

The carboxylic acid function is particularly significant. Approximately a quarter of all commercial drugs contain a carboxylic acid group or an amide derivative[7]. This moiety can act as a hydrogen bond donor/acceptor, improve water solubility, and mimic endogenous molecules like amino acids. However, the acidic nature can sometimes limit membrane permeability, leading medicinal chemists to convert it into amide or ester prodrugs or replace it with bioisosteres to optimize pharmacokinetic profiles[13][14]. The synthesis of pyrazine-2-carboxamides, in particular, has been a successful strategy for developing novel anti-tubercular agents[15][16].

Safety and Handling

As with any chlorinated organic compound, proper handling is essential. Based on data for related dichloropyrazine derivatives, the following precautions should be observed.

  • Hazards : Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation[3].

  • Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Experimental Protocol: Amide Coupling using HATU

Amide bond formation is a fundamental transformation for this molecule. The following protocol describes a general procedure for coupling this compound with a generic primary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, 5% aq. HCl, sat. aq. NaHCO₃, brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition : To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq).

  • Base Addition : Slowly add DIPEA (3.0 eq) to the mixture at room temperature. The base is crucial for deprotonating the carboxylic acid and the amine hydrochloride if used.

  • Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up :

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification : Purify the crude amide by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Workflow for Amide Coupling

This diagram outlines the key steps in the synthesis of an amide derivative from this compound.

Amide_Synthesis_Workflow start 1. Dissolve Acid in Anhydrous DMF add_reagents 2. Add Amine (1.1 eq) and HATU (1.2 eq) start->add_reagents add_base 3. Add DIPEA (3.0 eq) Stir at RT add_reagents->add_base monitor 4. Monitor Reaction (TLC / LC-MS) add_base->monitor workup 5. Aqueous Work-up (EtOAc, HCl, NaHCO₃, Brine) monitor->workup Reaction Complete purify 6. Dry, Concentrate & Purify (Chromatography) workup->purify product Pure Amide Product purify->product

Caption: Step-by-step workflow for a typical amide coupling reaction.

References

Introduction: The Significance of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,6-Dichloropyrazine-2-carboxylic acid

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple data sheet to provide in-depth insights into its chemical properties, synthesis, reactivity, applications, and safe handling protocols, grounded in authoritative sources.

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its structure, featuring an electron-deficient pyrazine core substituted with two reactive chlorine atoms and a versatile carboxylic acid group, makes it a valuable intermediate for synthesizing a diverse range of complex molecules. The strategic placement of these functional groups allows for selective and sequential modifications, enabling the construction of novel compounds with tailored biological activities. This guide provides a detailed exploration of this key chemical entity, beginning with its fundamental identification.

Section 1: Core Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of any chemical research. The primary and universally recognized identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number: 356783-15-8 [1]

This unique numerical identifier distinguishes this compound from its isomers and related compounds, ensuring clarity and accuracy in procurement, documentation, and regulatory compliance.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of the compound, compiled from supplier technical data.

PropertyValueSource(s)
IUPAC Name This compoundN/A
Molecular Formula C₅H₂Cl₂N₂O₂[1]
Molecular Weight 192.98 g/mol [1]
Appearance White to brown powder or crystal[2]
Melting Point 137.0 to 142.0 °C[2]
SMILES C1=C(N=C(C(=N1)Cl)C(=O)O)Cl[1]
InChI Key Information not available in search resultsN/A

Section 2: Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical. While specific spectra for this exact compound are not publicly available, its structure allows for predictable characterization using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H-NMR : The spectrum is expected to be simple, featuring a single, sharp singlet for the proton on the pyrazine ring. The carboxylic acid proton (-COOH) would appear as a very broad singlet at a significantly downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.

    • ¹³C-NMR : The spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group would be the most deshielded (downfield), typically appearing in the 160-185 ppm region. The other four carbons of the pyrazine ring would appear at chemical shifts influenced by the electronegative chlorine and nitrogen atoms.

  • Infrared (FT-IR) Spectroscopy : The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

    • O-H Stretch : A very broad and strong band in the 2500–3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[3]

    • C=O Stretch : An intense, sharp band for the carbonyl group, expected in the 1700–1750 cm⁻¹ range.[3] Its position is influenced by the electron-withdrawing nature of the dichloropyrazine ring.[3]

  • High-Performance Liquid Chromatography (HPLC) & Mass Spectrometry (MS) : These techniques are essential for assessing purity and confirming the molecular weight of the compound. HPLC is used to separate the compound from any impurities, while MS provides a precise mass-to-charge ratio, confirming the molecular formula.

Section 3: Synthesis, Reactivity, and Derivatization

Understanding the synthesis and reactivity of this compound is crucial for its effective use as a chemical intermediate.

Synthesis Strategies

The synthesis of functionalized pyrazines often involves multi-step processes. While a direct, detailed synthesis for this compound is not extensively documented in the provided results, related syntheses offer valuable insights. For instance, the preparation of the related compound 3,6-dichloropyrazine-2-carbonitrile, a common precursor to carboxylic acids, has been described starting from 3-hydroxy-6-bromopyrazine-2-amide.[4] This highlights the use of halogenation and functional group interconversion as key strategies in this chemical space. Another relevant technique in pyrazine chemistry is directed ortho-lithiation, which allows for regioselective functionalization of the pyrazine ring.[5]

Core Reactivity

The molecule's reactivity is dominated by its three functional components: the two chlorine atoms and the carboxylic acid group.

  • Nucleophilic Aromatic Substitution (SNAr) : The pyrazine ring is inherently electron-deficient, a property that is significantly amplified by the three electron-withdrawing groups (two chlorines, one carboxylic acid).[3] This electronic profile makes the ring highly susceptible to SNAr reactions, where the chlorine atoms can be displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides). This allows for the introduction of new functional groups and the construction of more complex molecular scaffolds.

  • Carboxylic Acid Derivatization : The carboxylic acid moiety undergoes standard transformations, most notably amidation and esterification, which are fundamental reactions in medicinal chemistry for modulating a compound's physicochemical properties, such as solubility and cell permeability.[3][6]

    • Amide Formation : This is a crucial reaction for building peptidomimetic structures or introducing specific pharmacophores.[3] It is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride (using reagents like thionyl chloride or oxalyl chloride), followed by reaction with a primary or secondary amine.[7][8]

    • Ester Formation : Esterification can be accomplished via Fischer esterification, reacting the carboxylic acid with an alcohol under acidic conditions.[3] This is often used to create prodrugs, which can improve the bioavailability of a parent carboxylic acid-containing drug.[6]

Workflow: Synthesis and Derivatization Logic

The following diagram illustrates the logical workflow for utilizing this compound as a versatile building block.

G cluster_synthesis Synthesis cluster_derivatization Derivatization Pathways cluster_cooh Carboxylic Acid Chemistry cluster_snar SNAr Chemistry Pyrazine_Precursor Pyrazine Precursor Target 3,6-Dichloropyrazine- 2-carboxylic acid Pyrazine_Precursor->Target Multi-step synthesis (e.g., halogenation, oxidation) Amide Amide Derivatives Target->Amide 1. SOCl₂ 2. R₂NH Ester Ester Derivatives (Prodrugs) Target->Ester ROH, H⁺ Amine Amino-substituted Pyrazines Target->Amine R₂NH, heat Thiol Thioether-substituted Pyrazines Target->Thiol RSH, base

Caption: Synthetic logic and key derivatization pathways for this compound.

Section 4: Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate. Its utility spans multiple sectors of chemical and biological research.

  • Medicinal Chemistry : Pyrazine-2-carboxamide derivatives are a well-established class of antimycobacterial agents, with pyrazinamide being a first-line drug for treating tuberculosis.[7] This compound serves as an excellent starting point for synthesizing novel pyrazine carboxamide libraries to screen for activity against drug-resistant microbial strains.[7][9] The synthesis of various N-substituted pyrazine-2-carboxamides has been explored to develop new antimicrobial and anti-tubercular agents.[7][10]

  • Agrochemicals : The dichlorinated pyrazine core is a key feature in the development of herbicides and plant growth regulators.[3] The ability to selectively functionalize the scaffold allows for the creation of novel chlorinated pyrazine derivatives with specific biological activity for crop protection.[3]

  • Materials Science : While less common, highly functionalized nitrogen heterocycles are explored in materials science for creating organic electronic materials, ligands for metal complexes, and functional polymers.

Diagram: Role as a Core Scaffold in Discovery

This diagram illustrates how the central scaffold of this compound can be elaborated to access diverse chemical matter for screening and development.

G Core This compound CAS: 356783-15-8 MedChem Medicinal Chemistry Antimicrobials Antivirals Kinase Inhibitors Core->MedChem Derivatization (Amidation, SNAr) AgroChem Agrochemicals Herbicides Fungicides Plant Growth Regulators Core->AgroChem Derivatization (Esterification, SNAr) MatSci Materials Science Functional Dyes Ligands Organic Semiconductors Core->MatSci Functionalization

Caption: Role of this compound as a central scaffold in diverse research fields.

Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound. The information below is synthesized from multiple Safety Data Sheets (SDS).

Hazard Identification

The compound is classified with several hazards. The following table summarizes the GHS hazard statements.

Hazard CodeStatementSource(s)
H302Harmful if swallowed[1]
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H332Harmful if inhaled[1]
H335May cause respiratory irritation[1]
Protocol for Safe Handling and Personal Protective Equipment (PPE)

A self-validating system of protocols must be followed to ensure user safety and prevent exposure.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[11][12]
  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[13]

2. Personal Protective Equipment (PPE):

  • Eye Protection : Wear chemical safety goggles that conform to European Standard EN 166 or NIOSH-approved equivalents.[14]
  • Hand Protection : Wear chemically resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use and change them frequently, especially after direct contact.
  • Skin and Body Protection : Wear a lab coat or long-sleeved clothing to prevent skin contact.[14]
  • Respiratory Protection : If working outside of a fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate particulate filter.[14]

3. Handling Procedures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11][13]
  • Do not get in eyes, on skin, or on clothing.[14]
  • Wash hands and any exposed skin thoroughly after handling.[11][13]
  • Do not eat, drink, or smoke when using this product.[11][12]

4. First Aid Measures:

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[11]
  • If on Skin : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[13][14]
  • If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11][13]
  • If Swallowed : Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[14]

Storage Recommendations

Proper storage is essential to maintain the compound's integrity and ensure safety.

  • Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]

  • Atmosphere : For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended.[1]

  • Incompatibilities : Keep away from strong oxidizing agents.[12]

Conclusion

This compound (CAS No. 356783-15-8) is a pivotal chemical intermediate whose value is defined by its structural functionality. The presence of a carboxylic acid and two reactive chlorine atoms on an electron-poor pyrazine ring provides a powerful platform for synthetic chemists to build molecular complexity. Its demonstrated utility as a scaffold for developing new antimicrobial and agrochemical agents underscores its importance. By understanding its properties, reactivity, and adhering strictly to the safety protocols outlined in this guide, researchers can effectively and safely leverage this compound to advance their discovery programs.

References

3,6-Dichloropyrazine-2-carboxylic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,6-Dichloropyrazine-2-carboxylic Acid: Structure, Synthesis, and Applications

Introduction

This compound is a key heterocyclic compound that serves as a versatile building block in the realms of medicinal chemistry and materials science. Its rigid pyrazine core, substituted with reactive chlorine atoms and a carboxylic acid functional group, provides multiple sites for chemical modification. This unique structural arrangement makes it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents. The electron-withdrawing nature of the pyrazine ring and the chloro-substituents significantly influences the molecule's reactivity, enabling selective functionalization. This guide offers a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The ring is substituted with two chlorine atoms at the 3 and 6 positions and a carboxylic acid group at the 2 position. This substitution pattern is critical to its chemical behavior, offering distinct sites for nucleophilic substitution and derivatization of the carboxyl group.

Caption: 2D Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 356783-15-8[1]
Molecular Formula C₅H₂Cl₂N₂O₂[2]
Molecular Weight 192.99 g/mol [2]
Appearance White to brown powder/crystal[3]
Purity >98.0% (HPLC)[3]
InChI Key VVZNBAQAYLMLGO-UHFFFAOYSA-N[2]
SMILES OC(=O)C1=NC(Cl)=CN=C1ClN/A
Storage Inert atmosphere, room temperature[1]

Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves multi-step processes starting from simpler precursors. A notable method involves the transformation of a substituted pyrazine, highlighting the strategic chemical manipulations required to introduce the desired functional groups.

A patented method describes the synthesis of the related 3,6-dichloropyrazine-2-carbonitrile, a direct precursor, starting from 3-hydroxy-6-bromopyrazine-2-amide.[4] This process underscores the feasibility of constructing the dichloropyrazine core through halogenation and functional group interconversion. The general logic involves replacing hydroxyl and bromo groups with chloro groups, a common strategy in heterocyclic chemistry.

synthesis_workflow start 3-hydroxy-6-bromopyrazine-2-amide reagents POCl₃, DIEA, Inorganic Chloride (e.g., LiCl) start->reagents Chlorination/ Dehydration intermediate 3,6-Dichloropyrazine-2-carbonitrile hydrolysis Acid or Base Hydrolysis intermediate->hydrolysis product This compound

Caption: Generalized synthesis workflow for the dichloropyrazine core.

Exemplary Synthesis Protocol for a Precursor

The following protocol is adapted from a patented method for producing 3,6-dichloropyrazine-2-carbonitrile, which can then be hydrolyzed to the target carboxylic acid.[4]

  • Reaction Setup: To a reaction vessel, add 3-hydroxy-6-bromopyrazine-2-amide, an inorganic chloride such as lithium chloride (LiCl), and phosphorus oxychloride (POCl₃).

  • Addition of Base: While stirring and heating the mixture to approximately 50°C, slowly add diisopropylethylamine (DIEA).

  • Heating: Increase the temperature of the reaction mixture to 80°C and maintain stirring for 1 hour.

  • Quenching: After cooling the system to about 30°C, slowly add the reaction mixture to ice water to quench the reaction.

  • Isolation: Filter the resulting precipitate. The filter cake can be further purified by slurrying in a solvent like isopropanol to yield 3,6-dichloropyrazine-2-carbonitrile.[4]

  • Hydrolysis: The resulting carbonitrile can be subjected to standard acidic or basic hydrolysis conditions to convert the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the final product.

Reactivity

The chemical reactivity of this compound is dictated by its three key features:

  • Carboxylic Acid Group: This group undergoes typical reactions such as esterification, amidation, and reduction.[2] Amide formation is particularly crucial in medicinal chemistry for creating linkages with amines in target proteins or other molecular fragments.[5][6]

  • Chlorine Atoms: The chlorine atoms on the electron-deficient pyrazine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2] This allows for the introduction of a wide variety of nucleophiles (e.g., amines, alcohols, thiols), enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

  • Pyrazine Ring: The ring itself can participate in metal-catalyzed cross-coupling reactions, further expanding the synthetic possibilities.[7]

Structural Elucidation and Spectroscopic Analysis

The confirmation of the molecular structure of this compound relies on a combination of modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to be simple due to the single proton on the pyrazine ring. A singlet would appear in the aromatic region (downfield). The carboxylic acid proton will exhibit a very broad singlet, typically at a chemical shift greater than 10 ppm.[2]

    • ¹³C NMR: The spectrum will show distinct signals for each of the five carbon atoms. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 160-185 ppm range. The carbons attached to the electronegative chlorine and nitrogen atoms will also be significantly downfield.[2][8]

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. A very broad absorption band in the 2500–3300 cm⁻¹ region is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[2] A strong, sharp peak between 1700-1750 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[2]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would show a characteristic isotopic pattern for the two chlorine atoms (³⁵Cl and ³⁷Cl), providing definitive evidence for their presence in the molecule.[8]

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Chemical Shift / Wavenumber
¹H NMR Pyrazine C-H~8.5 - 9.0 ppm (singlet)
Carboxylic Acid O-H>10 ppm (broad singlet)
¹³C NMR C=O (Carboxylic Acid)~160 - 185 ppm
Pyrazine Ring Carbons~130 - 160 ppm
FTIR O-H Stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (broad)
C=O Stretch (Carboxylic Acid)1700 - 1750 cm⁻¹ (strong)
C-Cl Stretch800 - 600 cm⁻¹ (medium to strong)

Applications in Research and Drug Development

The primary application of this compound is as an intermediate in organic synthesis. Its derivatives have been explored for a range of biological activities. Pyrazine-2-carboxamides, for instance, are a well-known class of compounds with anti-tubercular properties, with Pyrazinamide being a first-line drug for tuberculosis treatment.[5] The ability to synthesize various derivatives from this compound allows for the exploration of new anti-tubercular agents.[5][8]

Furthermore, the structural motif is found in compounds investigated for other therapeutic areas. For example, related dichlorinated aromatic carboxylic acids have been studied as potential treatments for inflammatory conditions like ulcerative colitis.[9] The versatility of this scaffold ensures its continued relevance in the discovery of new bioactive molecules.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[11][12] Do not eat, drink, or smoke when using this product, and wash hands thoroughly after handling.[12]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] Store away from incompatible materials such as strong oxidizing agents.[11]

  • First Aid:

    • Eyes: In case of contact, immediately rinse cautiously with water for several minutes.[10][13]

    • Skin: Wash off immediately with plenty of soap and water.[10]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[11]

    • Ingestion: Rinse mouth and seek medical attention if symptoms occur.[13]

Conclusion

This compound is a high-value chemical intermediate with a molecular structure primed for diverse chemical transformations. Its combination of a carboxylic acid handle and reactive chlorine atoms on an electron-poor pyrazine ring makes it an ideal starting point for constructing complex molecules with potential therapeutic applications. A thorough understanding of its structure, reactivity, and handling is essential for scientists leveraging this powerful building block in the pursuit of novel drug candidates and advanced materials.

References

Foreword: The Strategic Importance of a Dichlorinated Pyrazine Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3,6-Dichloropyrazine-2-carboxylic Acid

In the landscape of modern drug discovery and development, the pyrazine scaffold stands as a privileged heterocyclic motif. Its presence in clinically significant drugs like the antitubercular agent Pyrazinamide and the antiviral Favipiravir underscores its value.[1][2] The strategic introduction of functional groups onto this electron-deficient ring system allows for the fine-tuning of physicochemical properties and biological activity. This compound is a particularly valuable building block, offering three distinct points for chemical modification: the two chlorine atoms, ripe for nucleophilic substitution, and the carboxylic acid, ready for amide coupling or other transformations. This guide provides a comprehensive overview of the primary synthetic pathways to this key intermediate, grounded in established chemical principles and supported by practical, field-proven insights.

Part 1: Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic approach to this compound identifies the most critical bond formations and functional group interconversions. The most direct and industrially viable precursor is the corresponding nitrile, 3,6-dichloropyrazine-2-carbonitrile. The hydrolysis of a nitrile to a carboxylic acid is a robust and well-documented transformation.[3][4] Therefore, the core synthetic challenge lies in the efficient construction of the dichlorinated cyanopyrazine intermediate.

A plausible retrosynthesis is outlined below:

G Target This compound Precursor1 3,6-Dichloropyrazine-2-carbonitrile Target->Precursor1 Nitrile Hydrolysis Precursor2 Substituted Pyrazine Precursor (e.g., 3-hydroxy-6-bromopyrazine-2-amide) Precursor1->Precursor2 Chlorination & Cyanation StartingMaterials Acyclic Precursors or Simpler Heterocycles Precursor2->StartingMaterials Ring Formation / Functionalization

Caption: Retrosynthetic analysis of this compound.

This analysis points to a primary strategy: begin with a suitably functionalized pyrazine ring, execute a robust chlorination and cyanation sequence, and conclude with nitrile hydrolysis.

Part 2: Core Synthesis Pathway via Chlorination of a Pyrazine Precursor

The most effective and scalable route to the target compound proceeds through the synthesis and subsequent hydrolysis of 3,6-dichloropyrazine-2-carbonitrile. A patented method highlights a practical approach starting from 3-hydroxy-6-bromopyrazine-2-amide.[5] This pathway offers excellent control over regioselectivity, a significant challenge in the direct halogenation of pyrazine rings.[6][7]

Step 1: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile

The conversion of a hydroxy- or bromo-substituted pyrazine amide into the desired dichlorinated nitrile is a pivotal transformation. This step simultaneously replaces the hydroxyl and bromo groups with chlorine and dehydrates the amide to a nitrile. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation, acting as both a chlorinating and dehydrating agent.

Causality Behind Experimental Choices:

  • Reagent Selection: Phosphorus oxychloride is a powerful reagent for converting hydroxyl groups on heteroaromatic rings to chlorides and for dehydrating primary amides to nitriles. Its use here accomplishes two necessary transformations in a single pot.

  • Base: A tertiary amine base, such as Diisopropylethylamine (DIEA), is employed to scavenge the HCl generated during the reaction, preventing unwanted side reactions and driving the equilibrium towards the product.[5]

  • Chloride Additive: The inclusion of an inorganic chloride, such as Lithium Chloride (LiCl), is a critical insight from the patent literature.[5] Its role is to suppress the formation of bromo-chloro impurity mixtures by increasing the concentration of nucleophilic chloride ions in the reaction mixture, thereby favoring the displacement of the bromo substituent.

Experimental Protocol: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile [5]

  • Reaction Setup: To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 3-hydroxy-6-bromopyrazine-2-amide (1.0 eq), Lithium Chloride (0.9 eq), and Phosphorus Oxychloride (POCl₃, ~4.0 eq).

  • Initial Heating: Stir the mixture and heat to approximately 50°C.

  • Base Addition: Slowly add Diisopropylethylamine (DIEA, ~2.5 eq) to the reaction mixture. An exothermic reaction may be observed.

  • Reaction: Heat the system to 80°C and maintain stirring for 1-2 hours. Monitor the reaction progress using a suitable chromatographic method (e.g., TLC or GC).

  • Quenching: Upon completion, cool the reaction mixture to approximately 30°C. Cautiously and slowly add the reaction mixture to ice water to quench the excess POCl₃. This step is highly exothermic and must be performed with care in a well-ventilated fume hood.

  • Isolation: The product will precipitate as a solid. Collect the solid by filtration.

  • Purification: Wash the filter cake with water and then slurry with a suitable solvent like isopropanol to remove impurities. Dry the resulting pale yellow solid to yield 3,6-dichloropyrazine-2-carbonitrile.

Caption: Synthesis of the key nitrile intermediate.

Step 2: Hydrolysis of 3,6-Dichloropyrazine-2-carbonitrile

The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[8] The choice of conditions is critical to avoid potential side reactions, such as the hydrolysis of the chloro substituents on the electron-deficient pyrazine ring.

Causality Behind Experimental Choices:

  • Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid (e.g., concentrated HCl or H₂SO₄) is a common method. The reaction proceeds via protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water.[3][9] An amide intermediate is formed, which is subsequently hydrolyzed to the carboxylic acid.[4] This method is often preferred as the acidic conditions can help to suppress the nucleophilic substitution of the ring chlorines.

  • Base-Catalyzed Hydrolysis: Alternatively, heating with an aqueous base (e.g., NaOH) can be used. The hydroxide ion directly attacks the nitrile carbon.[8] The initial product is the carboxylate salt, which must be neutralized with a strong acid in a separate workup step to yield the final carboxylic acid.[8] However, the strongly nucleophilic hydroxide can potentially displace one of the chloro groups, leading to impurities.

Experimental Protocol: Acid-Catalyzed Hydrolysis [3][8][10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3,6-dichloropyrazine-2-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid (e.g., 5-20% aqueous solution) or concentrated hydrochloric acid.

  • Heating: Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored (e.g., by TLC, watching for the disappearance of the starting material).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture in an ice bath. The product, this compound, will often precipitate out of the acidic solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove residual acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary. Dry the purified product under vacuum.

G cluster_hydrolysis Nitrile Hydrolysis Mechanism (Acid-Catalyzed) Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile H₃O⁺ Adduct1 R-C(OH₂⁺)=NH ProtonatedNitrile->Adduct1 H₂O Adduct2 R-C(OH)=NH Adduct1->Adduct2 -H⁺ ProtonatedAmide R-C(OH)=N⁺H₂ Adduct2->ProtonatedAmide Tautomerization +H⁺ Amide Amide Intermediate R-C(=O)NH₂ ProtonatedAmide->Amide -H⁺ CarboxylicAcid Carboxylic Acid R-C(=O)OH Amide->CarboxylicAcid Further Hydrolysis (H₃O⁺, Δ)

Caption: Generalized mechanism for acid-catalyzed nitrile hydrolysis.

Part 3: Data Summary and Characterization

Effective synthesis relies on reproducible results. The following table summarizes expected outcomes for the described pathway.

StepKey ReagentsTypical YieldPurity (pre-recrystallization)Reference
Nitrile Formation POCl₃, LiCl, DIEA65-75%>95%[5]
Nitrile Hydrolysis Conc. H₂SO₄ or HCl80-90%>98%[10]

Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect a singlet in the aromatic region for the lone pyrazine proton. The carboxylic acid proton will appear as a broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR: Will show distinct signals for the five carbons in the molecule, including the carbonyl carbon and the three unique aromatic carbons.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the formula C₅H₂Cl₂N₂O₂, with a characteristic isotopic pattern for two chlorine atoms.

  • Infrared (IR) Spectroscopy: Key stretches will include a broad O-H band for the carboxylic acid, a sharp C=O stretch, and bands corresponding to the C=C and C=N bonds of the aromatic ring.

Part 4: Alternative Approaches and Scientific Rationale

While the primary pathway is robust, it is instructive to consider alternatives and understand their limitations.

  • Direct Chlorination of Pyrazine-2-carboxylic Acid: Attempting to directly chlorinate pyrazine-2-carboxylic acid is challenging. The pyrazine ring is already electron-deficient, making electrophilic aromatic substitution difficult.[7] Furthermore, achieving the specific 3,6-dichloro regiochemistry amidst other possible isomers is problematic without strong directing groups. Such reactions often require harsh conditions and result in low yields and complex product mixtures.

  • Synthesis from 2-Aminopyrazine: Another theoretical route could begin with 2-aminopyrazine. Diazotization followed by Sandmeyer-type reactions could introduce the carboxylic acid and chloro substituents. However, this multi-step sequence is often lower yielding and less direct than the pathway described above.

The superiority of the nitrile hydrolysis route lies in its efficiency and high degree of regiochemical control, making it more suitable for large-scale production in a drug development setting.

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage process: the conversion of a pre-functionalized pyrazine, such as 3-hydroxy-6-bromopyrazine-2-amide, into 3,6-dichloropyrazine-2-carbonitrile, followed by a robust acid-catalyzed hydrolysis. This approach leverages powerful and well-understood transformations in heterocyclic chemistry to provide reliable access to a versatile and high-value building block for pharmaceutical research. The key to success lies in the careful control of reaction conditions, particularly during the chlorination and quenching steps, and in the selection of the appropriate hydrolysis method to maximize yield and minimize side-product formation.

References

Spectroscopic data of 3,6-Dichloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3,6-Dichloropyrazine-2-carboxylic acid

Abstract

This guide provides a comprehensive technical overview of the spectroscopic methodologies used to elucidate and confirm the structure of this compound (C₅H₂Cl₂N₂O₂), a key intermediate in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering in-depth analysis of the underlying principles, causality behind experimental choices, and field-proven protocols for data acquisition. We will explore Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section includes predicted data, detailed experimental workflows, and interpretation guidelines, forming a self-validating system for researchers. The guide is designed for professionals in drug development and chemical research who require a robust understanding of how to characterize this specific heterocyclic compound.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound is fundamental to understanding its spectroscopic signature. The molecule consists of a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. This core is substituted with two electron-withdrawing chlorine atoms at positions 3 and 6, and a carboxylic acid group at position 2. This specific arrangement dictates the electronic environment of each atom, directly influencing the resulting spectroscopic data.

  • Asymmetry: The substitution pattern renders the molecule asymmetric, meaning all five carbon atoms and the single ring proton are chemically distinct.

  • Electronic Effects: The electronegative chlorine atoms and the carboxylic acid group significantly deshield adjacent protons and carbons, causing their signals to appear at higher chemical shifts (downfield) in NMR spectra.

  • Key Functional Groups: The carboxylic acid (-COOH) group provides highly characteristic signals in both NMR and IR spectroscopy, notably the acidic proton and the carbonyl (C=O) stretch.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

Expertise & Experience: Causality in NMR

The simplicity of the ¹H NMR spectrum—expecting only two signals—is in itself a key verification point. The position of the lone pyrazine proton is highly diagnostic. It is flanked by a nitrogen atom (position 4) and a carbon bearing a chlorine atom (position 6), both of which are electron-withdrawing, leading to a significant downfield shift. The carboxylic proton's broadness is a direct result of intermolecular hydrogen bonding and chemical exchange, phenomena that are highly dependent on solvent and concentration[1].

Predicted ¹H and ¹³C NMR Data

The following data is predicted based on established chemical shift principles for heterocyclic and carboxylic acid compounds[1][2].

¹H NMR Data (Predicted)
Chemical Shift (δ, ppm)
~12-14
~8.5-9.0
¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm)
~165-170
~150-155
~145-150
~142-147
~130-135
Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO is an excellent choice as it effectively solubilizes the acid and shifts the residual water peak away from the region of interest.

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer[3].

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range from -1 to 16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the range from 0 to 200 ppm.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: The Carboxylic Acid Signature

The most telling feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching band, which often spans from 2500 to 3300 cm⁻¹[1][4][5]. This broadening is a direct consequence of the strong intermolecular hydrogen bonding that leads to the formation of a stable dimeric structure. This feature, combined with the sharp, intense C=O stretch, provides unambiguous evidence for the carboxylic acid group[5]. The electron-withdrawing character of the dichloropyrazine ring is expected to shift the C=O frequency to a slightly higher wavenumber compared to a simple alkyl carboxylic acid[5].

Predicted IR Absorption Bands
Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid Dimer)2500 - 3300Strong, Very Broad[1][4]
C-H Stretch (Aromatic)3000 - 3100Weak to Medium
C=O Stretch (Carboxylic Acid)1700 - 1750Strong, Sharp[4]
C=N, C=C Stretch (Pyrazine Ring)1400 - 1600Medium to Weak[4]
C-O Stretch (Carboxylic Acid)1210 - 1320Medium[4]
C-Cl Stretch600 - 800Medium to Strong[4]
Experimental Protocol: FTIR Data Acquisition (KBr Pellet)
  • Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent KBr pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare them to the predicted values.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule.

Expertise & Experience: The Dichloro Isotope Pattern

The presence of two chlorine atoms provides a definitive isotopic signature that is a cornerstone of structural confirmation. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion:

  • M⁺: Contains two ³⁵Cl atoms.

  • (M+2)⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

  • (M+4)⁺: Contains two ³⁷Cl atoms. The expected relative intensity ratio of these peaks is approximately 9:6:1, providing a rapid and trustworthy confirmation of the presence of two chlorine atoms in the molecule[4].

Predicted Mass Spectrometry Data
  • Molecular Formula: C₅H₂Cl₂N₂O₂

  • Monoisotopic Molecular Weight: 191.95 g/mol [4]

m/z (relative intensity) Assignment
192 (base peak, ~100%)[M]⁺• (C₅H₂³⁵Cl₂N₂O₂⁺•)
194 (~65%)[M+2]⁺• (C₅H₂³⁵Cl³⁷ClN₂O₂⁺•)
196 (~10%)[M+4]⁺• (C₅H₂³⁷Cl₂N₂O₂⁺•)
Probable Fragments Identity
175[M - OH]⁺ (Loss of hydroxyl radical)[4]
147[M - COOH]⁺ (Loss of carboxyl radical)[4]
148[M - CO₂]⁺• (Decarboxylation)[4]
Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion cluster and characteristic fragment ions.

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete picture. The authoritative structural confirmation of this compound comes from the logical integration of all spectroscopic data. The following workflow illustrates this synergistic process.

G cluster_input Input cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Conclusion Unknown Unknown Sample (Presumed this compound) IR FTIR Spectroscopy Unknown->IR MS Mass Spectrometry (EI-MS) Unknown->MS NMR NMR Spectroscopy (¹H, ¹³C) Unknown->NMR IR_Data Identify Functional Groups (-COOH, C-Cl, Pyrazine) IR->IR_Data MS_Data Determine Molecular Weight & Isotopic Pattern (2xCl) MS->MS_Data NMR_Data Elucidate C-H Framework (Confirm Connectivity) NMR->NMR_Data Confirm Structure Confirmed IR_Data->Confirm MS_Data->Confirm NMR_Data->Confirm

References

An In-depth Technical Guide to the Solubility Profile of 3,6-Dichloropyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 3,6-Dichloropyrazine-2-carboxylic acid, a key heterocyclic building block in pharmaceutical and agrochemical research. Recognizing the frequent scarcity of exhaustive public data for specialized chemical intermediates, this document synthesizes available information with foundational scientific principles and established methodologies. It outlines the predicted physicochemical properties, provides detailed, actionable protocols for empirical solubility determination in various media, and discusses the critical interplay of factors like pH, temperature, and solvent polarity. The guide is structured to empower researchers to accurately assess and manipulate the solubility of this compound, a critical parameter for reaction kinetics, formulation development, and bioavailability.

Introduction: The Significance of Solubility in Chemical Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the utility and application of a chemical compound. In the realm of drug discovery and agrochemical development, understanding a molecule's solubility is not merely an academic exercise; it is a critical determinant of its ultimate success. Poor solubility can impede synthetic reaction efficiency, complicate purification processes, and, most importantly, lead to low bioavailability, thereby nullifying the therapeutic or biological potential of an otherwise promising candidate.[1][2]

This compound is a versatile heterocyclic compound. Its structure, featuring a carboxylic acid group and reactive chlorine atoms on a pyrazine ring, makes it a valuable intermediate for synthesizing a wide array of more complex molecules. The carboxylic acid moiety provides a handle for esterification, amidation, and salt formation, while the chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for diverse functionalization. However, the very features that make it synthetically attractive—a rigid aromatic core and polar functional groups—also suggest a complex solubility profile that requires careful characterization.

This guide provides a framework for understanding and experimentally determining the solubility of this compound. It moves beyond simple qualitative statements, offering detailed protocols and theoretical grounding to enable researchers to generate robust, quantitative data tailored to their specific applications.

Physicochemical Properties: A Predictive Foundation

Table 1: Predicted and Known Physicochemical Properties of this compound and Related Compounds

PropertyThis compound6-Chloropyrazine-2-carboxylic acidNotes and Implications
Molecular Formula C₅H₂Cl₂N₂O₂[3]C₅H₃ClN₂O₂[4]The presence of two chlorine atoms increases molecular weight and hydrophobicity compared to the mono-chloro analog.
Molecular Weight 192.99 g/mol [3]158.54 g/mol [4]Higher molecular weight can negatively impact solubility.
Predicted pKa ~1.5 - 2.52.54 ± 0.10[4]The strong electron-withdrawing effect of two chlorine atoms and the pyrazine nitrogens will make the carboxylic acid significantly more acidic than benzoic acid (pKa ~4.2). The pKa is crucial for predicting pH-dependent aqueous solubility.
Appearance White to off-white solidSolid[4]The solid state necessitates an understanding of lattice energy, which must be overcome for dissolution.
Melting Point Data not available158-160 °C[4]A high melting point often correlates with lower solubility due to strong intermolecular forces in the crystal lattice.

Note: The pKa for this compound is an expert estimation based on the electronic effects of the substituents. Experimental determination is highly recommended.

The key takeaway from this predictive analysis is the compound's acidic nature. The low predicted pKa indicates that the carboxylic acid will be fully deprotonated (ionized) at physiological pH and above, forming the highly polar carboxylate anion. This ionization is the single most important factor governing its aqueous solubility.

Solubility Profile: A Multi-faceted View

The solubility of this compound is not a single value but a profile that depends on the nature of the solvent, the pH of the aqueous medium, and the temperature.

Solubility in Organic Solvents

In non-aqueous solvents, solubility is primarily dictated by the principle of "like dissolves like." The polarity of the solvent must be sufficient to overcome the crystal lattice energy of the solid compound.

Table 2: Qualitative Solubility in Common Organic Solvents

SolventPolarityPredicted SolubilityRationale and Experimental Insight
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is an excellent solvent for a wide range of compounds and is often used for creating stock solutions for screening assays.[5][6]
Dimethylformamide (DMF) Polar AproticHighSimilar to DMSO, DMF is a powerful polar aprotic solvent capable of disrupting the crystal lattice.
Ethanol / Methanol Polar ProticModerateThe alcohol's hydroxyl group can hydrogen bond with the carboxylic acid, facilitating dissolution. Solubility is expected to be moderate.
Acetone Polar AproticLow to ModerateLess polar than DMSO or alcohols, acetone may be a suitable solvent for reactions but likely has lower saturation solubility.
Acetonitrile Polar AproticLowAcetonitrile is a common HPLC mobile phase component but is generally a weaker solvent for polar, crystalline compounds.
Dichloromethane (DCM) NonpolarVery Low / InsolubleThe high polarity of the carboxylic acid and pyrazine ring makes it incompatible with nonpolar solvents.
Hexanes / Heptane NonpolarInsolubleIncompatible polarity.
pH-Dependent Aqueous Solubility

The aqueous solubility of an ionizable compound like this compound is profoundly dependent on pH.[7] The relationship is governed by the Henderson-Hasselbalch equation and the intrinsic solubility of the neutral (protonated) form and the salt (deprotonated) form.

  • Below the pKa (e.g., pH < 1): The compound exists predominantly in its neutral, protonated form (R-COOH). Its solubility will be at its minimum, determined by the intrinsic solubility (S₀) of this species.

  • At the pKa (pH ≈ 1.5-2.5): The concentrations of the neutral form and the ionized carboxylate form (R-COO⁻) are equal.

  • Above the pKa (e.g., pH > 4): The compound exists almost entirely as the more polar, and therefore more water-soluble, carboxylate anion. The total solubility increases significantly.

This relationship can be visualized with a logical workflow for assessing solubility based on pH.

References

Purity Analysis of 3,6-Dichloropyrazine-2-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Title - Senior Application Scientist]

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 3,6-Dichloropyrazine-2-carboxylic acid, a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. The integrity of this starting material is paramount to the safety and efficacy of the final product. This document delineates a multi-faceted analytical approach, integrating chromatographic and spectroscopic techniques to ensure a thorough characterization of the compound's purity profile. We will explore the rationale behind the selection of analytical methodologies, provide detailed experimental protocols, and discuss the identification of potential process-related and degradation impurities. This guide is intended to be a practical resource for scientists engaged in the development, manufacturing, and quality control of products derived from this compound.

Introduction: The Criticality of Purity in Drug Development

This compound is a key intermediate in the synthesis of a range of biologically active molecules. The presence of impurities, even in trace amounts, can have significant consequences, potentially altering the pharmacological or toxicological profile of the final active pharmaceutical ingredient (API). Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances. Therefore, a robust and validated analytical strategy to assess the purity of this compound is not merely a quality control measure but a fundamental aspect of drug development and patient safety.

This guide will systematically address the core components of a comprehensive purity analysis, moving from initial identification and structural confirmation to the quantitative determination of the main component and the characterization of its impurities.

Understanding the Analyte: Physicochemical Properties and Potential Impurities

A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective analytical methods. Its structure, featuring a carboxylic acid group and two chlorine atoms on a pyrazine ring, dictates its solubility, chromatographic behavior, and spectroscopic characteristics.

Potential Impurities:

Impurities in this compound can originate from various sources, including the synthetic route, degradation, and storage. A proactive approach to impurity profiling involves a careful review of the manufacturing process. For instance, the synthesis of a related compound, 3,6-dichloropyrazine-2-carbonitrile, has been shown to be susceptible to the formation of bromo-impurities when starting from brominated precursors[1].

Common Classes of Impurities to Consider:

  • Process-Related Impurities:

    • Starting materials and reagents: Unreacted starting materials or residual reagents.

    • Intermediates: Incomplete conversion can lead to the presence of synthetic intermediates.

    • By-products: Side reactions can generate structurally similar compounds, such as isomers or compounds with incomplete or over-chlorination. For example, monochloro- or trichloro-pyrazine derivatives could potentially be formed.

  • Degradation Products:

    • Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, and light)[2]. This helps in developing stability-indicating methods.

A Multi-Modal Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive evaluation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the primary technique for the quantitative determination of the purity of this compound and for the detection and quantification of non-volatile impurities. A stability-indicating HPLC method is crucial to separate the main component from its potential impurities and degradation products.

Given the acidic nature and the presence of a chromophore in the molecule, a reversed-phase HPLC method with UV detection is a suitable starting point. A diode-array detector (DAD) is highly recommended as it provides spectral information that can aid in peak identification and purity assessment. A patent for the determination of small halogenated carboxylic acids suggests a derivatization approach followed by HPLC-DAD analysis, which could be adapted if higher sensitivity is required[2].

Table 1: Proposed HPLC-DAD Method Parameters

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileThe acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape. A gradient elution (e.g., starting with a low percentage of B and gradually increasing) is recommended to ensure the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Diode Array Detector (DAD) at 254 nmThe pyrazine ring is expected to have a strong absorbance in the UV region. DAD allows for the monitoring of multiple wavelengths and peak purity analysis.
Injection Volume 10 µLA typical injection volume.
Diluent Acetonitrile/Water (50:50, v/v)To ensure good solubility of the analyte.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound B Dissolve in Diluent A->B D Equilibrate HPLC System B->D C Prepare Standard Solutions C->D E Inject Sample/Standard D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Calculate Purity (% Area) G->H I Perform Peak Purity Analysis (DAD) G->I

Caption: Workflow for HPLC Purity Analysis.

Method Validation:

It is imperative to validate the developed HPLC method according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis. Given that this compound is a non-volatile compound, derivatization is necessary to convert it into a more volatile form for GC analysis.

Esterification of the carboxylic acid group is a common derivatization strategy. For example, reaction with diazomethane or a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) can produce a volatile derivative.

Experimental Protocol: GC-MS Analysis (Post-derivatization)

  • Derivatization:

    • Accurately weigh a small amount of the sample into a vial.

    • Add a suitable solvent (e.g., dichloromethane).

    • Add the derivatizing agent (e.g., a solution of diazomethane in ether or BSTFA).

    • Allow the reaction to proceed to completion (typically a few minutes).

    • Quench any excess derivatizing agent if necessary.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Employ a temperature gradient program to separate the components.

    • The mass spectrometer should be operated in electron ionization (EI) mode.

    • Acquire mass spectra over a suitable mass range (e.g., 40-400 amu).

Table 2: Suggested GC-MS Parameters

ParameterRecommended ConditionRationale
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A versatile column suitable for a wide range of compounds.
Inlet Temperature 250 °CTo ensure complete vaporization of the derivatized analyte.
Carrier Gas Helium at a constant flow of 1 mL/minInert carrier gas.
Oven Program Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 minA typical temperature program to separate compounds with a range of boiling points.
MS Source Temp 230 °CTo maintain analyte integrity.
MS Quad Temp 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.

Data Analysis:

The identification of impurities is achieved by comparing their mass spectra with a commercial library (e.g., NIST) and by interpreting the fragmentation patterns. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, which can aid in the identification of chlorine-containing impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Elucidation and Identification

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for the identification of impurities. Both ¹H and ¹³C NMR should be employed.

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a signal for the single proton on the pyrazine ring and a broad signal for the carboxylic acid proton. The chemical shift of the ring proton will be influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule, confirming the overall structure.

Workflow for Structural Confirmation by NMR

NMR_Workflow A Dissolve Sample in Deuterated Solvent (e.g., DMSO-d6) B Acquire ¹H NMR Spectrum A->B C Acquire ¹³C NMR Spectrum A->C D Process and Analyze Spectra B->D C->D E Compare with Reference Spectra or Predicted Shifts D->E

Caption: NMR Workflow for Structural Analysis.

Mass Spectrometry (MS): For Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound and to provide molecular weight information for any detected impurities. Electrospray ionization (ESI) is a suitable technique for this non-volatile compound. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern, which is a powerful diagnostic tool.

Forced Degradation Studies: Predicting Stability

Forced degradation studies are a regulatory requirement and a critical component of developing a stability-indicating method[2]. These studies involve subjecting the drug substance to stress conditions to accelerate its degradation.

Table 3: Recommended Forced Degradation Conditions

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways
Acidic Hydrolysis 0.1 M HCl at 60 °C for 24 hoursHydrolysis of the carboxylic acid or dechlorination.
Basic Hydrolysis 0.1 M NaOH at 60 °C for 24 hoursHydrolysis of the carboxylic acid or dechlorination.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursOxidation of the pyrazine ring.
Thermal Degradation Dry heat at 105 °C for 48 hoursDecarboxylation or other thermal rearrangements.
Photolytic Degradation Exposure to UV light (e.g., 254 nm) and visible lightPhotodegradation of the pyrazine ring or C-Cl bonds.

The stressed samples should be analyzed by the developed HPLC-DAD method to demonstrate that the degradation products are well-separated from the main peak and from each other.

Conclusion

The purity analysis of this compound is a multifaceted process that requires a combination of orthogonal analytical techniques. A well-validated, stability-indicating HPLC method is the cornerstone of this analysis, providing quantitative data on the main component and its non-volatile impurities. GC-MS is essential for the assessment of volatile impurities, while NMR and MS provide definitive structural confirmation and molecular weight information. By implementing the systematic approach outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical intermediate, thereby contributing to the development of safe and effective final products. The principles and protocols described herein provide a solid foundation for building a robust and compliant purity testing strategy.

References

A Comprehensive Technical Guide to 3,6-Dichloropyrazine-2-carboxylic acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the use of 3,6-Dichloropyrazine-2-carboxylic acid. This document provides a holistic overview, from sourcing and synthesis to its critical role as a versatile building block in modern medicinal chemistry.

Introduction: The Strategic Importance of the Pyrazine Scaffold

The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in drug discovery.[1][2][3] Its unique electronic properties, including its electron-deficient nature, allow it to serve as a bioisostere for other aromatic systems like benzene and pyridine, while also offering distinct opportunities for molecular interactions. The incorporation of a pyrazine core can significantly influence a molecule's pharmacological profile, impacting its binding affinity, metabolic stability, and overall efficacy.[1][4] Several FDA-approved drugs, such as the anti-tuberculosis agent Pyrazinamide, the diuretic Amiloride, and the anticancer drug Bortezomib, feature the pyrazine moiety, underscoring its therapeutic relevance.[3][5]

This compound, in particular, presents a trifunctional platform for chemical elaboration. The two chlorine atoms at positions 3 and 6 offer sites for nucleophilic substitution, while the carboxylic acid at position 2 provides a handle for amide bond formation and other derivatizations. This strategic arrangement of reactive sites makes it a highly valuable starting material for the synthesis of diverse compound libraries in the pursuit of novel therapeutic agents.

Commercial Availability and Sourcing

Reliable access to high-purity starting materials is paramount for reproducible and successful research outcomes. This compound (CAS No. 356783-15-8) is commercially available from a range of suppliers specializing in chemical intermediates for research and development. When selecting a supplier, researchers should consider factors such as purity, available quantities, lead times, and the availability of comprehensive analytical data, including Certificates of Analysis (CoA).

Below is a comparative table of notable suppliers. Please note that availability and pricing are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

SupplierProduct Number (Example)PurityAvailable Quantities
Sigma-Aldrich ChemScene LLC (Preferred Partner)-CIAH987F12A5Varies by batchMilligrams to grams
BLD Pharm BD250669≥95%Milligrams to grams
Acmec Biochemical AMCS033813≥97%Grams
CymitQuimica CYM-356783-15-898%Milligrams to grams

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in chemical reactions.

PropertyValue
Molecular Formula C₅H₂Cl₂N₂O₂
Molecular Weight 192.99 g/mol
Appearance White to off-white solid
CAS Number 356783-15-8

Safety and Handling Precautions:

  • Hazard Statements: Based on data for related dichloropyrazine compounds, this substance should be handled with care. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Statements: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Synthesis and Purification: A Generalized Protocol

While specific, proprietary synthesis methods may vary between suppliers, a general and plausible synthetic route to this compound can be extrapolated from the literature on related pyrazine derivatives. A common approach involves the hydrolysis of the corresponding ester, which itself can be prepared from a suitable pyrazine precursor.

Experimental Protocol: Hydrolysis of Methyl 3,6-Dichloropyrazine-2-carboxylate

This protocol describes a representative lab-scale synthesis.

Materials:

  • Methyl 3,6-dichloropyrazine-2-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve methyl 3,6-dichloropyrazine-2-carboxylate in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

  • Hydrolysis: Add a stoichiometric excess of an aqueous solution of lithium hydroxide or sodium hydroxide to the flask.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to a pH of approximately 2-3 with 1M HCl. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis_Workflow start Methyl 3,6-dichloropyrazine- 2-carboxylate reagents 1. LiOH or NaOH (aq) 2. HCl (aq) start->reagents Hydrolysis product 3,6-Dichloropyrazine- 2-carboxylic acid reagents->product

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Development: A Versatile Scaffold

The trifunctional nature of this compound makes it a highly attractive starting point for the synthesis of a wide array of derivatives with potential therapeutic applications.

The Role of the Carboxylic Acid Group

The carboxylic acid moiety is a crucial functional group in drug design.[6] It can engage in strong hydrogen bonding and electrostatic interactions with biological targets.[6] Furthermore, it can be readily converted into a variety of other functional groups, most notably amides, through coupling with amines. This amide bond formation is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR).

The Reactivity of the Dichloro Substituents

The chlorine atoms on the pyrazine ring are susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a diverse range of substituents, including amines, alcohols, and thiols, further expanding the chemical space accessible from this starting material. The differential reactivity of the two chlorine atoms can also be exploited for selective functionalization.

Therapeutic Areas of Interest

Derivatives of pyrazine carboxylic acids have been investigated for a multitude of therapeutic applications, including:

  • Antitubercular Agents: Building on the success of Pyrazinamide, novel pyrazine carboxamides continue to be explored as potential treatments for tuberculosis.[7]

  • Anticancer Agents: The pyrazine scaffold has been incorporated into molecules targeting various cancer-related pathways.

  • Anti-inflammatory Agents: Pyrazine derivatives have shown promise as anti-inflammatory agents.[1][4]

  • Antiviral and Antibacterial Agents: The diverse biological activities of pyrazines extend to antiviral and antibacterial applications.[1][4]

Applications cluster_derivatization Derivatization Strategies cluster_applications Potential Therapeutic Applications core This compound Carboxylic Acid 3-Chloro 6-Chloro amide Amide Formation (Coupling with Amines) core:cooh->amide snar Nucleophilic Aromatic Substitution (SNAr with Nu-H) core:cl1->snar core:cl2->snar antitb Antitubercular amide->antitb antiviral Antiviral amide->antiviral anticancer Anticancer snar->anticancer antiinflam Anti-inflammatory snar->antiinflam

Caption: Derivatization pathways and therapeutic applications of the core scaffold.

Structure-Activity Relationship (SAR) Insights

The systematic modification of a lead compound and the subsequent evaluation of its biological activity form the basis of SAR studies. This compound is an ideal starting point for such investigations.

  • Amide Library Synthesis: A library of amides can be readily synthesized by coupling the carboxylic acid with a diverse panel of amines. This allows for the exploration of the impact of the substituent R-group on biological activity.

  • Substitution at Chloro Positions: The selective or exhaustive substitution of the chlorine atoms with various nucleophiles can probe the importance of these positions for target binding and overall pharmacological properties. For instance, replacing a chloro group with a hydrogen bond donor or acceptor can significantly alter the interaction with a biological target.

  • Bioisosteric Replacement: The carboxylic acid group itself can be replaced with known bioisosteres, such as a tetrazole or a hydroxamic acid, to modulate physicochemical properties like acidity and membrane permeability while potentially retaining the key binding interactions.[6][8][9]

Conclusion

This compound represents a strategically important and commercially accessible building block for modern drug discovery. Its trifunctional nature provides a versatile platform for the synthesis of diverse compound libraries, enabling the systematic exploration of structure-activity relationships. A thorough understanding of its sourcing, handling, and reactivity is crucial for leveraging its full potential in the development of novel therapeutic agents across a wide range of disease areas.

References

Foreword: Unveiling the Electronic Landscape of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of 3,6-Dichloropyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal and materials science, the pyrazine core stands as a "privileged scaffold"—a molecular framework that consistently yields bioactive or functional compounds. The strategic placement of substituents on this electron-deficient ring allows for the fine-tuning of its electronic properties, reactivity, and biological interactions. This compound is a prime exemplar of this design philosophy. The convergence of two strongly electron-withdrawing chlorine atoms and a carboxylic acid group on the pyrazine ring creates a molecule with a unique and highly exploitable electronic character.

This guide is structured not as a rigid data sheet, but as a comprehensive scientific narrative. We will journey from the foundational principles of its molecular structure to the practical outworking of its electronic properties in synthesis and spectroscopic analysis. As direct experimental data for this specific molecule is not extensively published, this document will serve as an expert guide, synthesizing data from analogous structures and theoretical principles to provide a robust framework for researchers. We will explore not just what its properties are, but why they manifest and how they can be harnessed.

The Molecular Architecture: An Electron-Deficient Core Primed for Reactivity

The electronic properties of this compound are fundamentally dictated by the interplay of its constituent parts: the aromatic pyrazine ring and its three electron-withdrawing substituents.

  • The Pyrazine Ring: As a diazine, the pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is the primary driver of its characteristic reactivity, particularly its susceptibility to nucleophilic attack.[1]

  • Substituent Effects:

    • Chloro Groups (-Cl): The two chlorine atoms at the 3- and 6-positions exert a powerful inductive electron-withdrawing effect (-I), further depleting the electron density of the pyrazine ring. This significantly enhances the ring's electrophilicity.

    • Carboxylic Acid Group (-COOH): The carboxylic acid at the 2-position is also a strong electron-withdrawing group, both through induction and resonance. Its presence not only contributes to the overall electron deficiency but also serves as a key handle for derivatization.[1]

This synergistic combination of an electron-deficient heterocycle with potent electron-withdrawing groups renders the molecule highly activated towards specific chemical transformations, most notably nucleophilic aromatic substitution (SNAr).

Synthesis Strategy: A Proposed Pathway

A validated, step-by-step synthesis for this compound can be logically constructed based on established methodologies for functionalizing pyrazine cores, such as the regioselective lithiation of chloropyrazines.[2]

Proposed Synthetic Workflow

cluster_0 Step 1: Directed ortho-Lithiation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidic Workup A 2,5-Dichloropyrazine C Lithiated Intermediate A->C Deprotonation B Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in THF, -78 °C E Carboxylate Salt Intermediate C->E Electrophilic Quench D Dry CO2 (gas or solid) G This compound E->G Protonation F Aqueous HCl

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Preparation of the Lithiating Agent: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,2,6,6-tetramethylpiperidine (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 eq.) dropwise, and stir the resulting solution for 30 minutes to form LiTMP.

  • Lithiation: To the freshly prepared LiTMP solution at -78 °C, add a solution of 2,5-dichloropyrazine (1.0 eq.) in anhydrous THF dropwise. The chlorine atom directs the deprotonation to the adjacent C-3 position. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution, or carefully add crushed dry ice in portions. The lithiated intermediate will react to form the lithium carboxylate salt. Allow the mixture to slowly warm to room temperature.

  • Workup and Isolation: Quench the reaction with dilute aqueous HCl. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality Behind Choices: The use of a strong, non-nucleophilic base like LiTMP is crucial to deprotonate the pyrazine ring without undergoing a competing SNAr reaction.[2] The low temperature (-78 °C) is essential to maintain the stability of the highly reactive organolithium intermediate.

Spectroscopic Characterization: Predicted Signatures

The unique electronic environment of this compound gives rise to predictable and distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The molecule contains two distinct protons: one on the pyrazine ring and one in the carboxylic acid group.

    • Pyrazine Proton (H-5): This proton is expected to appear as a singlet in a highly deshielded region of the spectrum, likely between 8.5 and 9.0 ppm. The electron-withdrawing nature of the adjacent nitrogen and chlorine atoms significantly reduces the electron density around this proton.

    • Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a very downfield chemical shift, typically in the 10-13 ppm range, due to strong deshielding and hydrogen bonding.[1][3]

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): This carbon is the most deshielded, appearing in the 160-185 ppm region.[1]

    • Pyrazine Ring Carbons: The carbon atoms of the pyrazine ring will have distinct chemical shifts influenced by the attached substituents. The carbon bearing the carboxylic acid (C-2) and the carbons bonded to chlorine (C-3, C-6) will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the carboxylic acid group.[3][4]

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity/Shape
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, Very Broad
C=O Stretch (Carboxylic Acid)1710 - 1760Strong, Sharp
Pyrazine Ring Stretching1400 - 1600Medium to Weak
C-O Stretch (Carboxylic Acid)1210 - 1320Medium
C-Cl Stretch600 - 800Medium to Strong

Causality Behind Observations: The extreme broadness of the O-H stretch is a hallmark of the strong intermolecular hydrogen bonding that leads to the formation of carboxylic acid dimers in the solid state or in concentrated solutions.[3][4] The electron-withdrawing nature of the dichloropyrazine ring is expected to shift the C=O stretching frequency to a higher wavenumber compared to a simple aliphatic carboxylic acid.[4]

Frontier Molecular Orbitals and Electronic Reactivity: A Computational Perspective

To gain a deeper understanding of the electronic properties and reactivity, Density Functional Theory (DFT) calculations are an invaluable tool. These calculations can elucidate the distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Computational Methodology Workflow

A Construct 3D Model of Molecule B Geometry Optimization using DFT (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm minimum energy structure) B->C D Single Point Energy Calculation C->D E Analyze Output: - HOMO/LUMO Energies - Molecular Electrostatic Potential (MEP) - Mulliken Charges D->E F Visualize Orbitals and MEP Surface E->F

Caption: DFT workflow for electronic property analysis.

Interpreting the Electronic Landscape
  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule.

    • A small HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.[5]

    • For this compound, the strong electron-withdrawing groups are expected to significantly lower the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap.[6]

  • Orbital Distribution:

    • LUMO: The LUMO is anticipated to be predominantly localized over the electron-deficient pyrazine ring, particularly on the carbon atoms bearing the chlorine substituents. This indicates that these positions are the most susceptible to nucleophilic attack.

    • HOMO: The HOMO is likely to have significant contributions from the lone pairs of the oxygen atoms in the carboxylic acid group and the chlorine atoms.

  • Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution.

    • Negative Potential (Red/Yellow): Regions of negative potential are expected around the electronegative oxygen and nitrogen atoms, indicating sites for electrophilic attack.

    • Positive Potential (Blue): Regions of positive potential will be concentrated on the pyrazine ring, confirming its electrophilic character and susceptibility to nucleophiles.[5]

Chemical Reactivity: Harnessing the Electronic Properties

The electronic structure of this compound dictates its reactivity, making it a versatile building block.

Nucleophilic Aromatic Substitution (SNAr)

This is the hallmark reaction of this molecule. The pyrazine ring is highly activated for SNAr due to its electron-deficient nature, which is further amplified by the three electron-withdrawing groups.[1]

  • Regioselectivity: Studies on analogous 2-substituted 3,5-dichloropyrazines have shown that electron-withdrawing groups at the 2-position (like our carboxylic acid) direct nucleophilic attack to the 5-position (C-6 in our case).[7][8][9] This is because the electron-withdrawing group stabilizes the negative charge in the Meisenheimer intermediate formed during attack at the para position. Therefore, nucleophilic substitution on this compound is predicted to occur preferentially at the C-6 position.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety provides a secondary site for a wide range of transformations, including:

  • Esterification: Reaction with an alcohol under acidic conditions.

  • Amidation: Conversion to an amide via an activated intermediate (e.g., acyl chloride) followed by reaction with an amine.[10][11]

  • Reduction: Reduction to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.

Applications in Drug Discovery and Materials Science

The electronic properties of this compound make it an attractive starting material for:

  • Medicinal Chemistry: The ability to selectively replace the chlorine atoms via SNAr and modify the carboxylic acid group allows for the rapid generation of diverse compound libraries. This scaffold is a key component in the synthesis of novel antimicrobial and anticancer agents.[1]

  • Agrochemicals: The dichloropyrazine core is utilized in the development of herbicides and plant growth regulators.[1]

  • Organic Electronics: The electron-deficient nature of the pyrazine ring makes it a potential component in n-type organic semiconductor materials.

Conclusion

This compound is a molecule designed for purpose. Its electronic properties, born from the strategic arrangement of electron-withdrawing groups on an already electron-poor heterocyclic core, render it a highly activated and versatile substrate. While a complete experimental dataset for this specific compound remains to be fully elaborated in the public domain, this guide provides a robust, theory-backed framework for understanding its behavior. By predicting its synthetic accessibility, spectroscopic signatures, and electronic landscape, we empower researchers to approach this valuable scaffold with a clear understanding of its potential and a well-defined strategy for its application in the next generation of pharmaceuticals and advanced materials.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of 3,6-Dichloropyrazine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][4][5] Derivatives of 3,6-Dichloropyrazine-2-carboxylic acid, in particular, serve as versatile intermediates for the synthesis of targeted therapeutics, leveraging the distinct reactivity of the carboxylic acid group and the two chlorine atoms. This guide provides a comprehensive overview of the synthetic pathways to this key intermediate and its subsequent derivatization into esters, amides, and biaryl compounds through robust and scalable protocols. We will delve into the mechanistic rationale behind procedural choices, offering field-proven insights for researchers, chemists, and professionals in drug development.

Introduction: The Significance of the Pyrazine Core

Pyrazine and its derivatives are N-heterocyclic compounds that have garnered significant attention due to their wide range of commercial and biological applications.[3][4] These structures are prevalent in numerous marketed drugs and natural products, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[2][5] The this compound scaffold is a particularly valuable building block. Its three distinct functional handles—a carboxylic acid and two chlorine atoms at electronically different positions—allow for sequential and regioselective modifications, enabling the construction of complex molecular architectures and the exploration of diverse chemical spaces in drug discovery programs.

Synthesis of the Core Intermediate: this compound

The most common and efficient route to the title compound involves a two-step process: the synthesis of the corresponding nitrile followed by its hydrolysis. This pathway is often preferred due to the stability of the nitrile intermediate and the high yields achievable in the final hydrolysis step.

Workflow for Core Intermediate Synthesis

Synthesis_Workflow A Starting Material (e.g., 3-Hydroxy-6-bromopyrazine-2-amide) B Step 1: Chlorination & Dehydration (POCl3, Inorganic Chloride) A->B Reagents C Intermediate: 3,6-Dichloropyrazine-2-carbonitrile B->C Yields Nitrile D Step 2: Hydrolysis (Acid or Base Catalyzed) C->D Conversion E Final Product: This compound D->E Purification

Caption: Overall workflow for the synthesis of the target carboxylic acid.

Protocol 2.1: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile

The conversion of a pyrazine carboxamide to a carbonitrile is achieved through a simultaneous chlorination and dehydration reaction. The use of phosphorus oxychloride (POCl₃) is a classic and effective method. A key challenge in this synthesis can be the formation of bromo-chloro mixed impurities if starting from a brominated precursor. The addition of an inorganic chloride source can significantly suppress this side reaction, leading to a purer product.[6]

Materials:

  • 3-Hydroxy-6-bromopyrazine-2-amide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIEA)

  • Inorganic chloride (e.g., NaCl or LiCl)

  • Toluene (or other suitable high-boiling solvent)

Step-by-Step Protocol:

  • To a reaction vessel equipped with a reflux condenser and under an inert atmosphere (N₂), add 3-hydroxy-6-bromopyrazine-2-amide, the inorganic chloride (2-3 equivalents), and toluene.

  • Slowly add phosphorus oxychloride (5-10 equivalents) to the stirred suspension at room temperature.

  • Add N,N-Diisopropylethylamine (DIEA) (1.5-2.0 equivalents) dropwise. The addition is exothermic.

  • Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice/water. Caution: The quenching of excess POCl₃ is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 3,6-Dichloropyrazine-2-carbonitrile, which can be purified by column chromatography or recrystallization.

Protocol 2.2: Hydrolysis to this compound

The hydrolysis of the nitrile group to a carboxylic acid can be performed under either acidic or basic conditions.[7] Basic hydrolysis using lithium hydroxide (LiOH) is often clean and efficient for pyrazine derivatives, minimizing potential side reactions.[8]

Materials:

  • 3,6-Dichloropyrazine-2-carbonitrile

  • Lithium hydroxide (LiOH) or concentrated HCl

  • Water

  • Hydrochloric acid (for acidification in basic hydrolysis)

Step-by-Step Protocol (Basic Hydrolysis):

  • Dissolve 3,6-Dichloropyrazine-2-carbonitrile in a mixture of water and a co-solvent like THF or dioxane if needed for solubility.

  • Add an excess of lithium hydroxide monohydrate (2-3 equivalents) to the solution.

  • Heat the mixture to reflux (80-100 °C) and stir vigorously for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly acidify the solution with concentrated hydrochloric acid until the pH is approximately 2-3. The product will precipitate out of the solution.

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford pure this compound.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for creating libraries of ester and amide derivatives. These reactions typically proceed via the activation of the carboxylic acid.

Protocol 3.1: Esterification

Esterification can be achieved through various methods. A straightforward approach involves conversion to the acyl chloride followed by reaction with an alcohol. Alternatively, coupling agents can be used for milder conditions.[9][10]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Desired alcohol (e.g., methanol, ethanol)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A base such as triethylamine (TEA) or pyridine

Step-by-Step Protocol (via Acyl Chloride):

  • Suspend this compound in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 equivalents) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the suspension becomes a clear solution.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the desired alcohol (1.2 equivalents) and a base like triethylamine (1.5 equivalents) in anhydrous DCM.

  • Add the alcohol solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours until completion (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution, then with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.

Protocol 3.2: Amidation

The synthesis of amides is crucial for developing drug candidates, as the amide bond is a key feature in many biological molecules.[11][12] Similar to esterification, this is commonly achieved by converting the carboxylic acid to a more reactive species.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a coupling agent like EDC/HOBt or TCBC[13]

  • Desired primary or secondary amine

  • Anhydrous aprotic solvent (DCM, THF)

  • Base (Triethylamine or DIEA)

Step-by-Step Protocol (via Acyl Chloride):

  • Prepare the 3,6-Dichloropyrazine-2-carbonyl chloride as described in Protocol 3.1 (Steps 1-5).

  • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Slowly add the amine solution to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to stir at room temperature for 2-12 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain the desired amide.

Derivative Type Activating Agent Nucleophile Typical Yield Key Considerations
Ester Thionyl ChlorideAlcohol75-95%Reaction is sensitive to moisture. Use anhydrous conditions.
Ester DCC / DMAPAlcohol70-90%Milder conditions; good for sensitive alcohols.[10]
Amide Thionyl ChlorideAmine80-98%Robust and high-yielding. Excess base is required.
Amide EDC / HOBtAmine65-90%Good for preventing racemization in chiral amines.[13]
Amide TCBC / DMAPAmine70-85%Avoids reagents listed under the Chemical Weapons Convention.[13]

Derivatization via Palladium-Catalyzed Cross-Coupling

The two chlorine atoms on the pyrazine ring are ideal handles for C-C bond formation using cross-coupling reactions, such as the Suzuki-Miyaura coupling.[14] This allows for the introduction of a vast array of aryl and heteroaryl substituents, which is a cornerstone of modern medicinal chemistry. The chlorine at the 6-position is generally more reactive towards nucleophilic substitution and cross-coupling than the chlorine at the 3-position due to the electronic effect of the adjacent carboxylic acid derivative.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R-Pd(II)L2-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Intermediate R-Pd(II)L2-R' Transmetal->PdII_Intermediate Boronic R'-B(OR)2 Boronic->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArX Ar-X (Dichloropyrazine) ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[14]

Protocol 4.1: Mono-Arylation via Suzuki Coupling

This protocol targets the selective substitution of one chlorine atom, typically at the more reactive C-6 position. Careful control of stoichiometry and reaction time is key to achieving mono-substitution.

Materials:

  • This compound derivative (ester or amide)

  • Arylboronic acid (1.0-1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/Water, Toluene, or DMF)

Step-by-Step Protocol:

  • In a reaction flask, combine the 3,6-dichloropyrazine derivative (1.0 eq), the arylboronic acid (1.1 eq), the base (2.0-3.0 eq), and the palladium catalyst (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 4:1 Dioxane/Water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction for the disappearance of the starting material and the formation of the mono-coupled product, while minimizing the formation of the di-coupled product by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.

Conclusion

The this compound framework is a powerful platform for the generation of novel chemical entities in drug discovery. The synthetic routes and derivatization protocols outlined in this guide offer robust, reproducible, and scalable methods for creating diverse libraries of pyrazine derivatives. By strategically manipulating the carboxylic acid function and employing powerful cross-coupling technologies, researchers can efficiently access a wide range of amides, esters, and biaryl compounds for further biological evaluation.

References

The Versatile Scaffolding of 3,6-Dichloropyrazine-2-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocyclic Building Block

In the landscape of contemporary drug discovery and materials science, heterocyclic compounds form the bedrock of molecular innovation. Among these, pyrazine derivatives have emerged as "privileged scaffolds" due to their prevalence in a multitude of biologically active molecules.[1] 3,6-Dichloropyrazine-2-carboxylic acid is a trifunctional building block of significant interest, offering a unique combination of reactive sites that can be selectively addressed to construct complex molecular architectures. Its electron-deficient pyrazine core, substituted with two displaceable chlorine atoms and a versatile carboxylic acid handle, makes it an invaluable precursor for a range of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and field-proven protocols for its key transformations.

The pyrazine nucleus is a common feature in numerous FDA-approved drugs and clinical candidates, particularly in the realm of kinase inhibitors, where the nitrogen atoms of the pyrazine ring often act as crucial hydrogen bond acceptors in the hinge region of the kinase domain.[2] The strategic functionalization of the pyrazine core allows for the precise tuning of a molecule's steric and electronic properties, which is paramount for optimizing its pharmacological profile. This compound serves as a powerful starting point for such molecular tailoring.

Core Reactivity and Strategic Applications

The synthetic utility of this compound is primarily centered around three key transformations:

  • Nucleophilic Aromatic Substitution (SNAr) at the chloro-substituted positions.

  • Amide Bond Formation via the carboxylic acid moiety.

  • Palladium-Catalyzed Cross-Coupling Reactions , such as the Suzuki-Miyaura coupling, at the chloro-substituents.

The electron-withdrawing nature of the pyrazine ring and the carboxylic acid group significantly activates the chlorine atoms towards nucleophilic attack, facilitating SNAr reactions.[3][4] The differential reactivity of the two chlorine atoms can often be exploited for sequential and regioselective functionalization.

Application Note 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The displacement of the chlorine atoms on the pyrazine ring by various nucleophiles is a cornerstone of its application. The presence of the carboxylic acid at the 2-position and the two nitrogen atoms renders the ring electron-deficient, thus promoting the addition-elimination mechanism of SNAr.[3][4]

Causality of Experimental Choices in SNAr Reactions

The choice of solvent, base, and temperature is critical for achieving high yields and regioselectivity. Polar aprotic solvents like DMSO, DMF, or NMP are often preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. The selection of a suitable base is essential to deprotonate the nucleophile or to act as a scavenger for the HCl generated during the reaction.

Studies on substituted 3,5-dichloropyrazines have shown that an electron-withdrawing group at the 2-position, such as a carboxylic acid, preferentially directs nucleophilic attack to the 5-position.[5] This regioselectivity can be rationalized by the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C-5.

Protocol 1: Regioselective Mono-amination of this compound

This protocol describes the selective substitution of one chlorine atom with a primary amine.

Materials:

  • This compound

  • Benzylamine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 equiv.) in DMF, add potassium carbonate (2.5 equiv.).

  • Add benzylamine (1.1 equiv.) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-(benzylamino)-3-chloropyrazine-2-carboxylic acid.

Reactant Product Typical Yield
Benzylamine6-(benzylamino)-3-chloropyrazine-2-carboxylic acid75-85%
Morpholine3-chloro-6-morpholinopyrazine-2-carboxylic acid80-90%

Application Note 2: Amide Bond Formation

The carboxylic acid functionality of this compound is a versatile handle for introducing a wide array of substituents through amide bond formation. This reaction is one of the most frequently used in medicinal chemistry.[6][7][8]

Expert Insights on Coupling Reagents

A variety of coupling reagents can be employed for the synthesis of amides from carboxylic acids and amines.[7] Common choices include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in the presence of an additive like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to suppress side reactions and racemization.[6] Another popular class of reagents is the uronium/aminium salts such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency and fast reaction times.[8]

The choice of reagent and conditions depends on the nature of the amine. For electron-deficient amines, more potent coupling reagents like HATU are often necessary.[6]

Protocol 2: HATU-Mediated Amide Coupling

This protocol details a reliable method for the coupling of this compound with an aniline derivative.

Materials:

  • This compound

  • 4-Methoxyaniline

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DMF.

  • Add 4-methoxyaniline (1.1 equiv.), followed by DIPEA (3.0 equiv.).

  • Add HATU (1.2 equiv.) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired 3,6-dichloro-N-(4-methoxyphenyl)pyrazine-2-carboxamide.[9]

Amine Coupling Reagent Base Typical Yield
4-MethoxyanilineHATUDIPEA85-95%
PiperidineEDC/HOBtDIPEA80-90%

Application Note 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and it is particularly useful for the arylation or heteroarylation of the pyrazine core.[10][11] This reaction offers high functional group tolerance and generally proceeds under mild conditions.

Causality in Catalyst and Ligand Selection

The success of a Suzuki coupling reaction is highly dependent on the choice of the palladium catalyst, ligand, and base. For heteroaryl chlorides, which are often less reactive than their bromide or iodide counterparts, the use of electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) can significantly improve the efficiency of the catalytic cycle, particularly the oxidative addition step. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (e.g., dioxane/water, toluene/water) also plays a crucial role in the outcome of the reaction.

Protocol 3: Mono-selective Suzuki-Miyaura Coupling

This protocol describes the selective coupling of an arylboronic acid at one of the chloro-positions.

Materials:

  • This compound

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and sodium carbonate (3.0 equiv.).

  • Add Pd(PPh₃)₄ (0.05 equiv.).

  • Degas the mixture by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir vigorously until the reaction is complete as monitored by TLC or LC-MS (typically 12-16 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 3-chloro-6-phenylpyrazine-2-carboxylic acid.[10]

Visualizing the Synthetic Pathways

To better illustrate the strategic use of this compound, the following diagrams outline the key reaction workflows.

G cluster_0 Key Transformations Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr  R-NH₂ Amide Amide Coupling Start->Amide  R'-NH₂ Suzuki Suzuki-Miyaura Coupling Start->Suzuki  R''-B(OH)₂

Caption: Key synthetic transformations of this compound.

G cluster_1 Sequential Functionalization Workflow Start This compound Step1 Mono-SNAr with R¹-NH₂ Start->Step1 Intermediate1 6-Amino-3-chloropyrazine-2-carboxylic acid Step1->Intermediate1 Step2 Suzuki Coupling with R²-B(OH)₂ Intermediate1->Step2 Intermediate2 6-Amino-3-arylpyrazine-2-carboxylic acid Step2->Intermediate2 Step3 Amide Coupling with R³-NH₂ Intermediate2->Step3 Final Trisubstituted Pyrazine Derivative Step3->Final

Caption: A potential workflow for sequential functionalization.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a programmed and selective introduction of various substituents, enabling the rapid generation of diverse chemical libraries. The protocols and insights provided herein serve as a practical guide for researchers and scientists in the field of drug development and materials science to effectively harness the synthetic potential of this powerful heterocyclic precursor. By understanding the underlying principles of its reactivity, chemists can strategically design and execute efficient synthetic routes to novel and complex molecular targets.

References

Nucleophilic aromatic substitution reactions of 3,6-Dichloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions of 3,6-Dichloropyrazine-2-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of nucleophilic aromatic substitution (SNAr) reactions using this compound. This versatile building block is of significant interest due to the strategic placement of reactive sites on an electron-deficient pyrazine core. This guide elucidates the underlying mechanistic principles governing these reactions, with a critical focus on predicting and controlling regioselectivity. We provide field-proven, step-by-step protocols for key transformations, including amination and alkoxylation, and discuss essential experimental considerations such as protecting group strategies and reaction optimization. The content is structured to bridge theoretical understanding with practical laboratory execution, enabling scientists to effectively leverage this substrate in complex synthetic campaigns.

Introduction: The Strategic Value of the Pyrazine Core

Pyrazine derivatives are privileged scaffolds in medicinal chemistry and materials science, prized for their unique electronic properties and ability to participate in hydrogen bonding.[1] The this compound scaffold is particularly valuable; the pyrazine ring's two nitrogen atoms act as powerful electron-withdrawing groups, significantly lowering the LUMO energy of the aromatic system. This intrinsic electron deficiency, augmented by the inductive effects of two chlorine atoms, renders the ring highly susceptible to attack by nucleophiles.[2]

This activation is the basis for the Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful tool for C-N, C-O, and C-S bond formation.[3] Unlike SN1 and SN2 reactions, the SNAr reaction proceeds via a distinct addition-elimination pathway, which is highly favorable on electron-poor heteroaromatic systems.[4] Understanding the nuances of this mechanism is paramount for predicting the reaction's outcome, particularly the regioselectivity of substitution on a non-symmetrical substrate like this compound.

Mechanistic Deep Dive: Predicting Regioselectivity

The cornerstone of a successful SNAr reaction is the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[4] The stability of this complex dictates the reaction's feasibility and regiochemical outcome.

SNAr_Mechanism General SNAr Mechanism cluster_0 Step 1: Addition cluster_1 Step 2: Elimination Start Pyrazine-Cl + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack Start->Intermediate Product Pyrazine-Nu Intermediate->Product Loss of Leaving Group (Cl⁻) Intermediate->Product

Caption: General two-step addition-elimination mechanism for SNAr reactions.

For this compound, the key question is which chlorine atom is preferentially displaced. The substituent at the C2 position—the carboxylic acid group—exerts the decisive influence. As a potent electron-withdrawing group (EWG), the carboxylic acid moiety significantly stabilizes the negative charge of the Meisenheimer complex, but its effect is position-dependent. Let's analyze the intermediates for attack at C6 versus C3.

  • Attack at C6: Nucleophilic attack at the C6 position generates a Meisenheimer complex where the resulting negative charge can be delocalized onto the adjacent ring nitrogen (N1) and, critically, onto the oxygen atoms of the C2-carboxylic acid group through resonance. This extensive delocalization provides substantial stabilization.

  • Attack at C3: Attack at the C3 position allows for charge delocalization onto the N4 ring nitrogen. However, it does not benefit from direct resonance stabilization by the C2-carboxylic acid group.

This differential stabilization strongly predicts that nucleophilic attack will occur preferentially at the C6 position . This principle is consistent with studies on analogous 2-substituted dichloropyrazine systems, which have shown that EWGs direct substitution to the position para to them (C5 in a 3,5-dichloro system), while electron-donating groups direct ortho (C3).[5][6] In our 3,6-dichloro system, C6 is the electronically favored position due to its relationship with both the C2-EWG and the N1 atom.

Experimental_Workflow Strategic Experimental Workflow Start Start: 3,6-Dichloropyrazine- 2-carboxylic acid Protect Protect Carboxylic Acid? (Esterification) Start->Protect Ester Methyl 3,6-dichloropyrazine- 2-carboxylate Protect->Ester Yes SNAr SNAr Reaction (Select Nucleophile, Base, Solvent) Protect->SNAr No Ester->SNAr Product_Ester 6-Substituted Pyrazine Ester SNAr->Product_Ester Product_Acid 6-Substituted Pyrazine Acid SNAr->Product_Acid Deprotect Deprotect Ester? (Hydrolysis) Product_Ester->Deprotect Purify1 Purification & Characterization Product_Acid->Purify1 Purify2 Purification & Characterization Deprotect->Purify2 Yes Deprotect->Purify2 No (Isolate Ester) End Final Product Purify1->End Purify2->End

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3,6-Dichloropyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a cornerstone in medicinal chemistry.[3] 3,6-Dichloropyrazine-2-carboxylic acid is a highly versatile and functionalized building block, enabling the strategic introduction of diverse substituents through modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions are paramount among these methods, offering powerful and efficient pathways to construct carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[4][5] This guide provides an in-depth analysis and field-proven protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound, with a focus on addressing the critical challenge of regioselectivity.

The Foundation: Understanding the Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are transformative tools in organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and functional group tolerance.[5] These reactions universally proceed through a common catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[6][7]

The general mechanism comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl) of the pyrazine ring, forming a Pd(II) complex.[8]

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an amine) delivers its organic group or nitrogen atom to the palladium center.[8][9]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Palladium_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)Ln(X) oxidative_addition->pd_complex transmetalation Transmetalation or Amine Coordination pd_complex->transmetalation R'-M or R'2-NH coupled_complex Ar-Pd(II)Ln(R') transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R' (Product) reductive_elimination->product

Caption: The general catalytic cycle for palladium cross-coupling reactions.[7]

The Substrate: Reactivity and the Regioselectivity Challenge

This compound presents a fascinating regioselectivity challenge. The two chlorine atoms at the C-3 and C-6 positions are electronically and sterically distinct, leading to preferential reactivity under specific conditions.

  • C-6 Chlorine: This position is generally more reactive in palladium-catalyzed cross-coupling reactions. It is activated by the para nitrogen atom and the meta carboxylic acid group, making it more susceptible to oxidative addition.

  • C-3 Chlorine: This position is sterically hindered by the adjacent carboxylic acid group at C-2. This steric hindrance can disfavor the approach of the bulky palladium catalyst, making it less reactive compared to the C-6 position.

Controlling which position reacts is the key to synthesizing the desired isomer. This control is typically achieved by carefully selecting the catalyst, ligand, base, and solvent.[10]

Caption: Regioselectivity of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[11][12] It is highly valued in the pharmaceutical industry for its mild conditions and broad functional group tolerance.[8][13]

Expert Insights: Causality Behind Experimental Choices
  • Catalyst/Ligand: Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is common. The bulky phosphine ligands stabilize the Pd(0) species and facilitate the oxidative addition and reductive elimination steps. For challenging couplings, more electron-rich and bulky ligands like SPhos or XPhos may be required.

  • Base: A base, typically Na₂CO₃, K₂CO₃, or Cs₂CO₃, is essential.[11] It activates the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[14] The choice of base can significantly impact yield and selectivity.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, DMF, toluene) and water is standard.[11] This biphasic system helps to dissolve both the organic-soluble substrates and the water-soluble inorganic base, bringing all components into contact for the reaction to proceed.

Protocol 1: Regioselective Monosubstitution at C-6

This protocol is designed to favor substitution at the more reactive C-6 position by using a slight excess of the boronic acid.

ParameterCondition
Substrate This compound
Coupling Partner Arylboronic acid (1.1 equiv)
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (3.0 equiv)
Solvent Dioxane/H₂O (4:1)
Temperature 90 °C
Time 12-18 hours
Typical Yield 70-90%

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 193 mg), the arylboronic acid (1.1 mmol), and potassium carbonate (3.0 mmol, 414 mg).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Solvent Addition: Add 8 mL of dioxane and 2 mL of deionized water (previously degassed by sparging with argon for 20 minutes) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with 50 mL of ethyl acetate. Acidify the aqueous layer carefully with 1M HCl to pH ~3-4 and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[15] This method has largely replaced harsher classical methods and is indispensable for synthesizing aryl amines, which are common motifs in pharmaceuticals.[16][17]

Expert Insights: Causality Behind Experimental Choices
  • Ligand Selection is Critical: The choice of ligand is paramount for a successful Buchwald-Hartwig reaction. Sterically hindered, electron-rich phosphine ligands (e.g., Xantphos, BINAP) or N-heterocyclic carbenes (NHCs) are often required.[10][15] These ligands promote the reductive elimination step, which is often the rate-limiting step, and prevent catalyst decomposition. For dichlorinated heteroaromatics, ligands like Xantphos have proven effective in achieving selectivity.[10]

  • Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine or the amine-palladium complex, facilitating the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃).[18] The base must be strong enough to effect deprotonation but not so reactive that it causes unwanted side reactions.

Protocol 2: C-6 Selective Amination
ParameterCondition
Substrate This compound
Coupling Partner Primary or Secondary Amine (1.2 equiv)
Catalyst Pd₂(dba)₃ (2.5 mol%)
Ligand Xantphos (6 mol%)
Base Cs₂CO₃ (2.5 equiv)
Solvent Dioxane (anhydrous)
Temperature 100-110 °C
Time 16-24 hours
Typical Yield 65-85%

Step-by-Step Methodology:

  • Setup: In a glovebox, add cesium carbonate (2.5 mmol, 814 mg) to an oven-dried reaction tube. Add this compound (1.0 mmol, 193 mg), Pd₂(dba)₃ (0.025 mmol, 23 mg), and Xantphos (0.06 mmol, 35 mg).

  • Reagent Addition: Add a magnetic stir bar. If the amine is a solid, add it now (1.2 mmol). Seal the tube with a septum cap.

  • Solvent and Amine Addition: Remove the tube from the glovebox. Add 5 mL of anhydrous dioxane. If the amine is a liquid, add it via syringe (1.2 mmol).

  • Inert Atmosphere: Briefly purge the headspace with argon.

  • Reaction: Place the tube in a preheated oil bath or heating block at 110 °C and stir. Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel. Carefully add 1M HCl to acidify the mixture to pH ~5-6. The product may precipitate or can be extracted with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide.[19] It uniquely employs a dual-catalyst system, using both palladium and a copper(I) co-catalyst.[20] This reaction provides a direct route to alkynyl-substituted heterocycles, which are valuable intermediates in organic synthesis.[13]

Expert Insights: Causality Behind Experimental Choices
  • Dual Catalyst System: The palladium catalyst performs the oxidative addition to the aryl halide. The copper(I) salt (typically CuI) reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II) complex, which is much faster than the direct reaction of the alkyne with the palladium center.[19]

  • Amine Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose. It acts as the base to deprotonate the terminal alkyne and also serves as a solvent for the reaction.

Protocol 3: C-6 Selective Sonogashira Coupling
ParameterCondition
Substrate This compound
Coupling Partner Terminal Alkyne (1.2 equiv)
Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)
Co-catalyst Copper(I) Iodide (CuI) (5 mol%)
Base/Solvent Triethylamine (Et₃N)
Temperature 60 °C
Time 6-12 hours
Typical Yield 70-95%

Step-by-Step Methodology:

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 193 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and CuI (0.05 mmol, 9.5 mg).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Reagent Addition: Add 10 mL of triethylamine via syringe, followed by the terminal alkyne (1.2 mmol).

  • Reaction: Stir the mixture at 60 °C. The reaction mixture typically turns dark. Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and concentrate under reduced pressure to remove the triethylamine.

  • Purification: Redissolve the residue in ethyl acetate. Filter to remove insoluble salts. Wash the filtrate with a saturated solution of NH₄Cl (to remove copper salts), then with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography.

General Experimental Workflow & Troubleshooting

A successful cross-coupling experiment relies on a systematic and careful workflow. Key considerations include the use of an inert atmosphere to protect the catalyst and rigorous purification to isolate the desired product.

Experimental_Workflow setup 1. Reaction Setup (Flask, Reagents, Catalyst) inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvents 3. Add Degassed Solvents inert->solvents reaction 4. Heat & Stir (Monitor by TLC/LC-MS) solvents->reaction workup 5. Quench & Work-up (Extraction, Washing) reaction->workup purify 6. Purification (Chromatography/Recrystallization) workup->purify characterize 7. Characterization (NMR, MS, etc.) purify->characterize

Caption: A generalized workflow for palladium-catalyzed cross-coupling experiments.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently degassed solvents.3. Base is too weak or insoluble.4. Reaction temperature is too low.1. Ensure a properly inert atmosphere; use fresh catalyst.2. Degas solvents thoroughly (sparge with Ar/N₂).3. Switch to a stronger or more soluble base (e.g., K₂CO₃ to Cs₂CO₃).4. Increase the reaction temperature in 10 °C increments.
Poor Regioselectivity 1. Reaction conditions are too harsh, activating the C-3 position.2. Ligand is not sterically demanding enough.1. Lower the reaction temperature and shorten the reaction time.2. Screen more sterically bulky ligands (e.g., P(o-tolyl)₃ to XPhos).[10]
Formation of Side Products 1. Homocoupling of the boronic acid (Suzuki).2. Hydrodehalogenation (removal of Cl).3. Decarboxylation of the substrate.1. Ensure an oxygen-free environment; add reagents in the specified order.2. Use anhydrous solvents; ensure the base is not too strong.3. Avoid excessively high temperatures (>120 °C).

References

Introduction: The Strategic Importance of 3,6-Dichloropyrazine-2-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Amide Coupling Protocols for 3,6-Dichloropyrazine-2-carboxylic Acid

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug development.[1] Its rigid pyrazine core, adorned with reactive handles, serves as a versatile scaffold for constructing complex molecular architectures with significant biological activity. Amide derivatives of this acid are key intermediates in the synthesis of a range of pharmaceuticals, including antiviral agents like Favipiravir and other compounds explored for therapeutic potential.[2]

The formation of an amide bond by coupling this compound with a primary or secondary amine is the most frequently employed reaction in the elaboration of this scaffold.[3] However, the unique electronic properties of the substrate present distinct challenges that necessitate carefully optimized protocols. This guide provides an in-depth analysis of these challenges, explains the mechanistic basis for selecting appropriate coupling strategies, and offers detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Core Challenge: The Electron-Deficient Nature of the Pyrazine Ring

The primary obstacle in the amide coupling of this compound stems from its electronic structure. The pyrazine ring itself is electron-deficient, a characteristic that is significantly amplified by the presence of three potent electron-withdrawing groups: two chlorine atoms and a carboxylic acid.[1] This pronounced electron deficiency reduces the nucleophilicity of the carboxylate group, making the activation step—the core of any amide coupling reaction—more difficult compared to standard alkyl or aryl carboxylic acids. Consequently, sluggish reactions, low yields, and the need for highly potent activating agents are common.[3][4] Selecting a coupling reagent with sufficient reactivity to overcome this inherent deactivation is paramount for success.

General Experimental Workflow

A systematic approach is crucial for successful and reproducible amide coupling. The following workflow outlines the key stages of the process, from initial setup to final product isolation.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification P1 Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent P2 Add Coupling Reagent & Additives (e.g., HOBt/NHS) P1->P2 P3 Add Base (e.g., DIPEA) if required P2->P3 R1 Pre-activation (Stir at 0°C to RT) P3->R1 R2 Add Amine (1.0-1.2 eq) R1->R2 R3 Monitor Reaction (TLC or LC-MS) R2->R3 W1 Aqueous Work-up (Acid/Base/Brine Washes) R3->W1 W2 Dry Organic Layer (e.g., Na2SO4 or MgSO4) W1->W2 W3 Concentrate in vacuo W2->W3 P1_purify Purify via Chromatography or Recrystallization W3->P1_purify

Caption: General workflow for amide coupling reactions.

Protocol I: Carbodiimide-Mediated Coupling (EDC/NHS)

Carbodiimides, particularly the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are workhorse reagents for amide bond formation.[5] The reaction proceeds through an O-acylisourea intermediate, which is susceptible to hydrolysis. The addition of N-hydroxysuccinimide (NHS) intercepts this intermediate to form a more stable, amine-reactive NHS-ester, improving efficiency and minimizing side reactions.[6][7] This method is cost-effective but may be less potent for the challenging this compound substrate.

Mechanism of Action: EDC/NHS Pathway

G Acid R-COOH (Dichloropyrazine-COOH) Intermediate O-Acylisourea (Unstable Intermediate) Acid->Intermediate + EDC EDC EDC NHSEster NHS-Ester (Activated Ester) Intermediate->NHSEster + NHS - Isourea NHS NHS Amide Amide Product NHSEster->Amide + R'-NH2 Amine R'-NH2 Byproduct2 NHS Byproduct1 Isourea Byproduct

Caption: Activation pathway using EDC and NHS.

Detailed Step-by-Step Protocol (EDC/NHS)
  • Preparation: To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M), add N-hydroxysuccinimide (NHS) (1.2 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) in a single portion.[8] Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Coupling: Add the desired amine (1.1 eq) to the activated mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.2 eq) to liberate the free amine.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Protocol II: Uronium/Aminium Salt-Mediated Coupling (HATU)

For electron-deficient substrates where EDC/NHS may be insufficient, uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective.[10] HATU generates a highly reactive OAt-active ester, which benefits from the anchimeric assistance of the neighboring pyridine nitrogen, leading to faster reaction rates and higher yields, especially for challenging couplings.[11]

Mechanism of Action: HATU Pathway

G Acid R-COOH (Dichloropyrazine-COOH) OAtEster OAt-Ester (Highly Activated) Acid->OAtEster + HATU, Base HATU HATU Base Base (DIPEA) Amide Amide Product OAtEster->Amide + R'-NH2 Amine R'-NH2 Byproduct Tetramethylurea + HOAt

Caption: Activation pathway using the HATU reagent.

Detailed Step-by-Step Protocol (HATU)
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF (approx. 0.1 M).

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the solution and stir for 5 minutes at room temperature.[12]

  • Activation & Coupling: Cool the mixture to 0 °C. Add HATU (1.1-1.2 eq) portion-wise, ensuring the temperature remains low.[13]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is typically much faster than with EDC. Monitor progress by TLC or LC-MS until the starting acid is consumed.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and 5% aqueous LiCl solution (to help remove DMF).

    • Wash the organic layer sequentially with 5% aqueous LiCl (2x), 5% aqueous HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol III: Phosphonium Salt-Mediated Coupling (PyBOP)

Phosphonium-based reagents, such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), offer another powerful alternative.[14] Similar to uronium salts, PyBOP activates the carboxylic acid to form a reactive OBt-ester. A key advantage of PyBOP is that its byproducts are generally considered less problematic than those from some older reagents like BOP, which forms the carcinogen HMPA.[14][15]

Detailed Step-by-Step Protocol (PyBOP)
  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DMF or DCM (approx. 0.1 M).

  • Reagent Addition: Add the amine (1.1 eq) followed by a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 eq).[16]

  • Activation & Coupling: Add PyBOP (1.1-1.2 eq) to the mixture.[17] The reaction can be started at 0 °C and then allowed to warm to room temperature.

  • Reaction: Stir for 1-6 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Follow the same aqueous work-up procedure described for the HATU protocol to remove DMF and byproducts.

  • Purification: Purify the crude product by flash column chromatography.

Comparative Summary and Reagent Selection

The choice of coupling reagent is a critical parameter that depends on the amine's reactivity, steric hindrance, and cost considerations.

Reagent SystemRelative CostReactivityKey AdvantagesCommon Side Reactions/Disadvantages
EDC / NHS LowModerateWater-soluble byproducts, cost-effective, well-established.[7][9]May be too slow for deactivated substrates; risk of N-acylurea formation.
HATU / DIPEA HighVery HighExtremely fast and efficient, excellent for difficult couplings, low racemization.[10][18]Expensive; can cause guanidinylation of primary amines if used in large excess.[11]
PyBOP / DIPEA HighHighHighly efficient, avoids carcinogenic byproducts (HMPA), stable solid.[14][15]More expensive than carbodiimides; phosphonium byproducts to be removed.

Troubleshooting Common Issues

  • Low or No Conversion: The primary cause is often insufficient activation of the electron-deficient carboxylic acid.

    • Solution: Switch to a more powerful coupling reagent (EDC → HATU or PyBOP). Ensure all reagents are anhydrous and the base is fresh.

  • Formation of Byproducts: Unwanted side reactions can compete with the desired amide formation.

    • Solution (EDC/NHS): Ensure NHS is added to form the more stable active ester, minimizing hydrolysis of the O-acylisourea intermediate.[6]

    • Solution (HATU): Avoid a large excess of HATU to prevent potential side reactions with the amine.[11]

  • Difficult Purification: Byproducts from the coupling reaction can complicate purification.

    • Solution: A thorough aqueous work-up is critical. Washing with LiCl solution is effective for removing DMF. The urea byproduct from EDC is water-soluble, simplifying its removal.[9]

Conclusion

Amide coupling of this compound is a crucial transformation in synthetic and medicinal chemistry. While its electron-deficient nature presents a hurdle, it can be reliably overcome through the judicious selection of coupling reagents and the application of robust, optimized protocols. For routine synthesis with reactive amines, the cost-effective EDC/NHS system may suffice. However, for challenging substrates, sterically hindered amines, or when reaction efficiency is paramount, the superior reactivity of HATU or PyBOP provides a clear advantage, justifying their higher cost. By understanding the underlying chemical principles and following the detailed protocols herein, researchers can confidently and successfully synthesize a wide array of valuable 3,6-Dichloropyrazine-2-carboxamides.

References

Application Notes and Protocols for the Esterification of 3,6-Dichloropyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3,6-Dichloropyrazine-2-carboxylic Acid Esters

This compound is a pivotal building block in contemporary medicinal chemistry and materials science. Its esters are key intermediates in the synthesis of a wide array of bioactive molecules, including antivirals, kinase inhibitors, and agricultural chemicals. The pyrazine core, adorned with reactive chloro-substituents and a versatile ester functionality, offers a rich scaffold for molecular elaboration through nucleophilic substitution and cross-coupling reactions.

The successful and efficient synthesis of these ester derivatives is therefore a critical first step in many research and development programs. However, the electronic properties of the dichloropyrazine ring system—specifically the electron-withdrawing nature of the two chlorine atoms and the pyrazine nitrogens—can influence the reactivity of the carboxylic acid group. This necessitates a careful selection of the esterification methodology to ensure high yield, purity, and compatibility with downstream applications.

This comprehensive guide provides an in-depth analysis of several robust esterification methods applicable to this compound. We will delve into the mechanistic underpinnings of each approach, offer detailed, field-proven protocols, and present a comparative analysis to empower researchers in making informed decisions for their specific synthetic needs.

Method Selection: A Comparative Overview

Choosing the optimal esterification strategy depends on several factors, including the scale of the reaction, the nature of the alcohol, the acid/base sensitivity of the substrate, and the desired purity of the final product. The electron-deficient nature of the pyrazine ring in this compound generally enhances the electrophilicity of the carboxyl carbon, which can be advantageous. However, potential steric hindrance and the need for mild conditions in complex syntheses must be considered.

Method Activating Agent Key Advantages Potential Challenges Best Suited For
Acid Chloride Formation Thionyl Chloride (SOCl₂) or Oxalyl ChlorideHigh reactivity, generally high yields, applicable to a wide range of alcohols.Harsh reagents, generation of acidic byproducts (HCl, SO₂), requires anhydrous conditions.A broad range of alcohols, including secondary and some tertiary alcohols.
Steglich Esterification DCC or EDC, DMAP (cat.)Mild, neutral conditions, suitable for acid-sensitive substrates and sterically hindered alcohols.[1][2]Formation of urea byproducts (can be challenging to remove with DCC), potential for side reactions if not optimized.[1]Acid-sensitive substrates, sterically demanding alcohols, and when mild conditions are paramount.[1][2]
Fischer-Speier Esterification Strong Acid Catalyst (e.g., H₂SO₄)Simple, inexpensive reagents, suitable for large-scale synthesis with simple alcohols.Requires high temperatures and removal of water, equilibrium-limited, not suitable for acid-labile substrates.Large-scale synthesis of simple methyl or ethyl esters where the substrate is acid-stable.
Mitsunobu Reaction DEAD/DIAD, PPh₃Very mild conditions, proceeds with inversion of stereochemistry at the alcohol (if applicable).[3][4]Stoichiometric phosphine oxide and hydrazine byproducts can complicate purification, requires acidic pronucleophiles (pKa < 13).[3][5]Precious or complex alcohols where mild conditions and high conversion are critical.

Protocol 1: Esterification via Acid Chloride Formation with Thionyl Chloride

This is a classic and highly effective two-step, one-pot method that proceeds through a highly reactive acyl chloride intermediate. The in-situ formation of the acid chloride followed by reaction with the alcohol is often high-yielding.

Causality of Experimental Choices:
  • Thionyl Chloride (SOCl₂): Thionyl chloride is a powerful reagent for converting carboxylic acids to acid chlorides. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed, driving the reaction to completion.

  • Anhydrous Conditions: The acid chloride intermediate is highly reactive and will readily hydrolyze back to the carboxylic acid in the presence of water. Therefore, anhydrous solvents and reagents are crucial for the success of this reaction.

  • Temperature Control: The initial reaction with thionyl chloride is often performed at room temperature or with gentle heating to ensure complete formation of the acid chloride. The subsequent addition of the alcohol is typically done at a lower temperature to control the exothermic reaction.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_activation Acid Chloride Formation cluster_esterification Esterification cluster_workup Work-up & Purification A Dissolve 3,6-Dichloropyrazine- 2-carboxylic acid in anhydrous solvent B Add Thionyl Chloride (SOCl₂) A->B Anhydrous conditions C Stir at RT to reflux until gas evolution ceases B->C D Cool reaction mixture C->D E Add alcohol D->E F Stir to complete reaction E->F G Remove excess solvent and SOCl₂ F->G H Aqueous work-up (e.g., NaHCO₃ wash) G->H I Extract with organic solvent H->I J Dry, filter, and concentrate I->J K Purify (e.g., chromatography or recrystallization) J->K

Caption: Workflow for esterification via acid chloride formation.

Detailed Step-by-Step Protocol:
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq.) in an anhydrous solvent such as toluene or dichloromethane (DCM) (approx. 10 mL per gram of acid).

  • Acid Chloride Formation: To the stirred suspension, add thionyl chloride (2.0-3.0 eq.) dropwise at room temperature. A catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to a gentle reflux (e.g., 60-80 °C) and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • Esterification: Re-dissolve the crude acid chloride in a fresh portion of anhydrous solvent (e.g., DCM or THF). Cool the solution to 0 °C in an ice bath.

  • Alcohol Addition: Slowly add the desired alcohol (1.1-1.5 eq.) to the cooled solution. If the alcohol is a solid, it can be dissolved in a minimal amount of the anhydrous reaction solvent.

  • Completion: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting acid chloride is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude ester. The product can then be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Steglich Esterification

The Steglich esterification is a mild and efficient method that utilizes a carbodiimide coupling agent and a nucleophilic catalyst. It is particularly advantageous for substrates that are sensitive to acidic conditions or for the coupling of sterically hindered alcohols.[1][6]

Causality of Experimental Choices:
  • DCC/EDC: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) acts as a dehydrating agent, activating the carboxylic acid to form a reactive O-acylisourea intermediate.[1] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[7]

  • DMAP: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that intercepts the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[1][2] This catalytic step is crucial for efficient esterification, especially with less nucleophilic alcohols.[6]

  • Aprotic Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the activated intermediates.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Work-up & Purification A Combine this compound, alcohol, and DMAP in anhydrous DCM B Cool to 0 °C A->B C Add DCC or EDC B->C D Stir at 0 °C then warm to RT C->D E Filter to remove urea byproduct D->E Reaction completion F Wash filtrate with dilute acid and base E->F G Dry, filter, and concentrate F->G H Purify (e.g., chromatography) G->H

Caption: Workflow for Steglich esterification.

Detailed Step-by-Step Protocol:
  • Preparation: To a solution of this compound (1.0 eq.), the desired alcohol (1.1-1.5 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in anhydrous dichloromethane (DCM) (approx. 15 mL per gram of acid), cool the mixture to 0 °C with an ice bath under an inert atmosphere.

  • Coupling Agent Addition: Add DCC (1.1 eq.) or EDC.HCl (1.1 eq.) portion-wise to the stirred solution at 0 °C. If using EDC.HCl, a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq.) may be added to neutralize the hydrochloride salt.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Byproduct Removal:

    • If using DCC: A white precipitate of dicyclohexylurea (DCU) will form. Upon reaction completion, dilute the mixture with DCM and filter off the DCU.

    • If using EDC: Proceed directly to the work-up.

  • Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes will remove the water-soluble EDC-urea and any remaining DMAP.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography on silica gel.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction is a powerful and mild method for ester formation, particularly useful for sensitive substrates and for achieving stereochemical inversion of a chiral alcohol.[3][4] For simple, achiral alcohols, it offers a reliable way to form esters under neutral conditions at low temperatures.

Causality of Experimental Choices:
  • DEAD/DIAD and PPh₃: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) form a betaine intermediate in situ.[3] This complex then activates the alcohol, converting the hydroxyl group into a good leaving group.

  • Acidity of Carboxylic Acid: The carboxylic acid must be sufficiently acidic (typically pKa < 13) to protonate the betaine intermediate, allowing the resulting carboxylate to act as the nucleophile.[4] The electron-withdrawing nature of the dichloropyrazine ring is expected to increase the acidity of the carboxylic acid, making it a suitable candidate for this reaction.

  • Order of Addition: The order of reagent addition can be critical. Typically, the carboxylic acid, alcohol, and PPh₃ are mixed first, followed by the slow addition of DEAD/DIAD at a low temperature to control the exothermic reaction and minimize side products.[3]

Experimental Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound, alcohol, and PPh₃ in anhydrous THF B Cool to 0 °C A->B C Add DEAD or DIAD dropwise B->C D Stir at RT C->D E Concentrate the reaction mixture D->E Reaction completion F Purify by column chromatography E->F

Caption: Workflow for the Mitsunobu reaction.

Detailed Step-by-Step Protocol:
  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous tetrahydrofuran (THF) or DCM (approx. 20 mL per gram of acid).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DEAD (1.5 eq., typically as a 40% solution in toluene) or DIAD (1.5 eq.) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired ester along with triphenylphosphine oxide and the hydrazine byproduct.

  • Purification: Purify the crude product directly by flash column chromatography on silica gel. The less polar byproducts can typically be eluted first, followed by the desired ester.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through in-process monitoring and final product characterization.

  • In-Process Controls: The progress of each reaction should be meticulously monitored using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of the reaction endpoint and helps in identifying the formation of any significant side products.

  • Product Characterization: The identity and purity of the final ester product must be confirmed by standard spectroscopic methods:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the ester, including the presence of the alkyl group from the alcohol and the characteristic shifts of the pyrazine ring protons and carbons.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To verify the presence of the ester carbonyl stretch (typically around 1720-1740 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch.

By following these validation steps, researchers can ensure the reliability and reproducibility of the chosen esterification method.

References

Application Notes and Protocols for the Use of 3,6-Dichloropyrazine-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3,6-Dichloropyrazine-2-carboxylic acid, a versatile scaffold in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Value of the Dichloropyrazine Scaffold

This compound is a key building block in the synthesis of novel therapeutic agents. Its pyrazine core, substituted with two reactive chlorine atoms and a carboxylic acid group, offers a unique combination of electronic properties and functional handles for chemical modification. The electron-withdrawing nature of the pyrazine ring and the chloro substituents makes the scaffold susceptible to nucleophilic aromatic substitution (SNAr), while the carboxylic acid provides a convenient point for amide bond formation and other derivatizations. These characteristics have been exploited to generate a diverse range of molecules with significant potential in treating a variety of diseases, including cancer, infectious diseases, and cystic fibrosis.

Chemical Reactivity and Derivatization Strategies

The chemical versatility of this compound is central to its utility. The two primary sites for modification are the chlorine atoms and the carboxylic acid group.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrazine ring facilitates the displacement of the chlorine atoms by various nucleophiles. The regioselectivity of this reaction is influenced by the electronic environment of the ring.

Amide Bond Formation

The carboxylic acid moiety is readily converted to amides, esters, and other derivatives. Amide coupling reactions are particularly prevalent in medicinal chemistry to introduce a wide array of substituents, thereby modulating the pharmacological properties of the resulting compounds.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of derivatives of this compound. These are foundational procedures that can be adapted and optimized for specific synthetic targets.

Protocol 1: General Amide Coupling using HATU

This protocol describes a reliable method for the formation of an amide bond between this compound and a primary or secondary amine using HATU as the coupling agent. HATU is known for its high efficiency and low rate of side reactions.[1]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 5% aqueous LiCl solution

  • 5% aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by TLC.

  • Amine Coupling: Add the desired amine (1.2 equivalents) to the pre-activated mixture.

  • Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Causality: The use of HATU in the presence of a non-nucleophilic base like DIPEA efficiently generates a highly reactive O-acylisourea intermediate, which is readily attacked by the amine to form the stable amide bond with minimal racemization for chiral amines.[1]

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

This protocol outlines the regioselective substitution of one of the chlorine atoms on the pyrazine ring with an amine nucleophile.

Materials:

  • This compound derivative (e.g., an amide or ester)

  • Amine nucleophile

  • Anhydrous solvent (e.g., THF, Dioxane, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the this compound derivative (1.0 equivalent) in a suitable anhydrous solvent.

  • Add the amine nucleophile (1.0-1.2 equivalents) to the solution.

  • If the amine is used as a salt, add a non-nucleophilic base like DIPEA or K₂CO₃ (1.5-2.0 equivalents).

  • Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up: If a solid precipitates, it can be collected by filtration. Otherwise, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Causality: The electron-deficient nature of the dichloropyrazine ring makes it susceptible to nucleophilic attack. The substitution pattern is often directed by the electronic and steric properties of both the pyrazine substrate and the incoming nucleophile.

Protocol 3: Synthesis of Fused Heterocycles - Pyrazolo[3,4-b]pyrazines

This protocol provides a general method for the construction of the pyrazolo[3,4-b]pyrazine ring system, a scaffold of interest in medicinal chemistry. This is typically a two-step process involving an initial SNAr followed by an intramolecular cyclization.

Materials:

  • 3,6-Dichloropyrazine-2-carboxamide (from Protocol 1)

  • Hydrazine hydrate

  • Ethanol or other suitable high-boiling solvent

  • Reflux condenser

Procedure:

  • Hydrazine Substitution: In a round-bottom flask, dissolve the 3,6-Dichloropyrazine-2-carboxamide (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (excess, e.g., 5-10 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. This step results in the substitution of one of the chlorine atoms with a hydrazinyl group.

  • Cyclization: Continue to heat the reaction mixture at reflux. The intramolecular cyclization will occur, leading to the formation of the pyrazolo[3,4-b]pyrazine ring system. This step may require prolonged heating.

  • Work-up: Cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography.

Causality: The initial SNAr reaction introduces a nucleophilic hydrazine moiety. Subsequent heating provides the thermal energy required for the intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine onto the adjacent carbon bearing the second chlorine atom, leading to ring closure and formation of the fused bicyclic system.

Applications in Medicinal Chemistry

Derivatives of this compound have shown promise in several therapeutic areas.

mTOR Inhibitors for Cancer Therapy

The mTOR (mammalian target of rapamycin) signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[2] Several pyrazine-based compounds have been identified as potent inhibitors of mTOR kinase.[3][4]

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC TSC1/2 AKT->TSC Inhibition mTORC2 mTORC2 mTORC2->AKT Activation Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 p70S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation fourEBP1->Proliferation Inhibition of translation initiation when active Pyrazine Pyrazine Derivatives Pyrazine->mTORC2 Potential Inhibition Pyrazine->mTORC1 Inhibition Workflow Start This compound Step1 Amide Coupling (Protocol 1) Start->Step1 Product1 3,6-Dichloropyrazine-2-carboxamide Derivatives Step1->Product1 Step2 Nucleophilic Aromatic Substitution (Protocol 2) Product1->Step2 Product2 Mono-substituted Pyrazine Derivatives Step2->Product2 Step3 Further Derivatization / Cyclization (Protocol 3) Product2->Step3 Final Final Compounds Step3->Final Screening Biological Screening (e.g., mTOR, ENaC, Anti-TB assays) Final->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Optimization SAR->Lead Lead->Step1 Iterative Design

References

Application Notes and Protocols: 3,6-Dichloropyrazine-2-carboxylic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine ring is a privileged scaffold in medicinal and agrochemical sciences, forming the core of numerous biologically active compounds.[1] Its electron-deficient nature and versatile substitution patterns allow for the fine-tuning of physicochemical properties critical for molecular recognition and efficacy. Within this class, 3,6-Dichloropyrazine-2-carboxylic acid stands out as a pivotal starting material. Its trifunctional nature—a reactive carboxylic acid handle and two distinct chlorine atoms—makes it an exceptionally valuable building block for generating diverse molecular libraries. These libraries are essential for discovering next-generation herbicides and fungicides, addressing the ongoing challenges of resistance and the need for improved safety profiles.

This guide provides an in-depth exploration of this compound as a foundational tool in agrochemical research. Moving beyond simple procedural lists, we delve into the causality behind experimental choices, offering robust, self-validating protocols for synthesis, derivatization, and biological screening. Our aim is to equip researchers with both the practical methods and the strategic understanding required to unlock the full potential of this versatile chemical intermediate.

Section 1: Physicochemical & Spectroscopic Profile

A thorough understanding of the starting material is the bedrock of reliable and reproducible research. This compound is a solid, typically appearing as a white to off-white powder. While a specific CAS number for the 3,6-dichloro isomer is not broadly indexed, its isomers, such as 3,5-Dichloropyrazine-2-carboxylic acid (CAS 312736-49-5), are well-documented.[2][3][4][5] Researchers should always confirm the identity and purity of their starting material via the analytical methods detailed below.

Table 1: Core Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₂Cl₂N₂O₂[6]
Molecular Weight192.99 g/mol [6]
AppearanceWhite to brown powder/crystal[2]
Purity (Typical)>98% (HPLC)[2]
StorageStore at room temperature, keep dry-
Spectroscopic Validation (What to Expect)

Confirming the structural integrity of the starting material is a non-negotiable first step. The following data provide a baseline for validation.

  • ¹H-NMR Spectroscopy: The spectrum is expected to be simple. The most characteristic signal is the highly deshielded carboxylic acid proton (-COOH), which appears as a broad singlet far downfield, typically in the 10-13 ppm range.[6] The remaining aromatic proton on the pyrazine ring will appear as a singlet, with its chemical shift influenced by the surrounding electron-withdrawing chloro and carboxyl groups.

  • ¹³C-NMR Spectroscopy: The most deshielded carbon signal will be from the carbonyl group (C=O) of the carboxylic acid, appearing in the 160-185 ppm region.[6] The four carbon atoms of the pyrazine ring will have distinct signals, shifted downfield due to the electronegative nitrogen and chlorine atoms.

  • FT-IR Spectroscopy: Two key vibrational bands confirm the primary functional groups. A very broad and strong absorption band from 2500–3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[6] A sharp, intense peak between 1700–1750 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[6]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks with an approximate ratio of 9:6:1), providing definitive confirmation of the dichloro-substitution. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition.

Section 2: Core Synthetic Protocols & Mechanistic Rationale

The primary utility of this compound is its role as a scaffold for derivatization. The carboxylic acid group is the most common site for initial modification, typically to form amides or esters, which are prevalent motifs in active agrochemicals.

Protocol 2.1: Synthesis of N-Aryl Pyrazine-2-Carboxamides (Lead Generation for Herbicides)

The conversion of the carboxylic acid to a carboxamide is a cornerstone strategy for developing novel herbicides. This two-step protocol is robust and adaptable for creating a library of analogs for Structure-Activity Relationship (SAR) studies.

Causality & Experience: This protocol first converts the carboxylic acid to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation because its byproducts (SO₂ and HCl) are gaseous, simplifying purification. The subsequent addition of a substituted aniline (a common component in herbicides) proceeds via nucleophilic acyl substitution. A non-nucleophilic base like triethylamine (TEA) or pyridine is crucial to scavenge the HCl generated during the reaction, preventing protonation of the aniline nucleophile and driving the reaction to completion.

Workflow Diagram: Amide Synthesis

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amide Coupling A 3,6-Dichloropyrazine- 2-carboxylic acid B Add SOCl₂ in anhydrous Toluene A->B C Reflux (e.g., 2-4h) Monitor by TLC B->C D Acyl Chloride Intermediate (Used in situ) C->D F Add Acyl Chloride soln. dropwise at 0°C D->F E Substituted Aniline + TEA in DCM E->F G Stir at RT (e.g., 4-12h) Monitor by TLC F->G H N-Aryl Pyrazine-2-Carboxamide G->H I Final Product H->I Work-up & Purification (e.g., Column Chromatography)

Caption: Workflow for the two-step synthesis of N-Aryl Pyrazine-2-Carboxamides.

Step-by-Step Methodology:

  • Acid Chloride Formation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Add anhydrous toluene (approx. 5-10 mL per gram of acid) followed by a catalytic amount of DMF (1-2 drops). Add thionyl chloride (1.5-2.0 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 80-110°C depending on solvent) for 2-4 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the disappearance of the starting acid.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is typically used immediately without further purification.

  • Amide Coupling: In a separate flask, dissolve the desired substituted aniline (1.0-1.2 eq) and triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or THF.

  • Addition: Cool the aniline solution to 0°C in an ice bath. Re-dissolve the crude acyl chloride in a small amount of anhydrous DCM and add it dropwise to the cooled aniline solution with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC/LC-MS indicates the consumption of the acyl chloride.

  • Work-up and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final N-aryl pyrazine-2-carboxamide.

Section 3: Application in Herbicide Discovery Workflow

Many successful herbicides act by inhibiting photosynthetic electron transport (PET).[7] Pyrazine carboxamides are a chemical class known to exhibit this mechanism.[1][8] The workflow below outlines how derivatives from Protocol 2.1 can be systematically screened to identify herbicidal leads.

Structure-Activity Relationship (SAR) Framework

The core principle of lead optimization is to understand how structural changes affect biological activity. For this chemical class, lipophilicity (logP) and the electronic properties (Hammett constants) of the substituents on the aniline ring are critical drivers of activity.

SAR Logic Diagram

SAR_Logic cluster_mods Modification & Derivatization Core Scaffold 3,6-Dichloropyrazine- 2-carboxylic acid Coupling Amide Coupling (Protocol 2.1) Core->Coupling Aniline Aniline Library (Varying R¹, R², R³...) Aniline:port->Coupling Library Compound Library (N-Aryl Pyrazine Carboxamides) Coupling->Library Screening Herbicidal Bioassay (e.g., Photosynthesis Inhibition) Library->Screening Data Quantitative Data (IC₅₀ Values) Screening->Data SAR SAR Analysis (Relate Structure to Activity) Data->SAR SAR->Aniline:port  Guide next  synthesis cycle Lead Lead Compound SAR->Lead

Caption: Iterative cycle of synthesis and screening for SAR-based herbicide discovery.

Protocol 3.1: Screening for Photosynthesis Inhibition

This bioassay measures the ability of a compound to inhibit Photosystem II (PSII), a key component of the photosynthetic machinery. A common method involves measuring the rate of oxygen evolution from isolated chloroplasts.

Causality & Experience: Isolated spinach chloroplasts provide a robust and well-characterized system for studying PSII activity. The assay relies on an artificial electron acceptor (like DCPIP or ferricyanide) that changes color upon reduction, which can be measured spectrophotometrically. A decrease in the rate of this color change in the presence of a test compound indicates inhibition of electron transport. Including a known PSII inhibitor, such as Diuron (DCMU), as a positive control is essential for validating the assay's performance.

Step-by-Step Methodology:

  • Chloroplast Isolation: Isolate active chloroplasts from fresh spinach leaves using established biochemical protocols involving differential centrifugation in an isotonic buffer.

  • Stock Solutions: Prepare stock solutions of test compounds (e.g., 10 mM in DMSO). Prepare a stock solution of the positive control, Diuron.

  • Assay Preparation: In a 96-well plate or cuvettes, prepare a reaction buffer containing an artificial electron acceptor.

  • Compound Addition: Add varying concentrations of the test compounds (typically in a serial dilution) to the wells. Include wells for a negative control (DMSO only) and a positive control (Diuron).

  • Initiation: Add the chloroplast suspension to all wells to initiate the reaction. Immediately place the plate under a light source of controlled intensity.

  • Measurement: Measure the change in absorbance over time using a spectrophotometer. The rate of reaction is proportional to the rate of photosynthetic electron transport.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the activity).

Table 2: Template for Herbicidal Activity Data

Compound IDR¹ (Aniline Sub)R² (Aniline Sub)Lipophilicity (calc. logP)IC₅₀ (µM) vs. PSII
Control (Diuron)--2.85e.g., 0.05
Compound-0014-ClH3.50Experimental Value
Compound-0023-CF₃H3.80Experimental Value
Compound-0033,4-diCl-4.20Experimental Value

Section 4: Application in Fungicide Discovery Workflow

Pyrazine derivatives have also demonstrated promising antifungal activity.[8] A standard and reliable method for initial screening is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).

Protocol 4.1: In Vitro Antifungal Susceptibility Testing

This protocol, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, provides a quantitative measure of a compound's ability to inhibit fungal growth.[9][10][11]

Causality & Experience: The broth microdilution method is a gold standard for antimicrobial susceptibility testing. It allows for the simultaneous testing of multiple compounds at various concentrations in a high-throughput format (96-well plates). A standardized fungal inoculum is crucial for reproducibility. The MIC is determined as the lowest concentration of the compound that causes a significant, visually or spectrophotometrically determined, reduction in fungal growth compared to a no-drug control.

Step-by-Step Methodology:

  • Media and Inoculum Preparation: Prepare the appropriate liquid medium (e.g., RPMI-1640) for the target fungal species (e.g., Candida albicans, Aspergillus fumigatus).[11] Adjust a suspension of the fungus to a standardized concentration (e.g., 0.5–2.5 x 10³ cells/mL).[9]

  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of media to all wells.

  • Serial Dilution: Add 50 µL of a 2x concentrated stock solution of your test compound to the first column of wells. Perform a two-fold serial dilution across the plate by transferring 50 µL from one column to the next.

  • Inoculation: Add 50 µL of the standardized fungal inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound concentrations to their final 1x test concentrations.

  • Controls: Include a growth control (media + inoculum, no compound) and a sterility control (media only). A known antifungal (e.g., fluconazole) should be run as a positive control.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.

  • MIC Determination: Determine the MIC by visually inspecting the wells for turbidity or by reading the optical density (OD) with a plate reader. The MIC is the lowest concentration that inhibits growth by ≥50% (for azoles) or ≥90-100% (for other classes) compared to the growth control.[10]

Table 3: Template for Antifungal Activity Data

Compound IDTarget FungusMIC (µg/mL)
Control (Fluconazole)Candida albicanse.g., 1.0
Compound-001Candida albicansExperimental Value
Compound-002Candida albicansExperimental Value

Section 5: Safety & Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Hazards: Compounds of this class are often classified as irritants, potentially causing serious eye irritation and skin irritation. They may also be harmful if swallowed or inhaled.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. In case of skin contact, wash with plenty of soap and water. If irritation persists or if ingested, seek immediate medical attention.

References

Application Notes and Protocols: Functionalization of 3,6-Dichloropyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3,6-Dichloropyrazine-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. The strategic placement of two chlorine atoms and a carboxylic acid on the pyrazine ring offers a versatile scaffold for the synthesis of a diverse array of functionalized molecules. The electron-withdrawing nature of the chlorine atoms and the pyrazine ring significantly influences the reactivity of the carboxylic acid group, making it an interesting substrate for various chemical transformations. This guide provides an in-depth exploration of the key functionalization strategies for the carboxylic acid moiety of this compound, offering detailed protocols and expert insights to empower researchers in their synthetic endeavors. The ability to introduce amide, ester, and alcohol functionalities opens up avenues for creating novel compounds with potential applications in drug discovery, agrochemicals, and functional materials.[1][2]

I. Amide Bond Formation: A Gateway to Bioactive Molecules

The conversion of the carboxylic acid to an amide is a cornerstone transformation in drug discovery, as the amide bond is a key structural feature in a vast number of biologically active compounds. The synthesis of 3,6-dichloropyrazine-2-carboxamides can be achieved through several reliable methods, primarily involving the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Causality Behind Experimental Choices:

The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile. Common strategies include conversion to an acyl chloride or the use of coupling agents. The choice of method often depends on the stability of the starting materials and the desired scale of the reaction.

Protocol 1: Amide Synthesis via Acyl Chloride Intermediate

This two-step protocol is a classic and highly effective method for amide bond formation. The initial conversion of the carboxylic acid to the more reactive acyl chloride is followed by its reaction with the desired amine.

Step 1: Synthesis of 3,6-Dichloropyrazine-2-carbonyl chloride

  • Principle: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[3]

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend this compound (1.0 eq) in an excess of thionyl chloride (5-10 eq).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Heat the reaction mixture to reflux (approximately 79 °C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • After completion, carefully remove the excess thionyl chloride under reduced pressure.

    • The resulting crude 3,6-Dichloropyrazine-2-carbonyl chloride is a yellow to brown oil or solid and can often be used in the next step without further purification.

Step 2: Amide Formation

  • Principle: The highly electrophilic acyl chloride readily reacts with primary or secondary amines to form the corresponding amide. A base is typically added to neutralize the HCl generated during the reaction.

  • Procedure:

    • Dissolve the crude 3,6-Dichloropyrazine-2-carbonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in the same anhydrous solvent.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 3,6-dichloropyrazine-2-carboxamide.

Workflow for Amide Synthesis via Acyl Chloride

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation cluster_1_1 Reaction start This compound reagent1 SOCl₂, cat. DMF start->reagent1 Reflux product1 3,6-Dichloropyrazine-2-carbonyl chloride reagent1->product1 amine Primary or Secondary Amine (R₁R₂NH) product1->amine Anhydrous Solvent product1->amine base Base (e.g., TEA) product2 3,6-Dichloropyrazine-2-carboxamide amine->product2 base->product2

Caption: Workflow for the synthesis of 3,6-dichloropyrazine-2-carboxamides via an acyl chloride intermediate.

Protocol 2: Direct Amide Coupling using Coupling Agents

For sensitive substrates or to avoid the handling of thionyl chloride, direct coupling of the carboxylic acid with an amine using a coupling agent is a preferred method. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or HATU are commonly employed.[4]

  • Principle: Coupling agents activate the carboxylic acid in situ to form a highly reactive intermediate (e.g., an O-acylisourea or an active ester), which is then readily attacked by the amine. Additives like HOBt can suppress side reactions and reduce racemization in chiral substrates.[4]

  • Procedure:

    • To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0 °C, add EDC (1.2 eq).

    • Add a non-nucleophilic base such as DIPEA (2.0 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Coupling Reagent Additive Typical Solvent Advantages Disadvantages
EDC HOBt, DMAPDCM, DMFWater-soluble byproducts, mild conditions.[4]Can be less effective for hindered substrates.
HATU NoneDMF, NMPHigh reactivity, rapid reactions.Higher cost, potential for side reactions.
DCC DMAPDCM, THFInexpensive and effective.Dicyclohexylurea (DCU) byproduct can be difficult to remove.[5]
CDI NoneTHF, DMFSimple workup, byproducts are gaseous.Forms a less reactive intermediate than acyl chlorides.[3]

II. Esterification: Modulating Physicochemical Properties

Esterification of this compound allows for the modulation of its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which is crucial in drug design and materials science.

Protocol 3: Fischer-Speier Esterification

This is a classic acid-catalyzed esterification method, particularly suitable for simple, unhindered alcohols.

  • Principle: The reaction is an equilibrium process where the carboxylic acid is heated with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[6] The use of excess alcohol drives the equilibrium towards the ester product.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

    • Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%).

    • Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by TLC.

    • After cooling to room temperature, remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude ester by column chromatography or distillation.

Protocol 4: Steglich Esterification

For more sensitive or sterically hindered alcohols, the Steglich esterification offers a milder alternative to the Fischer-Speier method.[5][7]

  • Principle: This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the esterification under mild, neutral conditions.[5][7]

  • Procedure:

    • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) at room temperature.

    • Cool the solution to 0 °C and add DCC (1.1 eq) portion-wise.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

    • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with the reaction solvent.

    • Wash the filtrate with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography.

General Esterification Workflow

G cluster_fischer Fischer-Speier Esterification cluster_steglich Steglich Esterification start This compound reagent_f Alcohol (ROH), cat. H₂SO₄ start->reagent_f Excess Alcohol, Reflux reagent_s Alcohol (ROH), DCC, cat. DMAP start->reagent_s Anhydrous Solvent, RT product_f 3,6-Dichloropyrazine-2-carboxylate Ester reagent_f->product_f product_s 3,6-Dichloropyrazine-2-carboxylate Ester reagent_s->product_s

Caption: Comparison of Fischer-Speier and Steglich esterification workflows.

III. Reduction to Primary Alcohol: Introducing a Hydroxymethyl Group

The reduction of the carboxylic acid to a primary alcohol, (3,6-dichloropyrazin-2-yl)methanol, provides a valuable intermediate for further synthetic modifications, such as etherification or conversion to an aldehyde.

Causality Behind Reagent Choice:

Carboxylic acids are generally resistant to reduction. Strong reducing agents are required to effect this transformation. Lithium aluminum hydride (LAH) is a powerful and common choice, but its high reactivity necessitates careful handling. Borane (BH₃) complexes offer a milder and more chemoselective alternative.[8]

Protocol 5: Reduction with Lithium Aluminum Hydride (LAH)
  • Principle: LAH is a potent, non-selective reducing agent that readily reduces carboxylic acids to primary alcohols.[9][10] The reaction proceeds via a complex aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under a nitrogen atmosphere, prepare a suspension of LAH (1.5-2.0 eq) in anhydrous THF.

    • Cool the LAH suspension to 0 °C.

    • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C.

    • Caution: Exothermic reaction and hydrogen gas evolution. Carefully quench the excess LAH by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams.

    • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing with THF.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Purify the crude (3,6-dichloropyrazin-2-yl)methanol by column chromatography.

Protocol 6: Reduction with Borane-Tetrahydrofuran Complex (BH₃·THF)
  • Principle: Borane is a more chemoselective reducing agent than LAH and is particularly effective for the reduction of carboxylic acids.[8][11] It typically does not reduce esters, amides, or nitriles under the same conditions.

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C and slowly add a solution of BH₃·THF (1 M in THF, 2.0-3.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully quench the excess borane by the slow addition of methanol until gas evolution ceases.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

IV. Troubleshooting and Safety Considerations

  • Moisture Sensitivity: Many of the reagents used in these protocols, particularly LAH, thionyl chloride, and coupling agents, are sensitive to moisture. Ensure all glassware is flame-dried and reactions are conducted under an inert atmosphere (nitrogen or argon).

  • Exothermic Reactions: The quenching of LAH and the reaction of acyl chlorides with amines can be highly exothermic. Perform these steps slowly and with adequate cooling.

  • Toxicity and Handling: Thionyl chloride is corrosive and lachrymatory. Borane complexes are flammable and can release flammable gases upon contact with water. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment.

  • Byproduct Removal: The removal of byproducts such as DCU from Steglich esterifications can sometimes be challenging. Thorough washing of the filtered solid and careful purification of the product are essential.

V. Conclusion

The functionalization of the carboxylic acid group of this compound provides a powerful platform for the synthesis of a wide range of novel compounds. The protocols detailed in this guide for amide bond formation, esterification, and reduction offer reliable and versatile methods for researchers in various scientific disciplines. By understanding the underlying chemical principles and carefully considering the choice of reagents and reaction conditions, scientists can effectively leverage this important building block to advance their research and development goals.

References

Application Notes and Protocols: Regioselective Reactions of 3,6-Dichloropyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the strategic regioselective functionalization of 3,6-dichloropyrazine-2-carboxylic acid, a critical building block in contemporary medicinal chemistry. We move beyond a simple recitation of procedures to provide a deep dive into the underlying principles governing regioselectivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. By understanding the electronic and steric factors at play, researchers can predictably modify this versatile scaffold at either the C-3 or C-6 position, paving the way for the efficient synthesis of novel molecular entities with therapeutic potential. This document provides not only theoretical insights but also actionable, detailed protocols for key transformations, empowering chemists to confidently navigate the synthetic landscape of substituted pyrazines.

Introduction: The Strategic Value of the this compound Scaffold

The pyrazine core is a privileged scaffold in drug discovery, appearing in a multitude of approved pharmaceuticals and clinical candidates. Its nitrogen atoms act as hydrogen bond acceptors and modulate the electronic properties of the ring, influencing molecular recognition and pharmacokinetic profiles. This compound, in particular, offers a trifecta of reactive sites: two distinct chlorine atoms amenable to substitution and a carboxylic acid group for amide coupling or other modifications. The ability to selectively functionalize the C-3 and C-6 positions is paramount for generating libraries of analogues with diverse substitution patterns, a cornerstone of modern structure-activity relationship (SAR) studies.

The inherent electronic asymmetry of the this compound ring, induced by the electron-withdrawing carboxylic acid group at C-2 and the two nitrogen atoms, dictates the regiochemical outcome of its reactions. This guide will illuminate the factors that allow chemists to harness these intrinsic properties to achieve desired regioselectivity.

Decoding Regioselectivity: The Underlying Principles

The two chlorine atoms at the C-3 and C-6 positions of the pyrazine ring are not electronically equivalent. The electron-withdrawing nature of the pyrazine nitrogens and the carboxylic acid group at C-2 significantly influences the electrophilicity of the adjacent carbon atoms.[1][2] This creates a nuanced landscape for regioselective reactions.

Electronic Landscape of the Pyrazine Core

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This deficiency is further amplified by the strongly electron-withdrawing carboxylic acid group at the C-2 position. Consequently, the carbon atoms of the pyrazine ring are activated towards nucleophilic attack. The positions ortho and para to the nitrogen atoms are particularly activated. In this compound, both chlorine atoms are at positions activated by the ring nitrogens.

The Decisive Role of the Carboxylic Acid Group

The carboxylic acid at C-2 exerts a strong electron-withdrawing inductive effect, which is expected to increase the electrophilicity of the adjacent C-3 position. This would suggest that the C-3 position is more susceptible to nucleophilic attack. However, in nucleophilic aromatic substitution (SNAr) reactions, the stability of the intermediate Meisenheimer complex is a crucial determinant of the reaction pathway.[3]

Strategic Functionalization via Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a powerful tool for introducing a wide range of nucleophiles onto the pyrazine core. The regioselectivity of these reactions on this compound is highly dependent on the nature of the nucleophile and the reaction conditions.

General Mechanism of SNAr on Dichloropyrazines

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks one of the chloro-substituted carbon atoms, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the pyrazine ring.

sn_ar_mechanism A This compound B Meisenheimer Complex (Resonance Stabilized) A->B + Nu⁻ C Substituted Product B->C - Cl⁻ suzuki_coupling A This compound C 6-Aryl-3-chloropyrazine-2-carboxylic acid A->C Pd(PPh₃)₄, Na₂CO₃ B ArB(OH)₂ B->C

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,6-Dichloropyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3,6-Dichloropyrazine-2-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our approach is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reproducibility.

Introduction to the Challenges

The synthesis of this compound is a critical process in the development of various pharmaceuticals. While seemingly straightforward, the synthesis presents several challenges that can impact yield, purity, and scalability. The electron-deficient nature of the pyrazine ring, coupled with the presence of three distinct functional groups, gives rise to a unique set of potential side reactions and purification difficulties. This guide will navigate you through these complexities, offering solutions to common problems.

The most prevalent synthetic route involves the preparation of 3,6-dichloropyrazine-2-carbonitrile, followed by hydrolysis to the desired carboxylic acid. Each of these steps has its own set of challenges that we will address in detail.

Synthetic Pathway Overview

To provide a clear framework for our discussion, the primary synthetic pathway is illustrated below. This will serve as a reference for the subsequent troubleshooting sections.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile cluster_1 Step 2: Hydrolysis Starting_Material e.g., 3-Hydroxy-6-bromopyrazine-2-amide Intermediate 3,6-Dichloropyrazine-2-carbonitrile Starting_Material->Intermediate POCl3, DIEA, LiCl Final_Product This compound Intermediate->Final_Product Acid or Base Hydrolysis

Technical Support Center: Optimizing Derivatization of 3,6-Dichloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the derivatization of 3,6-Dichloropyrazine-2-carboxylic acid. This guide is designed for researchers and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting advice. The inherent electron-deficient nature of the pyrazine ring, compounded by the presence of two chloro-substituents, presents unique challenges that require carefully optimized conditions. This document will equip you with the knowledge to navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common strategic questions encountered when planning the derivatization of this compound.

Q1: What are the primary methods for derivatizing the carboxylic acid group on this molecule?

A1: The most common derivatization strategies involve converting the carboxylic acid into amides or esters.

  • Amide Bond Formation (Amidation): This is the most frequent derivatization in medicinal chemistry.[1] It is typically achieved by activating the carboxylic acid and then reacting it with a primary or secondary amine.

  • Esterification: This is another common method, where the carboxylic acid is reacted with an alcohol. This can be useful for prodrug strategies or for modifying the physicochemical properties of the molecule.

  • Acyl Chloride Formation: The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] This intermediate is then reacted with a nucleophile (amine, alcohol) to form the desired derivative. This is a classic, robust method but can be less tolerant of sensitive functional groups.

Q2: My amine is electron-deficient or sterically hindered. Which amide coupling conditions should I choose?

A2: Coupling electron-deficient or sterically hindered amines to the electron-deficient pyrazine ring is notoriously difficult and often results in low yields with standard protocols.[4][5] The key is to form a highly reactive activated intermediate.

  • Uronium/Aminium Reagents: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective.[1][6] They react with the carboxylic acid to form an activated ester that is less prone to side reactions and efficiently couples with weak nucleophiles.

  • Carbodiimides with Additives: Using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive is crucial.[1] HOBt (1-Hydroxybenzotriazole) is a classic additive, but for challenging couplings, including DMAP (4-Dimethylaminopyridine) as a catalyst can form a highly reactive acyliminium ion intermediate, significantly improving yields.[1][7]

  • Acyl Fluoride Formation: In particularly stubborn cases, converting the carboxylic acid to an acyl fluoride in situ using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can enable coupling where other methods fail.[4]

Q3: Can I selectively modify the chlorine atoms on the pyrazine ring?

A3: Yes, the chlorine atoms can be functionalized, typically via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for this, allowing the formation of C-C bonds with aryl- or heteroarylboronic acids.[8] It's important to note that the reactivity of C-Cl bonds is lower than C-Br or C-I bonds, often requiring more active catalyst systems or higher temperatures.[8] Decarbonylative Suzuki coupling, where the carboxylic acid itself is used as the coupling partner, is also an emerging strategy for creating heterobiaryls.[9]

Q4: What are the best solvents and bases for these reactions?

A4: The choice is critical and depends on the specific reaction.

  • Solvents: For amide coupling, polar aprotic solvents like DMF (N,N-Dimethylformamide), DCM (Dichloromethane), or ACN (Acetonitrile) are standard.[6] It is absolutely essential to use anhydrous (dry) solvents, as water can hydrolyze the activated intermediates, killing the reaction.[6]

  • Bases: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to deprotonate the amine salt (if applicable). DIPEA (N,N-Diisopropylethylamine) and triethylamine (Et₃N) are commonly used.[1][10] An excess of the base (typically 2-3 equivalents) is recommended.

Q5: My ester derivative is hydrolyzing back to the carboxylic acid. How can I prevent this?

A5: Ester hydrolysis can occur during aqueous workup or purification, especially under basic (saponification) or acidic conditions. To minimize this, use neutral or slightly acidic (e.g., dilute HCl) aqueous washes and avoid prolonged exposure to strong bases like NaOH.[11] If the ester is particularly labile, purification via dry column chromatography without an aqueous workup might be necessary.

Part 2: Troubleshooting Guide for Common Issues

This section provides a systematic approach to resolving common experimental problems.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete Carboxylic Acid Activation: The coupling reagent is degraded, insufficient, or not potent enough.[6] 2. Hydrolysis of Activated Intermediate: Presence of water in the solvent or reagents.[6] 3. Poor Nucleophilicity of Amine/Alcohol: The coupling partner is electron-deficient or sterically hindered.[4] 4. Incorrect Stoichiometry: Incorrect molar ratios of reagents.1. Use a fresh bottle of coupling reagent. Increase stoichiometry to 1.2-1.5 equivalents. Switch to a more powerful reagent like HATU.[1] 2. Use anhydrous solvents and dry reagents under an inert atmosphere (N₂ or Ar). 3. Increase reaction temperature. Switch to a more robust coupling protocol (e.g., EDC/DMAP/HOBt or acyl fluoride formation).[1][4] 4. Carefully re-calculate and re-weigh all reagents.
Multiple Spots on TLC/LC-MS (Side Products) 1. N-Acylurea Formation: A common side product when using carbodiimides like DCC or EDC without an additive.[7] 2. Epimerization/Racemization: If coupling a chiral amine, the base or high temperature can cause loss of stereochemical integrity. 3. Dimerization/Polymerization: The activated carboxylic acid reacts with another molecule of starting material.1. Always use an additive like HOBt or OxymaPure with carbodiimides to trap the activated ester and prevent rearrangement.[6] 2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Use additives known to suppress racemization like HOBt.[6] 3. Use a slow addition of the coupling reagent to a solution of the carboxylic acid and amine.
Starting Material Remains Unreacted 1. Deactivation of Amine: The amine may be protonated by the carboxylic acid starting material, rendering it non-nucleophilic.[6] 2. Insufficient Reaction Time/Temperature: The reaction is sluggish due to the electron-deficient nature of the substrates. 3. Catalyst Inactivation (for Cross-Coupling): The palladium catalyst has degraded.1. Ensure at least 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA) are used.[6] Consider pre-activating the carboxylic acid for 15-30 minutes before adding the amine. 2. Monitor the reaction over a longer period (up to 24h). Gently increase the temperature (e.g., to 40-50 °C) while monitoring for side product formation. 3. Use a fresh catalyst and ensure the reaction is properly degassed and maintained under an inert atmosphere.
Difficulty in Product Purification 1. Urea Byproducts: Dicyclohexylurea (from DCC) is notoriously difficult to remove completely.[7] 2. Excess Coupling Reagent/Additives: Water-soluble reagents like EDC and HOBt can be tricky to remove from polar products.1. If using DCC, filter the reaction mixture thoroughly. Consider using DIC, as the resulting urea is more soluble. For EDC, the urea byproduct is water-soluble and can be removed with an acidic wash (e.g., 0.5 N HCl).[12] 2. Perform a thorough aqueous workup with dilute acid, then saturated sodium bicarbonate solution, followed by brine to remove water-soluble impurities.[12]

Part 3: Detailed Experimental Protocol: Amide Coupling via HATU

This protocol describes a reliable method for coupling this compound with a representative amine, leveraging the high efficiency of HATU, which is well-suited for challenging substrates.[6]

Materials:

  • This compound (1.0 equiv)

  • Amine of choice (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous NH₄Cl, Saturated aqueous NaHCO₃, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To a clean, dry, oven-dried flask under a nitrogen atmosphere, add this compound (1.0 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Addition of Reagents: To the stirred solution, add the amine (1.1 equiv), followed by HATU (1.2 equiv), and finally DIPEA (3.0 equiv). The order of addition is often not critical, but adding the base last is common practice.

  • Reaction: Stir the mixture at room temperature. The electron-deficient nature of the system may require extended reaction times.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 4-24 hours).

  • Quenching & Workup: Once complete, pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of NH₄Cl.[6] Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3 x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt byproduct) and then with brine (to remove water).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to obtain the pure amide derivative.

Part 4: Visualization of the Amide Coupling Workflow

The following diagram illustrates the key stages of the experimental protocol described above.

Amide_Coupling_Workflow start Start: Dry Glassware under N2 Atmosphere dissolve Dissolve 3,6-Dichloropyrazine- 2-carboxylic acid in Anhydrous DMF start->dissolve add_reagents Add Amine, HATU, and DIPEA dissolve->add_reagents react Stir at Room Temperature (4-24h) add_reagents->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup: Quench, Extract, Wash monitor->workup Complete purify Dry, Concentrate, & Purify via Chromatography workup->purify product Final Product: Pure Amide Derivative purify->product

Caption: Workflow for HATU-mediated amide coupling.

References

Technical Support Center: Functionalization of 3,6-Dichloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,6-Dichloropyrazine-2-carboxylic acid. This versatile building block is a cornerstone in the synthesis of complex molecules for the pharmaceutical and materials science industries. However, its unique electronic and steric properties present specific challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to help you navigate common side reactions and optimize your synthetic routes.

Section 1: General Issues & FAQs

This section addresses overarching problems that can manifest across various reaction types involving this compound.

FAQ 1: My reaction mixture is turning dark, and I'm losing my starting material at elevated temperatures, even without my coupling partner. What's happening?

The Problem: You are likely observing thermal decarboxylation of your starting material. The pyrazine ring, particularly when substituted with electron-withdrawing groups, can facilitate the loss of the carboxylic acid group as CO2 upon heating.

The Chemistry Behind It: Heteroaromatic carboxylic acids can undergo decarboxylation, and the rate of this process is highly dependent on the stability of the resulting carbanionic intermediate.[1] For pyrazinecarboxylic acids, heating in solution can be sufficient to induce this unwanted side reaction, leading to the formation of 2,5-dichloropyrazine. This process can occur under both acidic and basic conditions and is often accelerated in polar aprotic solvents at temperatures exceeding 80-100 °C.[2][3]

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most critical parameter. Screen your reaction at a lower temperature (e.g., start at 50-60 °C) and gradually increase only if necessary.

  • Change the Solvent: If possible, switch to a less polar solvent or one with a lower boiling point to limit the maximum reaction temperature.

  • Protect the Carboxylic Acid: If high temperatures are unavoidable for the desired transformation, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed in a subsequent step under milder conditions.

  • Minimize Reaction Time: Prolonged heating increases the likelihood of decarboxylation. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Decarboxylation cluster_0 Decarboxylation Side Reaction SM 3,6-Dichloropyrazine- 2-carboxylic acid Heat Heat (Δ) (>80-100 °C) SM->Heat Product 2,5-Dichloropyrazine (Side Product) Heat->Product CO2 CO₂ Heat->CO2

Caption: Unwanted thermal decarboxylation pathway.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNA_r_) Reactions

The electron-deficient pyrazine ring is highly susceptible to nucleophilic aromatic substitution (SNA_r_).[4] However, controlling selectivity and avoiding common pitfalls is crucial.

FAQ 2: I'm performing a mono-substitution with an amine nucleophile and getting a mixture of isomers (substitution at C-6 and C-3). How can I improve regioselectivity?

The Problem: You are facing a regioselectivity issue. While one position is electronically favored, the other can still react, leading to difficult-to-separate isomeric products.

The Chemistry Behind It: The outcome of an SNA_r_ reaction on a substituted dichloropyrazine is dictated by electronics and sterics. The carboxylic acid at the C-2 position is a powerful electron-withdrawing group (EWG). In SNA_r_ reactions, EWGs stabilize the negative charge of the Meisenheimer intermediate, accelerating the reaction.[5]

  • Attack at C-6 (para): The EWG at C-2 strongly activates the C-6 position through resonance stabilization of the intermediate. This is generally the kinetically favored position for nucleophilic attack.

  • Attack at C-3 (ortho): While also activated, the C-3 position is sterically hindered by the adjacent carboxylic acid. Furthermore, the resonance stabilization is often less effective compared to the para position.

Therefore, substitution should preferentially occur at C-6. Significant formation of the C-3 isomer suggests that the reaction conditions may be overriding the intrinsic electronic preference.

SNAr_Regioselectivity cluster_main Nucleophilic Attack on this compound cluster_paths mol mol Attack_C6 Attack at C-6 (para) Favored Major Product: 6-substituted Attack_C6->Favored Electronically Favored (Strong Resonance Stabilization) Attack_C3 Attack at C-3 (ortho) Disfavored Minor Product: 3-substituted Attack_C3->Disfavored Electronically Less Favored Sterically Hindered

Caption: Electronic factors governing SNAr regioselectivity.

Troubleshooting Steps:

  • Lower the Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the less-favored C-3 substitution, leading to mixtures. Running the reaction at or below room temperature often enhances selectivity for the C-6 position.

  • Use a Weaker Base: A very strong base (e.g., NaH, t-BuOK) can deprotonate the carboxylic acid, forming a carboxylate. This anionic group diminishes the electron-withdrawing effect, reducing the activation of the ring and potentially altering selectivity. Consider using a milder inorganic base like K₂CO₃ or an organic base like DIPEA.

  • Choose the Right Solvent: Non-polar solvents can sometimes favor ortho-substitution, whereas polar aprotic solvents (like DMF, DMSO) or polar protic solvents (like EtOH) generally favor the electronically preferred para-substitution.[6]

  • Steric Bulk: Using a bulkier nucleophile can further disfavor attack at the sterically encumbered C-3 position.

ParameterTo Favor C-6 Substitution (Major)To Minimize C-3 Substitution (Minor)
Temperature Low (0 °C to RT)Avoid high temperatures (>60 °C)
Base Mild (e.g., K₂CO₃, DIPEA)Avoid strong bases (e.g., NaH, t-BuOK)
Solvent Polar (e.g., DMF, DMSO, EtOH)Avoid prolonged heating in nonpolar solvents

Table 1: Conditions to Enhance Regioselectivity in Mono-SNA_r_ Reactions.

Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but the presence of the carboxylic acid introduces specific challenges.

FAQ 3: My Suzuki coupling reaction is failing or giving very low yields. My starting materials seem fine. What's wrong?

The Problem: The carboxylic acid group is likely interfering with the palladium catalyst, leading to catalyst deactivation or inhibition of the catalytic cycle.

The Chemistry Behind It: The catalytic cycle of a Suzuki reaction involves several steps (oxidative addition, transmetalation, reductive elimination). The presence of a free carboxylic acid can disrupt this cycle in multiple ways:

  • Catalyst Deactivation: The carboxylate, formed under the basic reaction conditions, can coordinate strongly to the Pd(II) intermediate. This coordination can stabilize the palladium center, preventing subsequent steps like reductive elimination and effectively killing the catalyst.[7]

  • Base Consumption: The acidic proton of the carboxylic acid will consume one equivalent of the base intended for the transmetalation step. If not accounted for, this can lead to insufficient base for the catalytic cycle to proceed efficiently.

  • Solubility Issues: The carboxylate salt of your starting material may have poor solubility in the organic solvent, preventing it from participating in the reaction.[8]

Troubleshooting Workflow:

Suzuki_Troubleshooting Start Failed Suzuki Coupling CheckBase Did you add an extra equivalent of base for the carboxylic acid? Start->CheckBase CheckSolubility Is the starting material soluble under reaction conditions? CheckBase->CheckSolubility Yes AddBase Action: Add 1.1 extra equivalents of base. CheckBase->AddBase No CheckCatalyst Is catalyst deactivation by the carboxylate suspected? CheckSolubility->CheckCatalyst Yes ChangeSolvent Action: Try a different solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O). Consider phase-transfer catalyst. CheckSolubility->ChangeSolvent No ChangeConditions Action: 1. Switch to a more robust catalyst (e.g., Buchwald ligands). 2. Use a milder base (e.g., K₃PO₄, CsF). 3. Protect the acid as an ester. CheckCatalyst->ChangeConditions Yes Success Re-run Reaction AddBase->Success ChangeSolvent->Success ChangeConditions->Success

Caption: Troubleshooting workflow for failed Suzuki couplings.

Recommended Actions:

  • Add Extra Base: Always add at least one additional equivalent of base to neutralize the carboxylic acid.

  • Choose the Right Base: While strong bases like K₂CO₃ are common, they can promote ester hydrolysis if you've protected the acid. For sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can be more effective.[7]

  • Protect the Acid: The most robust solution is often to convert the carboxylic acid to a methyl or ethyl ester before the coupling reaction. This removes the problematic acidic proton entirely. The ester can be saponified post-coupling.

  • Ligand and Catalyst Choice: If protection is not an option, use more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which can promote the reductive elimination step and are often more resistant to deactivation.[9]

Appendix: Experimental Protocols

Protocol 1: General Procedure for Regioselective C-6 Mono-Amination

This protocol is a general guideline and should be optimized for specific nucleophiles.

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Reagents: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the starting material. Add potassium carbonate (K₂CO₃, 2.5 eq).

  • Nucleophile Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the desired amine nucleophile (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, pour the reaction mixture into water and acidify to pH ~3-4 with 1M HCl.

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling (Ester-Protected Substrate)

This protocol assumes the starting material is methyl 3,6-dichloropyrazine-2-carboxylate.

  • Setup: In a Schlenk flask, combine the methyl 3,6-dichloropyrazine-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

  • Solvent & Degassing: Add a solvent mixture, typically Dioxane/H₂O (4:1). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by using freeze-pump-thaw cycles.[10]

  • Reaction: Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 6-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

References

Technical Support Center: Purification of 3,6-Dichloropyrazine-2-carboxylic Acid & Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the purification of 3,6-Dichloropyrazine-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of these critical intermediates. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

The pyrazine core is a vital scaffold in medicinal chemistry, but its electron-deficient nature, combined with the reactivity of its substituents, can present unique purification challenges.[1] This guide provides a structured approach to overcoming these hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during purification.

Q1: My isolated this compound is yellow/brown, not the expected white/off-white solid. What is the cause and how can I fix it?

A1: Discoloration, typically yellowing or browning, is a classic sign of degradation, often due to aerial oxidation.[2] The electron-rich nitrogen atoms in the pyrazine ring can be susceptible to oxidation, which is often accelerated by exposure to air, light, or trace metal impurities.[2]

  • Quick Fix: Attempt recrystallization. Often, the colored impurities are more soluble than your target compound and will remain in the mother liquor.[3] For stubborn discoloration, you can add a small amount of activated charcoal to the hot solution during recrystallization to adsorb the colored by-products. Use charcoal sparingly, as it can also adsorb your product and reduce yield.

  • Prevention: Store the purified compound under an inert atmosphere (nitrogen or argon) in a cool, dark place to minimize degradation over time.[2]

Q2: My yield after column chromatography is very low, and I see streaking on my TLC plate. What's happening?

A2: This is a common issue when purifying nitrogen-containing heterocycles on standard silica gel.[4] The pyrazine nitrogens are basic and can interact strongly with the acidic silanol groups on the silica surface.[2] This strong interaction can lead to irreversible adsorption, product decomposition, and significant streaking on TLC, all of which contribute to low recovery.[4]

  • Troubleshooting:

    • Deactivate the Silica: Pre-treat your silica gel by slurrying it in your eluent system containing a small amount of a volatile base, like triethylamine (~0.5-1%). This neutralizes the acidic sites.

    • Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a reverse-phase silica gel for your column.[4]

    • Alternative Method: If possible, avoid chromatography altogether and use recrystallization or acid-base extraction, which are often better suited for these compounds.

Q3: I'm trying to purify an ester or amide derivative of this compound, but I keep isolating the starting carboxylic acid. Why?

A3: This indicates that your derivative is being hydrolyzed back to the carboxylic acid during purification. This is a common problem if your purification conditions are too acidic or basic, especially if water is present.

  • During Chromatography: Residual acidity on silica gel can be enough to catalyze the hydrolysis of sensitive esters. Using deactivated silica as mentioned in Q2 is crucial.

  • During Extraction: Ensure you are using mild bases (like sodium bicarbonate) for washes and avoid prolonged contact with strong acids or bases.[2] When performing an aqueous wash, work quickly and ensure the organic layer is thoroughly dried with a drying agent (e.g., Na₂SO₄ or MgSO₄) immediately afterward.

Q4: How do I remove unreacted starting materials that have very similar polarity to my desired product?

A4: This is a frequent challenge, especially when impurities are structurally similar to the product.[5]

  • For Carboxylic Acids: Utilize acid-base extraction. This technique separates compounds based on their acidic/basic properties rather than polarity. The carboxylic acid will be selectively extracted into a basic aqueous layer, leaving neutral impurities behind in the organic layer. See the detailed protocol in Part 3.

  • For Derivatives (Esters/Amides): If extraction isn't an option, meticulous recrystallization is your best approach. The key is finding a solvent system where the solubility difference between your product and the impurity is maximized. This may require screening several solvents or using a solvent-pair system.[6] In some challenging cases, impurities can form solid solutions with the product, making separation by crystallization very difficult.[5]

Part 2: Troubleshooting Purification Workflows

This section provides a more in-depth guide to troubleshooting the most common purification techniques for this class of compounds.

Workflow 1: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solids by leveraging differences in solubility.[7] An ideal solvent will dissolve the compound when hot but not at room temperature.[3]

  • Causality: The compound is coming out of solution at a temperature above its melting point, or the solution is too supersaturated. This is common with lower-melting point solids or when using solvent pairs where the poorer solvent is added too quickly.[6]

  • Solution:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of the "good" solvent to decrease saturation.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If the problem persists, try a different solvent system with a lower boiling point.

  • Causality: The solution is not sufficiently saturated. Either too much solvent was used, or the compound is simply too soluble in the chosen solvent.[8]

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic scratches that provide nucleation sites.[3]

    • Seed Crystals: Add a tiny crystal of the pure product to the solution to initiate crystallization.[3]

    • Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.

    • Add an Anti-Solvent: If using a solvent pair, slowly add the "poorer" solvent to the cooled solution until it becomes slightly cloudy, then add a drop of the "good" solvent to clarify and allow it to stand.[6]

SolventBoiling Point (°C)PolarityNotes
Water100Very HighGood for polar compounds; ensure product is not water-sensitive.
Ethanol78HighDissolves many organics; often used in a pair with water.
Isopropanol82HighSimilar to ethanol, slightly less polar.
Ethyl Acetate77MediumGood general-purpose solvent for moderately polar compounds.
Toluene111LowGood for less polar compounds; high boiling point requires care.
Heptane/Hexane98 / 69Very LowGood for non-polar compounds; often used as the "poor" solvent.

This table provides a starting point for solvent screening.

Workflow 2: Troubleshooting Column Chromatography

While challenging for basic heterocycles, sometimes chromatography is unavoidable.

  • Causality: The chosen eluent system does not provide sufficient resolution.

  • Solution:

    • Optimize Eluent: Switch to a less polar solvent system. This will cause all compounds to move more slowly down the column, increasing the separation between them.

    • Change Solvents: Sometimes a complete change of solvents (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the interactions with the silica gel and improve separation.

    • Column Dimensions: Use a longer, thinner column to increase the theoretical plates and improve resolution.

G start Crude Product Isolated check_purity Check Purity & Appearance (TLC, NMR, Color) start->check_purity is_pure Is Product Pure? check_purity->is_pure impurity_type Identify Impurity Type is_pure->impurity_type No end Pure Product is_pure->end Yes discolored Discolored? recrystallize_charcoal Recrystallize with Charcoal discolored->recrystallize_charcoal Yes discolored->impurity_type No recrystallize_charcoal->end impurity_type->discolored Color Impurity acid_base Acidic/Basic Impurity? impurity_type->acid_base Different Acidity neutral_polar Neutral Impurity? impurity_type->neutral_polar Similar Acidity extraction Perform Acid-Base Extraction acid_base->extraction recrystallization Recrystallization neutral_polar->recrystallization extraction->end chromatography Column Chromatography recrystallization->chromatography Fails recrystallization->end Success chromatography->end

Caption: A decision-making workflow for purifying dichloropyrazine derivatives.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform work in a fume hood with appropriate personal protective equipment.

Protocol 1: Purification by Recrystallization

This protocol is ideal for purifying solid this compound that is contaminated with soluble impurities.

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude solid. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the solid. Heat the test tube. A good solvent will dissolve the solid when hot. Let it cool. Abundant crystal formation indicates a good solvent.

  • Dissolution: Place the crude solid (e.g., 1.0 g) into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing in the funnel.[6]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.[8] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.[6]

  • Drying: Leave the crystals under vacuum to air dry. For a final drying step, they can be placed in a vacuum oven.

Protocol 2: Purification by Acid-Base Extraction

This is the method of choice for separating this compound from neutral or basic impurities.

G start Crude Mixture (Product + Neutral Impurity) in Organic Solvent (e.g., EtOAc) step1 Step 1: Add Aqueous Base (e.g., 1M NaHCO₃) Shake Funnel & Separate Layers start->step1 organic_layer Organic Layer (Neutral Impurity) step1:f1->organic_layer aqueous_layer Aqueous Layer (Sodium 3,6-Dichloropyrazine-2-carboxylate) step1:f1->aqueous_layer step2 Step 2: Cool Aqueous Layer Add Aqueous Acid (e.g., 1M HCl) until pH ~2 aqueous_layer->step2 precipitate Precipitate Forms (Pure this compound) step2:f1->precipitate step3 Filter, Wash with Cold Water, and Dry precipitate->step3 end Pure Product step3->end

Caption: The process of purifying a carboxylic acid via acid-base extraction.

  • Dissolution: Dissolve the crude mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Base Extraction: Add an equal volume of a dilute aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The deprotonated carboxylic acid will move into the aqueous layer as its sodium salt.[2]

  • Separation: Drain the lower layer. Keep both layers. To ensure complete extraction, add fresh NaHCO₃ solution to the organic layer and repeat the extraction two more times. Combine all aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a dilute acid, such as 1M HCl, with stirring until the solution becomes acidic (pH ≈ 2, check with pH paper). Your product will precipitate out as a solid.[9]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold deionized water to remove any residual salts, then dry it thoroughly under vacuum.

By understanding the principles behind these techniques and anticipating common challenges, you can significantly improve the efficiency and success of your purifications.

References

Technical Support Center: Synthesis of 3,6-Dichloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,6-Dichloropyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.

Overview of a Common Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A frequently employed and logical route involves the preparation of a key intermediate, 3,6-dichloropyrazine-2-carbonitrile, followed by its hydrolysis to the desired carboxylic acid. This two-stage approach allows for purification of the intermediate, which can be critical for achieving high purity in the final product.

Synthesis_Workflow cluster_0 Stage 1: Nitrile Formation cluster_1 Stage 2: Hydrolysis A 3-hydroxy-6-bromopyrazine-2-amide B 3,6-Dichloropyrazine-2-carbonitrile A->B  POCl3, DIEA, LiCl  Heat (e.g., 80°C) C This compound B->C  Aqueous Base (e.g., NaOH) or Acid (e.g., H2SO4)  Heat, followed by acidic work-up

Caption: General two-stage synthetic workflow.

Troubleshooting Guide: From Precursor to Product

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Part A: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile (The Precursor)

Question 1: My yield of 3,6-dichloropyrazine-2-carbonitrile is significantly lower than expected. What are the likely causes and how can I fix this?

Low yield in this chlorination and dehydration reaction often points to one of three areas: reagent quality, reaction conditions, or work-up procedure.

Answer:

  • Cause A: Reagent Purity and Stoichiometry

    • Insight: The reaction's success is predicated on the quality of your starting material and the precise control of reagents. Phosphorus oxychloride (POCl₃) is highly reactive towards water. Any moisture in the starting material, solvent, or reaction vessel will consume POCl₃, reducing its effective concentration and generating HCl, which can complicate the reaction.

    • Solution:

      • Dry Your Reagents: Ensure your starting amide and any solvents like toluene or acetonitrile are rigorously dried before use.

      • Verify POCl₃ Quality: Use a fresh, unopened bottle of POCl₃ if possible. Older bottles may have absorbed atmospheric moisture.

      • Optimize Stoichiometry: The use of an inorganic chloride, such as Lithium Chloride (LiCl), has been shown to reduce bromo-impurities when starting from a bromo-precursor, thereby improving the purity and yield of the desired chlorinated product.[1] A typical molar equivalent range for the inorganic chloride is 1.0-3.0.[1]

  • Cause B: Sub-optimal Temperature and Reaction Time

    • Insight: This reaction requires thermal energy to proceed efficiently. However, excessive heat can lead to decomposition and the formation of tar-like side products. The reaction temperature needs to be high enough to drive the reaction but low enough to maintain control.

    • Solution:

      • Controlled Heating: Heat the reaction mixture to a temperature range of 50-90°C.[1] A temperature of 80°C is often cited as a good starting point.[1] Use an oil bath for stable and uniform heating.

      • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the consumption of the starting material using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-3 hours.[1]

  • Cause C: Inefficient Quenching and Isolation

    • Insight: The quenching step, where the reaction mixture is added to ice water, is highly exothermic and must be performed carefully. Adding the mixture too quickly can cause a rapid temperature spike, leading to product degradation.

    • Solution:

      • Slow, Controlled Quench: Cool the reaction mixture to approximately 30°C before slowly adding it to a vigorously stirred vessel of ice water.[1]

      • Effective Purification: The crude product can be purified by slurrying it in a solvent like isopropanol.[1] This helps to remove residual reagents and more soluble impurities.

ParameterRecommended RangeRationale
Inorganic Chloride (e.g., LiCl) 1.0 - 3.0 equivalentsReduces bromo-impurities, improving product purity.[1]
Reaction Temperature 50 - 90 °CBalances reaction rate against thermal decomposition.[1]
Solvent Toluene or AcetonitrileProvides a suitable reaction medium.[1]
Part B: Hydrolysis of 3,6-Dichloropyrazine-2-carbonitrile

Question 2: During the hydrolysis of the nitrile, I'm observing incomplete conversion and the formation of significant side products. How can I optimize this step for a higher yield of the carboxylic acid?

The primary challenge in this hydrolysis is to completely convert the nitrile group to a carboxylic acid without promoting nucleophilic substitution of the chlorine atoms on the pyrazine ring.

Answer:

  • Cause A: Hydrolysis Conditions are Too Harsh or Too Mild

    • Insight: Both acidic and basic conditions can hydrolyze the nitrile. However, the electron-deficient nature of the dichloropyrazine ring makes it susceptible to nucleophilic attack, especially at elevated temperatures. Using a strong base like NaOH at high temperatures can lead to the formation of unwanted 3-chloro-6-hydroxypyrazine-2-carboxylic acid. Conversely, conditions that are too mild will result in incomplete conversion, potentially isolating the amide intermediate.

    • Solution:

      • Consider Base Hydrolysis with LiOH: Lithium hydroxide (LiOH) has been used effectively for the hydrolysis of similar chloropyrazine esters in high yield, as it can be less harsh than NaOH while still being effective.[2]

      • Stepwise Temperature Increase: Begin the hydrolysis at a moderate temperature (e.g., 50-60°C) and monitor the reaction. If the conversion is slow, gradually increase the temperature, but try not to exceed 80-90°C to minimize side reactions.

      • Explore Acid Catalysis: Alternatively, aqueous sulfuric or hydrochloric acid can be used. This avoids the risk of nucleophilic substitution by hydroxide but may require higher temperatures or longer reaction times. The optimal conditions should be determined empirically.

  • Cause B: Inefficient Product Isolation

    • Insight: The product is an acid. After hydrolysis (especially under basic conditions), the product exists as its carboxylate salt, which is soluble in water. To isolate the product, the solution must be carefully acidified to precipitate the neutral carboxylic acid.

    • Solution:

      • Precise pH Adjustment: After the reaction is complete, cool the mixture in an ice bath. Slowly add concentrated HCl or H₂SO₄ with vigorous stirring to adjust the pH to 2-3.[3] Adding the acid too quickly can cause localized heating and potential degradation.

      • Maximize Precipitation: Allow the mixture to stir in the ice bath for at least 30-60 minutes after acidification to ensure complete precipitation before filtering.

      • Check the Filtrate: If you suspect significant product remains in the aqueous filtrate, it can be extracted with a suitable organic solvent like ethyl acetate.[3]

Troubleshooting_Hydrolysis Start Low Yield in Hydrolysis Step? Check_Conversion TLC/HPLC shows high starting material? Start->Check_Conversion Check_SideProducts TLC/HPLC shows significant side products? Start->Check_SideProducts Check_Workup Reaction complete, but low isolated mass? Start->Check_Workup Action_Mild Increase Temp/Time or use stronger base/acid. Monitor closely. Check_Conversion->Action_Mild Yes Action_Harsh Decrease Temp or use milder base (e.g., LiOH). Consider acid hydrolysis. Check_SideProducts->Action_Harsh Yes Action_Workup Verify final pH is 2-3. Allow for full precipitation. Extract filtrate with Ethyl Acetate. Check_Workup->Action_Workup Yes

Caption: Decision tree for troubleshooting the hydrolysis step.

Frequently Asked Questions (FAQs)

  • Q1: What are the best analytical methods to monitor these reactions?

    • A: For reaction monitoring, Thin-Layer Chromatography (TLC) using a mobile phase like n-hexane:ethyl acetate is excellent for quick checks.[4] For quantitative analysis of reaction progress and final product purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2] Structural confirmation should be done using ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]

  • Q2: Are there any alternative synthetic routes I could consider?

    • A: While the nitrile hydrolysis route is common, other strategies exist. For instance, directed ortho-lithiation of a 2,5-dichloropyrazine followed by quenching with CO₂ (dry ice) could theoretically yield the desired product. However, controlling the regioselectivity of the lithiation can be challenging and may lead to a mixture of products.[6]

  • Q3: What are the most critical safety precautions for this synthesis?

    • A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It must be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The quenching step is also highly exothermic and requires careful, slow addition to prevent splashing and uncontrolled boiling.

  • Q4: How can I confirm the final structure and rule out the hydroxylated side product?

    • A: High-resolution mass spectrometry (HRMS) is the most definitive method. It will provide a precise mass that can distinguish between the desired dichlorinated product (C₅H₂Cl₂N₂O₂) and the monochloro-monohydroxy byproduct (C₅H₃ClN₂O₃). ¹H NMR will also show distinct chemical shifts for the single aromatic proton in each compound.

References

Stability issues of 3,6-Dichloropyrazine-2-carboxylic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,6-Dichloropyrazine-2-carboxylic Acid

Welcome to the dedicated technical support guide for this compound (CAS 356783-15-8). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the handling and reactivity of this versatile but sensitive building block. Our goal is to provide field-proven insights and robust troubleshooting strategies to ensure the success of your experimental work.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during reactions involving this compound. The inherent electronic properties of the dichloropyrazine ring system dictate its reactivity and stability, often leading to predictable but avoidable side reactions.

Q1: Why am I getting low yields or no product in my amide coupling reaction?

This is the most frequently encountered issue. The low reactivity of the carboxylic acid, coupled with the susceptibility of the pyrazine ring to side reactions, often complicates amide bond formation.

Probable Cause 1: Insufficient Carboxylic Acid Activation

The pyrazine ring, particularly when substituted with two electron-withdrawing chlorine atoms, significantly reduces the nucleophilicity of the carboxylic acid group. This deactivation makes it challenging for standard coupling reagents to form the activated ester intermediate efficiently.

  • Expert Insight: Standard reagents like DCC or EDC/HOBt may be too slow or inefficient, leading to sluggish reactions and the prevalence of side reactions.[1] For electron-deficient systems, more potent activating agents are required.

  • Solution Protocol:

    • Employ High-Potency Coupling Reagents: Utilize uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts like PyBOP. These reagents are specifically designed for challenging couplings.

    • Use a Non-Nucleophilic Base: A bulky, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is crucial. It acts as a proton scavenger without competing with the desired amine nucleophile.

    • Solvent Choice: Perform the reaction in anhydrous aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

    • Alternative Activation: For particularly stubborn couplings, consider converting the carboxylic acid to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2] This creates a highly reactive intermediate but requires stringent anhydrous conditions and careful handling due to the hazardous nature of the reagents.[2]

Probable Cause 2: Competing Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the 3- and 6-positions are activated towards nucleophilic attack due to the electron-deficient nature of the pyrazine ring.[3][4] The amine intended for amide coupling can act as a nucleophile and displace one of the chloro-substituents, especially under elevated temperatures or with less sterically hindered amines.

  • Solution Protocol:

    • Strict Temperature Control: Maintain the reaction at a low temperature (0 °C to room temperature) to favor amide coupling over the higher activation energy SNAr pathway.

    • Order of Addition: Add the amine nucleophile only after the carboxylic acid has been pre-activated with the coupling reagent (typically for 15-30 minutes) to ensure the activated species is readily available for reaction.

Troubleshooting Workflow: Amide Coupling Reactions

G start Low Amide Yield check_activation Review Activation Protocol start->check_activation check_snar Check for SNAr Byproducts (LC-MS Analysis) check_activation->check_snar Activation is robust reagent_std Using EDC/HOBt or DCC? check_activation->reagent_std Is activation weak? temp_high Reaction Temp > RT? check_snar->temp_high Yes, SNAr observed success Improved Yield check_snar->success No SNAr byproducts reagent_std->check_snar No reagent_strong Switch to HATU or T3P with DIPEA base reagent_std->reagent_strong Yes reagent_strong->success temp_low Maintain at 0°C to RT Pre-activate acid before adding amine temp_high->temp_low Yes temp_high->success No, temp is low temp_low->success

Caption: Troubleshooting decision tree for low-yield amide coupling.

Q2: My reaction is producing 2,5-dichloropyrazine. What is causing this decarboxylation?

The loss of the carboxylic acid group is a classic instability pathway for pyrazine-2-carboxylic acids, analogous to the well-documented decarboxylation of picolinic acid.[5][6]

Probable Cause: Thermal or Acid/Base-Catalyzed Decarboxylation

The nitrogen atom at the 1-position of the pyrazine ring can stabilize the negative charge that develops on the ring during the transition state of decarboxylation.[6] This process is significantly accelerated by heat.[7] The melting point of pyrazinecarboxylic acid itself is accompanied by decomposition, indicating inherent thermal instability.[8]

  • Mechanism Insight: The reaction likely proceeds through a zwitterionic intermediate where the ring nitrogen is protonated and the carboxyl group is deprotonated. This conformation facilitates the elimination of CO₂.[6]

  • Solution Protocol:

    • Impose Strict Temperature Limits: Avoid heating reactions above 60-70 °C whenever possible. If elevated temperatures are required, perform time-course studies to determine the onset of decarboxylation.

    • pH Control: Avoid strongly acidic or basic conditions during workup, as these can catalyze the decarboxylation process.[9]

    • Solvent Selection: In high-boiling point solvents (e.g., Toluene, Xylene), the risk of decarboxylation increases dramatically with temperature. If possible, choose lower-boiling point solvents.

Proposed Decarboxylation Pathway

Caption: Proposed zwitterion-mediated thermal decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for this compound?

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent hydrolysis from atmospheric moisture.[12]

  • Handling: Use personal protective equipment, including gloves and safety glasses. Avoid creating dust.[11] Handle in a chemical fume hood.

Q2: How does pH affect the stability of this compound in aqueous media?

The compound's stability is pH-dependent. Both strongly acidic and basic conditions can promote the hydrolysis of the chloro-substituents to form hydroxy-pyrazines.[13] Extreme pH levels can also accelerate decarboxylation. For aqueous workups or solutions, it is best to maintain a pH as close to neutral as possible and to minimize the duration of exposure.

Q3: What solvents should I avoid?

  • Protic Solvents at High Temperatures: Avoid heating in nucleophilic protic solvents like methanol or ethanol. This can lead to SNAr, replacing the chlorine atoms with methoxy or ethoxy groups.[4]

  • Wet Solvents: Always use anhydrous solvents to prevent hydrolysis of the chloro groups and to ensure the efficiency of water-sensitive coupling reagents.

ParameterRecommendationRationale
Amide Coupling Reagents: HATU, T3P, or Acyl Chloride formation. Base: DIPEA.Overcomes the low reactivity of the electron-deficient carboxylic acid.[14][15]
Temperature Maintain reactions at 0 °C to RT; avoid exceeding 70 °C.Minimizes risk of thermal decarboxylation and SNAr side reactions.[7]
Solvents Anhydrous DMF, DCM, THF, Acetonitrile.Aprotic nature prevents unwanted side reactions with the acid and chloro-substituents.
pH Control Maintain near-neutral pH during aqueous workups.Avoids acid/base-catalyzed hydrolysis of chloro groups and decarboxylation.[13]
Storage 2-8 °C, dry, under inert atmosphere.Prevents degradation from atmospheric moisture and ensures long-term purity.[12]

References

Validation & Comparative

A Senior Scientist's Comparative Guide to the Spectroscopic Analysis of 3,6-Dichloropyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 3,6-Dichloropyrazine-2-carboxylic acid, a key heterocyclic building block in pharmaceutical and agrochemical development. We will delve into a detailed Nuclear Magnetic Resonance (NMR) analysis, offering both proven experimental protocols and a thorough interpretation of ¹H and ¹³C NMR spectra. Furthermore, this guide will objectively compare the insights gained from NMR with those from complementary analytical techniques like Mass Spectrometry and Infrared (IR) Spectroscopy, providing a holistic view of its structural elucidation.

Part 1: The Analyte - Structure and Properties

This compound (CAS No. 356783-15-8) is a substituted pyrazine derivative. The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electron deficiency is further intensified by three electron-withdrawing substituents: two chlorine atoms and a carboxylic acid group. Understanding this electronic structure is paramount for interpreting its spectroscopic data.

Below is the chemical structure with standardized numbering for NMR assignment.

cluster_main Comprehensive Structural Elucidation cluster_techniques Analytical Techniques cluster_results Information Gained start 3,6-Dichloropyrazine- 2-carboxylic Acid Sample NMR NMR Spectroscopy (¹H, ¹³C) start->NMR MS Mass Spectrometry (MS) start->MS IR FTIR Spectroscopy start->IR NMR_info Carbon-Hydrogen Framework Connectivity Chemical Environment NMR->NMR_info MS_info Molecular Weight Elemental Composition (Cl Isotopes) Fragmentation Pattern MS->MS_info IR_info Functional Group Identification (-COOH, C=O, C-Cl) IR->IR_info end_node Confirmed Structure NMR_info->end_node MS_info->end_node IR_info->end_node

A Comparative Guide to the Analytical Characterization of 3,6-Dichloropyrazine-2-carboxylic Acid: An FT-IR Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel heterocyclic compounds is paramount. 3,6-Dichloropyrazine-2-carboxylic acid, a key building block in the synthesis of various bioactive molecules, demands rigorous analytical characterization to ensure its identity, purity, and suitability for downstream applications. This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary tool for the characterization of this compound. Furthermore, it offers a comparative perspective on other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, to provide a holistic understanding of its structural features.

The Central Role of Vibrational Spectroscopy: Unveiling the Molecular Fingerprint

FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule. When infrared radiation interacts with a sample, specific frequencies are absorbed, corresponding to the stretching, bending, and other vibrational motions of the chemical bonds. This absorption pattern creates a unique spectral fingerprint, providing invaluable information about the functional groups present in the molecule.

For a molecule like this compound, FT-IR spectroscopy is particularly adept at identifying the characteristic vibrations of the carboxylic acid group (C=O and O-H) and the substituted pyrazine ring (C-N, C-Cl).

Interpreting the FT-IR Spectrum of this compound

While an experimental spectrum for this compound is not publicly available, a detailed interpretation can be constructed based on the well-established characteristic absorption frequencies of its constituent functional groups and data from closely related pyrazine derivatives.[1][2][3][4]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
O-H Stretch (Carboxylic Acid)3300 - 2500Broad, StrongThe broadness is due to intermolecular hydrogen bonding between the carboxylic acid groups, often forming dimers in the solid state.[5]
C-H Stretch (Aromatic)~3100 - 3000Weak to MediumAromatic C-H stretching vibrations typically appear at slightly higher wavenumbers than aliphatic C-H stretches.
C=O Stretch (Carboxylic Acid)~1710 - 1680StrongThe position of this band is sensitive to hydrogen bonding. Conjugation with the pyrazine ring can also influence its frequency.
C=N and C=C Stretch (Pyrazine Ring)~1600 - 1400Medium to StrongThe pyrazine ring exhibits several characteristic stretching vibrations in this region. The exact positions are influenced by the chloro and carboxylic acid substituents.
O-H Bend (in-plane)~1440 - 1395MediumThis band can sometimes be coupled with C-H bending modes.
C-O Stretch (Carboxylic Acid)~1320 - 1210Medium to StrongCoupled with the O-H bend, this vibration is characteristic of the carboxylic acid group.
C-Cl Stretch~800 - 600StrongThe carbon-chlorine stretching vibrations are typically found in this region of the fingerprint area.
O-H Bend (out-of-plane)~950 - 910Broad, MediumThis broad absorption is another characteristic feature of hydrogen-bonded carboxylic acids.

This predicted spectrum provides a solid foundation for the identification and preliminary purity assessment of this compound.

A Comparative Look: FT-IR in the Context of Other Analytical Techniques

While FT-IR provides excellent information on functional groups, a comprehensive characterization often necessitates the use of complementary techniques. Here, we compare the utility of FT-IR with NMR and Raman spectroscopy for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise connectivity of atoms within a molecule. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

For this compound, ¹H NMR would be expected to show a single, sharp singlet for the proton on the pyrazine ring, and a broad singlet for the acidic proton of the carboxylic acid group at a significantly downfield chemical shift (typically >10 ppm).[6] The ¹³C NMR would reveal distinct signals for each of the carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid appearing at the lowest field.

Synergy with FT-IR: While FT-IR confirms the presence of the carboxylic acid and the substituted aromatic ring, NMR definitively establishes the substitution pattern and the number of protons on the ring, crucial for distinguishing between isomers like 3,5-Dichloropyrazine-2-carboxylic acid and this compound.[7][8]

Raman Spectroscopy

Raman spectroscopy, like FT-IR, is a form of vibrational spectroscopy. However, it relies on the inelastic scattering of light (the Raman effect) rather than absorption. The selection rules for Raman and IR spectroscopy are different, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Key Differences and Complementarity:

  • Symmetry: For centrosymmetric molecules, vibrations that are Raman active are often IR inactive, and vice versa. While this compound is not centrosymmetric, the pyrazine ring itself has a high degree of symmetry, and this principle can still lead to complementary information.

  • Polarizability vs. Dipole Moment: Raman activity depends on a change in the polarizability of a bond during a vibration, while IR activity depends on a change in the dipole moment.[9] This means that symmetric, non-polar bonds (like C-C in some cases) can be strong in the Raman spectrum but weak in the IR. The symmetric breathing modes of the pyrazine ring are often prominent in the Raman spectrum.[10][11]

  • Sample Preparation: Raman spectroscopy often requires minimal to no sample preparation and is less susceptible to interference from water, making it advantageous for in-situ or aqueous measurements.

In the context of this compound, Raman spectroscopy would be particularly useful for probing the vibrations of the pyrazine ring and the C-Cl bonds, providing complementary data to the FT-IR spectrum.

Experimental Protocol: ATR-FT-IR Analysis of this compound

Attenuated Total Reflectance (ATR) is a sampling technique that has become the standard for obtaining high-quality FT-IR spectra of solid and liquid samples with minimal sample preparation.

Workflow for ATR-FT-IR Analysis

Caption: Workflow for ATR-FT-IR analysis of a solid sample.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

    • The ATR accessory should be securely installed in the sample compartment.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to avoid cross-contamination from previous samples.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal. Only a few milligrams of the sample are required.

  • Pressure Application:

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Inconsistent pressure can lead to variations in spectral intensity and band shapes.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the mid-infrared range (4000 - 400 cm⁻¹).

  • Post-Measurement Cleaning:

    • After the measurement is complete, raise the press and carefully remove the sample from the crystal.

    • Clean the ATR crystal thoroughly as described in step 2.

  • Data Processing and Analysis:

    • The resulting spectrum should be baseline-corrected and the peaks labeled.

    • Compare the observed peak positions and intensities with the expected values for this compound and with reference spectra of related compounds if available.

Conclusion: A Multi-faceted Approach to Structural Verification

FT-IR spectroscopy serves as a rapid, reliable, and highly informative technique for the initial characterization of this compound. It provides a distinct molecular fingerprint, confirming the presence of key functional groups and offering insights into intermolecular interactions. For unambiguous structural confirmation and to distinguish between closely related isomers, a synergistic approach employing FT-IR in conjunction with NMR and, where beneficial, Raman spectroscopy, is the gold standard in modern chemical research and development. This integrated analytical strategy ensures the highest level of confidence in the identity and quality of this important synthetic intermediate.

References

A Comparative Guide to the Reactivity of 3,6- and 3,5-Dichloropyrazine-2-carboxylic Acid for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, pyrazine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Their prevalence stems from their ability to engage in a diverse array of chemical transformations, allowing for the facile introduction of various pharmacophoric elements. Among the plethora of pyrazine building blocks, dichlorinated pyrazine carboxylic acids serve as particularly versatile intermediates. The electronic and steric landscape of these molecules, dictated by the substitution pattern of the chlorine atoms and the carboxylic acid group, profoundly influences their reactivity. This guide provides an in-depth comparative analysis of the reactivity of two key isomers: 3,6-Dichloropyrazine-2-carboxylic acid and 3,5-Dichloropyrazine-2-carboxylic acid. Understanding the nuanced differences in their chemical behavior is critical for the strategic design and efficient execution of synthetic routes towards novel drug candidates.

The Decisive Role of Substituent Positioning: An Electronic and Steric Overview

The reactivity of the pyrazine ring is fundamentally governed by the electron-withdrawing nature of its two nitrogen atoms, which renders the carbon atoms electrophilic and susceptible to nucleophilic attack. The presence of two chlorine atoms and a carboxylic acid group further modulates this intrinsic reactivity. The specific placement of these substituents in the 3,6- and 3,5-isomers creates distinct electronic and steric environments, leading to divergent reactivity profiles, particularly in nucleophilic aromatic substitution (SNAr) reactions.

3,5-Dichloropyrazine-2-carboxylic Acid: A Case of Clear Regioselectivity

In 3,5-Dichloropyrazine-2-carboxylic acid, the carboxylic acid group at the C-2 position exerts a powerful electron-withdrawing effect. This effect, coupled with the inherent electron deficiency of the pyrazine ring, significantly activates the chlorine atoms towards nucleophilic displacement. Crucially, the regioselectivity of nucleophilic attack is well-established. The electron-withdrawing nature of the carboxylic acid group directs incoming nucleophiles preferentially to the C-5 position[1]. This is a classic example of substituent-directed regioselectivity in SNAr reactions on electron-deficient heterocycles.

The rationale behind this selectivity lies in the stabilization of the Meisenheimer intermediate formed during the reaction. Nucleophilic attack at C-5 allows for the delocalization of the resulting negative charge onto the electron-withdrawing carboxylic acid group, a stabilizing interaction that is not possible with attack at the C-3 position.

graph TD; A[3,5-Dichloropyrazine-2-carboxylic Acid] --&gt; B{Nucleophilic Attack}; B --&gt; C[Attack at C-5 (Favored)]; B --&gt; D[Attack at C-3 (Disfavored)]; C --&gt; E[Stabilized Meisenheimer Intermediate]; D --&gt; F[Less Stabilized Meisenheimer Intermediate]; E --&gt; G[Major Product: 5-Substituted-3-chloropyrazine-2-carboxylic acid]; F --&gt; H[Minor Product];
Regioselectivity in SNAr of 3,5-Dichloropyrazine-2-carboxylic Acid.
This compound: A Balance of Electronic Activation and Steric Hindrance

The reactivity of this compound presents a more complex scenario. Both chlorine atoms are positioned alpha to a ring nitrogen, which strongly activates them towards nucleophilic attack. However, the chlorine at the C-3 position is ortho to the carboxylic acid group, while the chlorine at the C-6 position is meta.

Based on fundamental principles of heterocyclic chemistry, the following predictions can be made:

  • Electronic Activation: Both the C-3 and C-6 positions are highly activated due to their proximity to the ring nitrogens.

  • Steric Hindrance: The C-3 position is significantly more sterically hindered due to the adjacent bulky carboxylic acid group. This steric impediment would likely disfavor the approach of a nucleophile.

  • Predicted Regioselectivity: Consequently, nucleophilic attack is anticipated to occur preferentially at the C-6 position. The C-6 position offers a highly activated site with significantly less steric hindrance compared to the C-3 position.

graph TD; A[this compound] --&gt; B{Nucleophilic Attack}; B --&gt; C[Attack at C-6 (Predicted)]; B --&gt; D[Attack at C-3 (Disfavored)]; C --&gt; E[Less Steric Hindrance]; D --&gt; F[Significant Steric Hindrance]; E --&gt; G[Major Product: 6-Substituted-3-chloropyrazine-2-carboxylic acid]; F --&gt; H[Minor Product];
Predicted Regioselectivity in SNAr of this compound.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Feature3,5-Dichloropyrazine-2-carboxylic acidThis compoundRationale
Most Reactive Site C-5C-6 (Predicted)Electronic activation by the carboxylic acid at C-2 directs to C-5. For the 3,6-isomer, C-6 is electronically activated and less sterically hindered than C-3.
Key Influencing Factor Electronic (directing effect of COOH)Steric (hindrance from adjacent COOH)The regioselectivity in the 3,5-isomer is primarily governed by electronic effects. In the 3,6-isomer, steric hindrance is expected to be the dominant factor in determining the site of attack.
Expected Major Product 5-Substituted-3-chloropyrazine-2-carboxylic acid6-Substituted-3-chloropyrazine-2-carboxylic acidBased on the predicted regioselectivity.

Reactivity at the Carboxylic Acid Group: Amide Bond Formation

Both isomers possess a carboxylic acid functionality, which is a key handle for further derivatization, most commonly through amide bond formation. The reactivity of the carboxylic acid itself is not expected to differ significantly between the two isomers, as the electronic environment of the carboxyl group is broadly similar.

Standard peptide coupling reagents can be employed for the synthesis of amides from both 3,5- and 3,6-dichloropyrazine-2-carboxylic acids. The choice of coupling reagent and reaction conditions will depend on the nature of the amine and the desired scale of the reaction.

graph TD; subgraph "Amide Bond Formation" A[Dichloropyrazine-2-carboxylic Acid] --&gt; B{Activation}; B --&gt; C[Activated Intermediate (e.g., Acyl Chloride, Active Ester)]; C --&gt; D{Amine Coupling}; D --&gt; E[Dichloropyrazine-2-carboxamide]; end
General Workflow for Amide Bond Formation.

Experimental Protocols

The following protocols are representative examples for conducting nucleophilic aromatic substitution and amide bond formation with dichloropyrazine-2-carboxylic acids. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dichloropyrazine-2-carboxylic acid (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Base Addition: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA; 1.5-2.0 eq.) to the solution and stir for 10-15 minutes at room temperature.

  • Nucleophile Addition: Add the desired nucleophile (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically between 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with 1M HCl to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Amide Bond Formation
  • Activation: To a solution of the dichloropyrazine-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DCM or DMF), add a coupling reagent (e.g., HATU, HOBt/EDC, or SOCl₂; 1.1-1.2 eq.) and a suitable base (e.g., DIPEA or triethylamine; 2.0-3.0 eq.). Stir the mixture at room temperature for 30-60 minutes.

  • Amine Addition: Add the desired amine (1.0-1.1 eq.) to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography or recrystallization.

Spectroscopic Data Comparison

While a comprehensive set of directly comparable experimental data is not available in a single source, the following table provides representative NMR data for related compounds to aid in the characterization of reaction products.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Reference
3-Chloropyrazine-2-carboxylic acid8.6-8.8 (d, 1H), 8.5-8.7 (d, 1H)~165 (C=O), ~150 (C-Cl), ~148, ~145[2]
5-Chloropyrazine-2-carboxylic acid9.1 (s, 1H), 8.8 (s, 1H)~164 (C=O), ~152 (C-Cl), ~147, ~145[3]
2,6-Dichloropyrazine8.5 (s, 2H)~149 (C-Cl), ~144[4]

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Conclusion

The reactivity of 3,5- and 3,6-dichloropyrazine-2-carboxylic acids is dictated by a subtle interplay of electronic and steric effects. For 3,5-dichloropyrazine-2-carboxylic acid, the regioselectivity of nucleophilic aromatic substitution is well-defined, with a strong preference for attack at the C-5 position, driven by the electronic influence of the C-2 carboxylic acid. In contrast, for this compound, while both chlorine atoms are electronically activated, steric hindrance from the adjacent carboxylic acid group is predicted to direct nucleophilic attack to the C-6 position. Both isomers are amenable to standard amide bond formation protocols. A thorough understanding of these reactivity patterns is essential for synthetic chemists to effectively utilize these valuable building blocks in the development of novel and complex molecular architectures for drug discovery.

References

A Comparative Guide to Catalyst Systems for Cross-Coupling Reactions with 3,6-Dichloropyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The functionalization of pyrazine scaffolds is a cornerstone in the development of novel pharmaceuticals, agrochemicals, and functional materials. Pyrazine derivatives are integral to a wide array of biologically active molecules, including kinase inhibitors and antibacterial agents.[1] Among the myriad of pyrazine building blocks, 3,6-Dichloropyrazine-2-carboxylic acid stands out as a versatile substrate, offering multiple reaction sites for diversification. The two chlorine atoms and the carboxylic acid group provide orthogonal handles for sequential chemical modifications, enabling the construction of complex molecular architectures.

This guide provides a comparative analysis of various catalytic systems for the cross-coupling functionalization of this compound. We will delve into the nuances of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, supported by experimental data from analogous systems and detailed, field-proven protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Understanding the Reactivity and Regioselectivity of this compound

The pyrazine ring is an electron-deficient heterocycle, which influences the reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The two chlorine atoms in this compound are not electronically equivalent. The chlorine at the C6 position is generally more susceptible to oxidative addition to a Pd(0) catalyst compared to the chlorine at the C3 position. This is due to the electronic influence of the adjacent carboxylic acid group and the nitrogen atoms in the ring.[2]

Several factors can influence the regioselectivity of cross-coupling reactions on dihalo-N-heterocycles:

  • Electronic Effects: The position of the halogen relative to the nitrogen atoms and other substituents significantly impacts the electrophilicity of the carbon-halogen bond. Generally, halogens at positions alpha to a nitrogen atom are more activated towards oxidative addition.[3]

  • Steric Hindrance: Bulky substituents adjacent to a halogen can hinder the approach of the catalyst, favoring reaction at a less sterically encumbered site.

  • Ligand Choice: The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand on the palladium catalyst can dramatically influence which halogen is activated. Bulky, electron-rich ligands can sometimes override the intrinsic electronic preferences of the substrate, leading to unconventional site selectivity.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can also play a crucial role in determining the regioselectivity of the coupling reaction.

For this compound, mono-functionalization is expected to predominantly occur at the C6 position under standard palladium-catalyzed conditions. Achieving selective coupling at the C3 position would likely require a catalyst system with specialized ligands or a strategic blocking of the C6 position.

Comparative Analysis of Catalytic Systems

While specific experimental data for the cross-coupling of this compound is not extensively available in the public domain, we can draw valuable insights from studies on structurally similar dichloropyrazines, dichloropyridines, and dichloropyridazines. The following sections present a comparative overview of catalyst systems for common cross-coupling reactions, with performance data extrapolated from these analogous systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4][5] For the arylation of this compound, the choice of catalyst and conditions is critical for achieving high yields and controlling regioselectivity.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%) (Analogous Systems)Remarks
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10070-90A standard, reliable catalyst for many aryl chlorides. Good for initial screening.[6]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O60-10085-95SPhos is a bulky, electron-rich ligand that is often effective for challenging substrates.[5]
Pd₂(dba)₃ / XPhosCs₂CO₃t-BuOH80-110>90XPhos is another highly effective Buchwald ligand for difficult couplings.
PdCl₂(dppf)Na₂CO₃DMF90-12060-85Dppf is a bidentate ligand that can offer different selectivity compared to monodentate ligands.[1]

Expert Insights: For the Suzuki-Miyaura coupling of this compound, starting with a robust catalyst system like Pd(OAc)₂/SPhos is recommended, as it has shown high efficacy for other electron-deficient heteroaryl chlorides. The use of a strong base like K₃PO₄ is often necessary to facilitate the transmetalation step with the boronic acid. The carboxylic acid moiety may need to be protected (e.g., as an ester) to prevent side reactions, although in some cases, the reaction can proceed with the free acid.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[7][8] This reaction is particularly valuable in pharmaceutical chemistry for the synthesis of arylamines.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%) (Analogous Systems)Remarks
Pd₂(dba)₃ / BINAPNaOt-BuToluene80-10075-95A classic catalyst system for C-N coupling.[7]
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane90-11080-98Xantphos is a wide bite-angle ligand, often effective in preventing β-hydride elimination and promoting reductive elimination.[9]
G3-Xantphos PrecatalystDBUMeCN/PhMe140>90A modern, air-stable precatalyst that allows for the use of a soluble organic base (DBU), which can be advantageous in flow chemistry.[10][11]
Pd(OAc)₂ / JosiphosK₂CO₃Toluene10070-90Josiphos ligands have shown good performance in the amination of challenging chloroheterocycles.[12]

Expert Insights: The Buchwald-Hartwig amination of this compound will likely require a strong base such as NaOt-Bu or K₃PO₄. The choice of ligand is crucial, with bulky, electron-rich phosphines like Xantphos or Josiphos often providing the best results. The use of modern palladium precatalysts can simplify the experimental setup and improve reproducibility. As with the Suzuki coupling, protection of the carboxylic acid may be necessary.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[13][14][15]

| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) (Analogous Systems) | Remarks | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₄ | CuI | Et₃N | THF | 25-60 | 60-85 | The classic Sonogashira conditions. | | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 25-80 | 70-95 | A very common and effective catalyst system. | | Pd(OAc)₂ / Xantphos | None (Cu-free) | DMAP | Dioxane | 160 | 70-90 | Copper-free conditions can be beneficial for substrates that are sensitive to copper.[16] |

Expert Insights: For the Sonogashira coupling of this compound, the standard PdCl₂(PPh₃)₂/CuI system is a good starting point. An amine base such as triethylamine or diisopropylethylamine is typically used as both the base and, in some cases, the solvent. Copper-free conditions are also an option and may offer advantages in terms of reduced homocoupling of the alkyne and easier purification. The high temperature required for some copper-free protocols may be a consideration.

Experimental Protocols

The following are representative, detailed protocols for the cross-coupling of this compound. These protocols are based on established procedures for analogous substrates and should be optimized for the specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound methyl ester (assuming protection of the carboxylic acid).

Materials:

  • This compound methyl ester (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk flask, add this compound methyl ester, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with argon three times.

  • Add the catalyst premix to the Schlenk flask via syringe.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the reaction mixture.

  • Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound methyl ester with a primary or secondary amine.

Materials:

  • This compound methyl ester (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • To a glovebox, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to an oven-dried Schlenk flask.

  • Add anhydrous toluene to the flask.

  • Add this compound methyl ester and the amine to the reaction mixture.

  • Seal the Schlenk flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Considerations and Visualizations

The catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions share common fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination. Understanding these cycles is crucial for troubleshooting and optimizing reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX OA Oxidative Addition (Ar-X) PdII_ArAr Ar-Pd(II)L₂-Ar' PdII_ArX->PdII_ArAr Transmetalation Transmetalation (Ar'B(OH)₂ + Base) PdII_ArAr->Pd0 Product Ar-Ar' PdII_ArAr->Product RE Reductive Elimination

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX OA Oxidative Addition (Ar-X) PdII_Amide Ar-Pd(II)L₂(NR₂) PdII_ArX->PdII_Amide Amine_Coord Amine Coordination & Deprotonation (R₂NH + Base) PdII_Amide->Pd0 Product Ar-NR₂ PdII_Amide->Product RE Reductive Elimination Experimental_Workflow Start Start Setup Reaction Setup (Substrates, Catalyst, Base) Start->Setup Inert Inert Atmosphere (Evacuate/Backfill Ar/N₂) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heating & Stirring Solvent->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Chromatography) Workup->Purify Analysis Product Analysis (NMR, MS) Purify->Analysis End End Analysis->End

References

In-Silico Modeling of 3,6-Dichloropyrazine-2-carboxylic Acid Reactivity: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of in-silico strategies for modeling the reactivity of 3,6-Dichloropyrazine-2-carboxylic acid, a crucial scaffold in medicinal chemistry. We will explore various computational methods, offering a comparative analysis to aid researchers in selecting the most appropriate tools for their drug discovery and development pipelines.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound and its derivatives are key building blocks in the synthesis of a wide range of biologically active molecules. The pyrazine core is a common feature in many approved drugs and clinical candidates. The reactivity of the dichlorinated pyrazine ring, particularly its susceptibility to nucleophilic aromatic substitution (SNAr), allows for diverse functionalization and the generation of extensive compound libraries.[1][2] Understanding and predicting the reactivity of this scaffold is paramount for designing efficient synthetic routes and optimizing the properties of lead compounds.

In-silico modeling offers a powerful, cost-effective, and time-efficient alternative to traditional experimental approaches for studying chemical reactivity.[][4][5] By leveraging computational chemistry, researchers can gain deep insights into reaction mechanisms, predict the regioselectivity of reactions, and estimate the activation energies of potential transformations.[4][6][7] This guide will compare and contrast several in-silico methods for modeling the reactivity of this compound, providing the necessary theoretical background and practical considerations for their application.

I. Comparative Analysis of In-Silico Modeling Techniques

The choice of computational method is critical and depends on the specific research question, desired accuracy, and available computational resources. Here, we compare some of the most common approaches.

1. Density Functional Theory (DFT): The Gold Standard for Reactivity Prediction

DFT has emerged as one of the most popular and reliable methods for studying the electronic structure and reactivity of molecules.[4][8][9] It provides a good balance between accuracy and computational cost, making it suitable for a wide range of applications in organic and medicinal chemistry.[4]

  • Core Principles: DFT methods calculate the electron density of a molecule to determine its energy and other properties. This approach is computationally less demanding than traditional wave-function based methods while often providing comparable accuracy.[4]

  • Strengths for this Application:

    • High Accuracy: DFT can accurately predict molecular geometries, charge distributions, and reaction energetics.[8][9][10]

    • Versatility: It can be used to model a wide range of reactivity descriptors, including electrostatic potential (ESP) maps, frontier molecular orbitals (HOMO/LUMO), and Fukui functions, which are crucial for understanding electrophilic and nucleophilic attack sites.

    • Mechanistic Insights: DFT is well-suited for mapping reaction pathways, locating transition states, and calculating activation barriers, providing detailed mechanistic insights.[4][6]

  • Limitations:

    • Computational Cost: While more efficient than other high-level methods, DFT calculations can still be computationally intensive, especially for large systems or when exploring complex reaction networks.

    • Functional Dependence: The accuracy of DFT results depends on the choice of the exchange-correlation functional. Selecting the appropriate functional often requires benchmarking against experimental data or higher-level calculations.

2. Semi-Empirical Methods: A Faster Alternative for High-Throughput Screening

Semi-empirical methods offer a significant speed advantage over DFT by incorporating experimental parameters to simplify the calculations.

  • Core Principles: These methods use a simplified form of the Schrödinger equation and replace many of the complex integrals with parameters derived from experimental data.

  • Strengths for this Application:

    • Speed: Their computational efficiency makes them ideal for high-throughput virtual screening of large compound libraries to quickly assess the reactivity of numerous derivatives.

    • Qualitative Trends: They can provide valuable qualitative insights into reactivity trends within a series of related compounds.

  • Limitations:

    • Lower Accuracy: The reliance on parameterization can lead to lower accuracy compared to DFT, especially for molecules that differ significantly from the training set used to develop the parameters.

    • Limited Scope: They may not be suitable for detailed mechanistic studies or for accurately predicting reaction barriers.

3. Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR): Data-Driven Predictions

QSAR and QSRR models use statistical methods to correlate molecular descriptors with experimental activity or reactivity.

  • Core Principles: These models are built by training on a dataset of molecules with known properties. The resulting statistical model can then be used to predict the properties of new, untested compounds.[11]

  • Strengths for this Application:

    • Rapid Predictions: Once a model is built, it can predict the reactivity of new molecules almost instantaneously.

    • Library Design: QSRR can be a valuable tool in the design of combinatorial libraries by prioritizing compounds with desired reactivity profiles.[12]

  • Limitations:

    • Data Dependency: The predictive power of a QSAR/QSRR model is highly dependent on the quality and diversity of the training data.

    • Applicability Domain: The model's predictions are only reliable for molecules that fall within the "applicability domain" of the training set.

    • Lack of Mechanistic Insight: These models are "black boxes" and do not provide direct insight into the underlying chemical mechanisms.

Table 1: Comparison of In-Silico Modeling Techniques

MethodAccuracyComputational CostMechanistic InsightHigh-Throughput Capability
Density Functional Theory (DFT) HighHighExcellentModerate
Semi-Empirical Methods ModerateLowLimitedHigh
QSAR/QSRR VariableVery LowNoneVery High
II. Recommended Workflow for In-Silico Reactivity Modeling of this compound

For a thorough investigation of the reactivity of this compound, a DFT-based approach is recommended. The following workflow outlines the key steps involved.

Step-by-Step Experimental Protocol:

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) to obtain a reasonable starting geometry.

  • DFT Geometry Optimization:

    • Perform a full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a 6-31G(d) basis set.[8][9]

    • Include a solvent model (e.g., Polarizable Continuum Model - PCM) to account for the effects of the solvent, which can significantly influence reactivity.

  • Calculation of Reactivity Descriptors:

    • Electrostatic Potential (ESP) Map: Calculate the ESP map to visualize the electron-rich and electron-poor regions of the molecule. This helps identify potential sites for nucleophilic and electrophilic attack. The carbonyl carbon and the carbons attached to the chlorine atoms are expected to be electrophilic.

    • Frontier Molecular Orbitals (HOMO/LUMO): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The LUMO distribution will indicate the most likely sites for nucleophilic attack.

    • Fukui Functions: Calculate the Fukui functions to quantify the local reactivity of different atomic sites towards nucleophilic, electrophilic, and radical attack.

  • Reaction Pathway Modeling (for specific reactions):

    • To study a specific reaction, such as a nucleophilic aromatic substitution, identify the reactants, products, and potential transition states.

    • Perform a transition state search (e.g., using a synchronous transit-guided quasi-Newton method) to locate the transition state structure.

    • Verify the transition state by performing a frequency calculation; a true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

    • Calculate the activation energy (the energy difference between the transition state and the reactants) to predict the reaction rate.

Workflow Diagram:

G cluster_prep Preparation cluster_dft DFT Calculations cluster_analysis Analysis & Prediction mol_build 1. Molecule Building (Avogadro/ChemDraw) mm_opt 2. Initial Optimization (MMFF94) mol_build->mm_opt dft_opt 3. Geometry Optimization (B3LYP/6-31G(d) + PCM) mm_opt->dft_opt react_desc 4. Calculate Reactivity Descriptors (ESP, HOMO/LUMO, Fukui) dft_opt->react_desc interpretation 5. Interpret Descriptors (Identify Reactive Sites) react_desc->interpretation ts_search 6. Transition State Search (for specific reactions) interpretation->ts_search activation_energy 7. Calculate Activation Energy ts_search->activation_energy caption In-silico reactivity modeling workflow.

Caption: A generalized workflow for in-silico reactivity modeling.

III. Interpreting Computational Results: A Case Study of Nucleophilic Aromatic Substitution (SNAr)

The two chlorine atoms on the pyrazine ring are susceptible to nucleophilic attack. In-silico modeling can predict which chlorine is more likely to be displaced and the relative ease of this substitution.

Predicted Reactivity Hotspots:

Based on the electron-withdrawing nature of the pyrazine nitrogens and the carboxylic acid group, the carbon atoms attached to the chlorine atoms (C3 and C6) are highly electrophilic.[1] DFT calculations of the ESP map and LUMO distribution would likely confirm these positions as the primary sites for nucleophilic attack.

Comparative Reactivity of C3 vs. C6:

The relative reactivity of the two chlorine atoms can be assessed by comparing the calculated activation energies for nucleophilic attack at each position. A lower activation energy implies a faster reaction rate. The specific nucleophile and reaction conditions will also influence the outcome.

Visualizing a Predicted Reaction Pathway:

The following diagram illustrates a hypothetical SNAr reaction pathway, which can be elucidated using DFT calculations.

G Reactants This compound + Nucleophile (Nu-) TS Transition State (Meisenheimer Complex) Reactants->TS ΔG‡ (Activation Energy) Product Monosubstituted Product + Cl- TS->Product caption Hypothetical SNAr reaction pathway.

Caption: A simplified representation of a nucleophilic aromatic substitution reaction pathway.

IV. Conclusion and Future Perspectives

In-silico modeling provides an indispensable toolkit for modern drug discovery and development. For a molecule like this compound, DFT calculations offer a robust and accurate method for predicting its reactivity, guiding synthetic efforts, and accelerating the design of new chemical entities. While DFT is computationally more demanding than semi-empirical or QSAR/QSRR methods, the detailed mechanistic insights it provides are often crucial for making informed decisions in a research pipeline.

Future advancements in computational hardware and algorithms, including the integration of machine learning and artificial intelligence, are expected to further enhance the predictive power and efficiency of these in-silico tools, making them even more accessible and integral to the field of medicinal chemistry.[5]

References

A Senior Application Scientist's Guide to Benchmarking Synthesis Routes for Substituted Pyrazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of Pyrazine Carboxylic Acids

The pyrazine ring, particularly when functionalized with a carboxylic acid moiety, represents a cornerstone scaffold in medicinal chemistry and materials science. Its prevalence is highlighted in critical pharmaceuticals such as the anti-tuberculosis agent Pyrazinamide[1], and the broad-spectrum antiviral Favipiravir[2][3], which gained significant attention during the COVID-19 pandemic. The pyrazine core's unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a highly sought-after motif in drug design.

However, the synthesis of specifically substituted pyrazine carboxylic acids is not always straightforward. The choice of synthetic route can profoundly impact yield, purity, cost, scalability, and the accessible substitution patterns. This guide provides a comparative analysis of the primary synthetic strategies, offering field-proven insights and experimental data to aid researchers in selecting the optimal pathway for their specific target molecule.

We will benchmark three principal strategies:

  • De Novo Ring Formation: Building the pyrazine ring from acyclic precursors.

  • Side-Chain Oxidation: Modifying an existing pyrazine by oxidizing a side-chain, typically a methyl group.

  • Advanced Functionalization of the Pyrazine Core: Employing modern catalytic methods on a pre-formed pyrazine ring.

Strategy 1: De Novo Ring Formation via Cyclocondensation

This classical approach constructs the heterocyclic ring from simpler, acyclic starting materials. One of the most established methods in this category is the Guareschi-Thorpe reaction, which involves the condensation of an α-amino amide with an α,β-dicarbonyl compound.[4][5] This strategy is often favored for its cost-effectiveness and use of readily available starting materials.

Causality and Mechanistic Rationale

The driving force of this reaction is the formation of a stable aromatic pyrazine ring. The mechanism involves an initial condensation between the amine of the α-amino amide and one of the carbonyl groups of the dicarbonyl compound to form an imine. This is followed by an intramolecular cyclization and subsequent dehydration to yield the dihydropyrazine, which then oxidizes to the aromatic pyrazine. The choice of reactants directly dictates the substitution pattern on the final ring.

Workflow: De Novo Synthesis of a Pyrazine Carboxylic Acid Derivative

cluster_reactants Starting Materials cluster_process Reaction Sequence A α-Amino Amide (e.g., 2-Aminomalonamide) C Condensation & Intramolecular Cyclization A->C B α,β-Dicarbonyl Compound (e.g., Glyoxal) B->C D Dehydration C->D Formation of Dihydropyrazine E Oxidation (often in situ) D->E F Substituted Pyrazine Carboxylic Acid Precursor E->F

Caption: General workflow for De Novo pyrazine synthesis.

Advantages and Disadvantages
FeatureAnalysis
Cost Advantage: Often utilizes inexpensive and commercially abundant starting materials like diethyl malonate or 2-aminomalonamide.[3]
Scalability Advantage: Many condensation reactions are robust and can be scaled for industrial production.[2]
Regioselectivity Disadvantage: Symmetrical dicarbonyl compounds are required to avoid mixtures of regioisomers, limiting the complexity of achievable substitution patterns.
Substrate Scope Disadvantage: The reaction conditions can be harsh, potentially limiting the compatibility with sensitive functional groups on the starting materials.
Simplicity Advantage: Often a one-pot or two-step procedure, reducing operational complexity.
Representative Protocol: Synthesis from 2-Aminomalonamide

This route is notable as it has been explored for the scalable production of the antiviral drug Favipiravir.[3]

  • Preparation of 2-Aminomalonamide: Diethyl malonate is often used as the starting material for the synthesis of 2-aminomalonamide.[3]

  • Cyclocondensation: 2-aminomalonamide is reacted with a suitable α,β-dicarbonyl compound (e.g., a glyoxal derivative) in a suitable solvent.

  • Reaction Conditions: The reaction is typically heated to facilitate cyclization and dehydration.

  • Work-up: The product often precipitates from the reaction mixture and can be isolated by filtration, sometimes requiring minimal purification.

Strategy 2: Side-Chain Oxidation of Alkylpyrazines

This is arguably one of the most direct and widely used methods for preparing pyrazine carboxylic acids. It involves the oxidation of a readily available alkyl-substituted pyrazine, most commonly a methylpyrazine, to the corresponding carboxylic acid.

Causality and Mechanistic Rationale

The oxidation of the alkyl side-chain leverages the stability of the pyrazine ring, which is generally resistant to oxidation under the conditions used. The reaction proceeds via the formation of intermediate species such as alcohols and aldehydes before reaching the carboxylic acid oxidation state. The choice of oxidant is critical and determines the efficiency and selectivity of the transformation. Common oxidants include potassium permanganate (KMnO₄), selenium dioxide (SeO₂), or catalytic systems involving vanadium.[6][7]

Workflow: Side-Chain Oxidation

A Substituted Alkylpyrazine C Oxidation Reaction (Controlled Temperature) A->C B Oxidizing Agent (e.g., KMnO4, V-catalyst) B->C D Intermediate States (Alcohol, Aldehyde) C->D Transient E Acid/Base Work-up C->E Formation of Carboxylate Salt F Substituted Pyrazine Carboxylic Acid E->F Protonation

Caption: Workflow for the oxidation of an alkylpyrazine.

Advantages and Disadvantages
FeatureAnalysis
Directness Advantage: A straightforward transformation of a common starting material to the desired product.
Starting Materials Advantage: Many substituted alkylpyrazines are commercially available or readily synthesized.
Yield Variable: Yields can be excellent but are highly dependent on the oxidant, substrate, and reaction conditions. Over-oxidation or ring degradation can occur.
Safety/Waste Disadvantage: Classical methods using stoichiometric heavy-metal oxidants like KMnO₄ or SeO₂ generate significant hazardous waste, posing scalability and environmental challenges.
Selectivity Disadvantage: If multiple oxidizable side-chains are present, achieving selective oxidation of one over the other can be difficult.
Representative Protocol: Oxidation of 2-Methylquinoxaline

A modified procedure based on the oxidation of 2-methylquinoxaline to 5-methylpyrazine-2,3-dicarboxylic acid, followed by decarboxylation, has been used to prepare 6-methylpyrazine-2-carboxylic acid.[8]

  • Oxidation: 2-Methylquinoxaline is oxidized using a strong oxidizing agent like potassium permanganate in an aqueous solution.

  • Temperature Control: The reaction is typically heated to drive the oxidation but must be carefully controlled to prevent decomposition.

  • Isolation of Intermediate: After oxidation, the intermediate, 5-methylpyrazine-2,3-dicarboxylic acid potassium salt, is isolated.[9]

  • Decarboxylation: The dicarboxylic acid is then heated, often in the presence of acid, to selectively remove one of the carboxylic acid groups, yielding the desired 6-methylpyrazine-2-carboxylic acid.[8][9]

  • Purification: The final product is purified by extraction and crystallization.[9]

Strategy 3: Advanced Functionalization of the Pyrazine Core

Modern synthetic chemistry offers powerful tools to functionalize the pyrazine ring directly. These methods, including directed ortho-metalation (DoM) and palladium-catalyzed cross-coupling reactions, provide unparalleled precision and flexibility for accessing highly substituted and complex pyrazine carboxylic acids.

Causality and Mechanistic Rationale

Directed ortho-Metalation (DoM): This strategy uses a directing metalation group (DMG) on the pyrazine ring to chelate an organolithium reagent, thereby increasing the acidity of the adjacent ortho-proton.[10][11] Deprotonation occurs selectively at this position, creating a lithiated intermediate that can be trapped with an electrophile, such as CO₂ gas, to install the carboxylic acid group. This method offers exquisite regiochemical control.[12]

Palladium-Catalyzed Carboxylation: This approach typically starts with a halopyrazine (e.g., chloro- or bromopyrazine). A palladium catalyst facilitates the insertion of a carbon monoxide (CO) source or, more recently, CO₂ into the carbon-halogen bond.[13][14][15][16] The choice of ligands, reductants, and reaction conditions is crucial for achieving high efficiency and functional group tolerance.[15]

Workflow: Functionalization via Directed ortho-Metalation

A Pyrazine with Directing Group (DMG) C Directed ortho-Metalation (Low Temperature, e.g., -78°C) A->C B Organolithium Reagent (e.g., n-BuLi, LDA) B->C D ortho-Lithiated Intermediate C->D Chelation & Deprotonation E Electrophilic Quench (CO2 gas or dry ice) D->E F Acidic Work-up E->F G Regioselectively Substituted Pyrazine Carboxylic Acid F->G

Caption: Regioselective synthesis via Directed ortho-Metalation.

Advantages and Disadvantages
FeatureAnalysis
Regiocontrol Advantage: Unmatched precision in placing the carboxylic acid group, especially with DoM.[10][12]
Flexibility Advantage: A wide variety of functional groups can be tolerated, and diverse starting materials (e.g., halopyrazines) can be used.[15]
Mild Conditions Advantage: Many modern catalytic methods operate under mild conditions, preserving sensitive functionalities.
Cost/Reagents Disadvantage: Often requires expensive transition-metal catalysts (e.g., palladium), specialized ligands, and strictly anhydrous/anaerobic conditions, which can be challenging for large-scale synthesis.[13]
Atom Economy Disadvantage: Can involve stoichiometric organometallic reagents or activating groups that are not incorporated into the final product.
Representative Protocol: Palladium-Catalyzed Carboxylation of a Halopyrazine

This protocol is a conceptual representation of modern carboxylation techniques.[15][16]

  • Reaction Setup: A reaction vessel is charged with the halopyrazine substrate, a palladium catalyst source (e.g., Pd(OAc)₂), a suitable phosphine ligand, and a base. The vessel is purged with an inert gas.

  • Solvent Addition: Anhydrous solvent is added, and the mixture is stirred.

  • Carboxylation: The reaction is subjected to an atmosphere of carbon dioxide (CO₂), often at elevated pressure, and may require a stoichiometric reductant.[15]

  • Heating: The mixture is heated to the required temperature for a set period.

  • Work-up and Purification: After cooling, the reaction is worked up by partitioning between an organic solvent and an aqueous acidic solution. The product is then isolated from the organic layer and purified, typically by column chromatography or crystallization.

Comparative Summary and Decision-Making Framework

The optimal synthetic route depends heavily on the specific target molecule and the project's constraints.

StrategyBest For...Key ConsiderationOverall YieldCostScalability
1. De Novo Ring Formation Simple, symmetrical pyrazines on a large scale.Availability of appropriate acyclic precursors.Moderate to HighLowHigh
2. Side-Chain Oxidation Direct conversion of readily available alkylpyrazines.Environmental impact and waste from oxidants.VariableLow to ModerateModerate
3. Advanced Functionalization Complex, highly substituted, or regiochemically challenging targets.Reagent cost and technical demands (inert atmosphere).Good to ExcellentHighLow to Moderate

Decision-Making Logic: A researcher should first consider the desired substitution pattern. If it is simple and accessible through condensation, Strategy 1 is the most economical. If a corresponding alkylpyrazine is available, Strategy 2 offers the most direct path, provided waste disposal is manageable. For complex molecules where regiochemistry is paramount and cost is a secondary concern, the precision of Strategy 3 is unrivaled.

Conclusion

The synthesis of substituted pyrazine carboxylic acids is a mature field that continues to evolve. While classical methods like cyclocondensation and oxidation remain valuable for their simplicity and cost-effectiveness, modern catalytic techniques have opened the door to unprecedented molecular complexity and synthetic precision. By understanding the underlying mechanisms, advantages, and limitations of each approach, researchers can strategically select the most efficient and practical route, accelerating the discovery and development of novel therapeutics and materials.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,6-Dichloropyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work with novel chemical entities is foundational to discovery. However, the novel nature of these compounds necessitates a proactive and rigorous approach to safety. 3,6-Dichloropyrazine-2-carboxylic acid is a heterocyclic building block with significant potential, but its handling requires a comprehensive understanding of its hazard profile to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step and personal protective equipment (PPE) choice.

Hazard Assessment: Understanding the "Why"

Before we can select the appropriate PPE, we must first understand the risks posed by this compound. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, we can infer its potential hazards from structurally similar compounds like chlorinated pyrazines and pyridines. The primary hazards associated with this class of chemicals include:

  • Skin Irritation and Corrosion: Dichlorinated aromatic carboxylic acids can cause skin irritation upon contact.[1][2][3] Prolonged exposure could lead to more severe reactions.

  • Serious Eye Damage: This is a significant concern. Similar compounds are classified as causing serious eye damage or irritation.[1][4][5][6] Even small amounts of the solid powder can cause irreversible damage if they enter the eye.

  • Respiratory Irritation: As a fine powder, the compound can be easily aerosolized. Inhaling the dust may cause respiratory system irritation.[1][3][7]

  • Toxicity: Related compounds are classified as toxic or harmful if swallowed, in contact with skin, or inhaled.[6][7][8] Therefore, we must assume a similar toxicity profile for this compound and prevent all routes of exposure.

  • Allergic Skin Reaction: Some individuals may develop skin sensitization after repeated contact.[8][9]

Given these potential hazards, a multi-layered PPE approach is not just recommended; it is mandatory for safe handling.

Core Protective Equipment: Your First Line of Defense

The selection of PPE is dictated by the specific task being performed. However, a baseline level of protection is required for any work involving this compound.

Eye and Face Protection

Due to the high risk of serious eye damage, standard safety glasses are insufficient.

  • Chemical Splash Goggles: These are mandatory. They must form a complete seal around the eyes to protect against dust particles and potential splashes. Ensure they meet ANSI Z87.1 standards.

  • Face Shield: When handling larger quantities (>1 g) or when there is a significant risk of splashing (e.g., during a highly exothermic reaction or quenching), a face shield must be worn in addition to chemical splash goggles.[10][11][12] This provides a secondary layer of protection for the entire face.

Hand Protection

There is no single glove that protects against all chemicals indefinitely.[13] For this compound, which is a solid, the primary goal is to prevent skin contact.

  • Nitrile Gloves: Disposable nitrile gloves provide adequate protection against incidental contact with the solid compound and many common laboratory solvents.[13]

  • Double Gloving: It is best practice to wear two pairs of nitrile gloves, especially when handling the pure solid or concentrated solutions. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

  • Glove Inspection: Always inspect gloves for tears or punctures before use.[14] If a glove is contaminated, remove it immediately using the proper technique (see Protocol 2), wash your hands, and don a new pair.

Body Protection
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a buttoned front is required to protect your skin and personal clothing from contamination.[15][10]

  • Chemical-Resistant Apron: When handling larger quantities or performing tasks with a high splash potential, a chemical-resistant apron worn over the lab coat is recommended.

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting.[10] Shoes should be made of a non-porous material.

Respiratory Protection

Engineering controls, such as a certified chemical fume hood, are the primary method for controlling exposure to airborne dust.

  • Work Within a Fume Hood: All manipulations of solid this compound (e.g., weighing, transferring) must be performed inside a fume hood to minimize inhalation of dust.[16]

  • Respirator: If engineering controls are not available or are insufficient to control dust generation, respiratory protection is required. A NIOSH-approved N95 dust mask or a half-mask respirator with P100 particulate filters would be appropriate for handling the powder.[17][18] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[10][18]

Operational and Disposal Plans

Procedural discipline is as critical as the equipment itself. Follow these step-by-step guides for donning, doffing, and disposal to ensure a self-validating system of safety.

Table 1: PPE Requirements by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g) Chemical Splash GogglesDouble Nitrile GlovesLab CoatRequired (Work in Fume Hood)
Preparing Solution Chemical Splash GogglesDouble Nitrile GlovesLab CoatRequired (Work in Fume Hood)
Running Reaction Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronRequired (Work in Fume Hood)
Handling Waste Chemical Splash GogglesNitrile GlovesLab CoatAs needed, based on waste form
Experimental Protocol 1: Donning PPE

This sequence is designed to prevent the contamination of clean PPE.

  • Attire Check: Confirm you are wearing long pants and closed-toe shoes. Tie back long hair.

  • Don Inner Gloves: Put on the first pair of nitrile gloves.

  • Don Lab Coat: Put on your lab coat and fasten all buttons.

  • Don Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Don Respiratory Protection: If required, perform a seal check on your respirator.

  • Don Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if the task requires it.

Experimental Protocol 2: Doffing PPE

This sequence is critical to prevent cross-contamination from used PPE to your skin or the laboratory environment.

  • Decontaminate (if possible): If there is gross contamination on your outer gloves or apron, clean them in the fume hood if it is safe to do so.

  • Remove Outer Gloves: Peel off the outer pair of gloves without touching the outside surface with your bare inner glove. Dispose of them in the designated solid waste container.

  • Remove Face Shield/Goggles: Handle by the strap or sides. Place in a designated area for decontamination.

  • Remove Lab Coat/Apron: Remove your lab coat by rolling it outwards, keeping the contaminated surface away from your body. Hang it in its designated spot or place it in a laundry bin if contaminated.

  • Remove Inner Gloves: Peel off the inner gloves, again without touching the outer surface with your bare hands. Dispose of them in the designated solid waste container.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[15]

Disposal Plan
  • Contaminated PPE: All disposable PPE (gloves, masks) that has come into contact with this compound must be disposed of as hazardous chemical waste.[1][7][9] Place it in a clearly labeled, sealed waste bag or container within the fume hood.

  • Chemical Waste: Dispose of the chemical itself and any solutions containing it according to your institution's hazardous waste guidelines.[1][3] It should be treated as chlorinated organic waste. Do not pour it down the drain.[8]

Visualization of Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Final Steps start Handling this compound task_type What is the task? start->task_type weighing Weighing Solid / Preparing Solution task_type->weighing Solid/Solution Prep reaction Running Reaction / High Splash Potential task_type->reaction Reaction/Splash Risk waste Handling Waste task_type->waste Waste Disposal ppe_base Baseline PPE: - Lab Coat - Double Nitrile Gloves - Chemical Splash Goggles - Fume Hood Use weighing->ppe_base ppe_enhanced Enhanced PPE: - Add Face Shield - Add Chemical Apron reaction->ppe_enhanced waste->ppe_base doffing Follow Doffing Protocol ppe_base->doffing ppe_enhanced->ppe_base Includes Baseline ppe_enhanced->doffing disposal Dispose of Waste Properly doffing->disposal

Caption: PPE selection workflow for handling this compound.

By integrating this expert-level understanding of the hazards with disciplined operational procedures, you can confidently and safely handle this compound, ensuring that your focus remains on scientific advancement.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dichloropyrazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3,6-Dichloropyrazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.